molecular formula C19H20N2O2S B1293874 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS No. 24476-55-9

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Cat. No.: B1293874
CAS No.: 24476-55-9
M. Wt: 340.4 g/mol
InChI Key: RQTVIKMRXYJTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-13-11-19(15-20,12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTVIKMRXYJTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179243
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24476-55-9
Record name 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24476-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024476559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. The information is curated for researchers and professionals engaged in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound (CAS No: 24476-55-9) are summarized in the table below, offering a snapshot of its key physical and chemical characteristics.[1]

PropertyValueSource
Molecular Formula C₁₉H₂₀N₂O₂SPubChem[1]
Molecular Weight 340.44 g/mol PubChem[1]
IUPAC Name 1-[(4-methylphenyl)sulfonyl]-4-phenylpiperidine-4-carbonitrilePubChem[1]
CAS Number 24476-55-9PubChem[1]

Note: Additional properties such as melting point, boiling point, and solubility are not consistently reported across publicly available literature and would require experimental determination for definitive values.

Synthesis and Characterization

  • Synthesis of the Precursor: Preparation of 4-phenylpiperidine-4-carbonitrile.

  • Tosylation: Reaction of the precursor with p-toluenesulfonyl chloride.

A generalized experimental workflow for this synthesis is depicted in the diagram below.

G cluster_0 Step 1: Synthesis of 4-phenylpiperidine-4-carbonitrile cluster_1 Step 2: Tosylation Precursors Appropriate starting materials Reaction1 Reaction to form piperidine ring Precursors->Reaction1 Precursor_Product 4-phenylpiperidine-4-carbonitrile Reaction1->Precursor_Product Precursor_Product_c 4-phenylpiperidine-4-carbonitrile Reaction2 Tosylation in an appropriate solvent (e.g., DCM) Precursor_Product_c->Reaction2 Reagents p-toluenesulfonyl chloride, Base (e.g., triethylamine) Reagents->Reaction2 Final_Product This compound Reaction2->Final_Product

A generalized synthetic workflow for the target compound.

Experimental Protocols:

A representative protocol for the tosylation of a secondary amine, which would be the second step in the synthesis of the target compound, is as follows:

General Procedure for Tosylation of a Secondary Amine:

  • Materials: 4-phenylpiperidine-4-carbonitrile, p-toluenesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • The 4-phenylpiperidine-4-carbonitrile is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath (0 °C).

    • The base is added to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent.

    • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

    • The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the presence of the phenyl, p-tolyl, and piperidine moieties and the overall structure of the molecule. PubChem contains references to ¹³C NMR spectra for this compound.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. A Gas Chromatography-Mass Spectrometry (GC-MS) profile is referenced in PubChem.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl (S=O) and nitrile (C≡N) groups.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the precise signaling pathways modulated by this compound. However, the 4-phenylpiperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system.

Derivatives of 4-phenylpiperidine have been extensively explored for their analgesic properties, often acting as agonists or antagonists at opioid receptors. Furthermore, modifications of this scaffold have led to the development of compounds with activity at other G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as ion channels.

Given the structural features of this compound, a logical starting point for biological investigation would be to screen it against a panel of central nervous system targets, including opioid, dopamine, and serotonin receptors. The diagram below illustrates a potential logical workflow for the initial biological screening and subsequent investigation of this compound.

G cluster_0 Initial Biological Screening cluster_1 Hit Identification and Downstream Analysis Target_Compound This compound Screening High-Throughput Screening against CNS Targets Target_Compound->Screening GPCRs Opioid, Dopamine, Serotonin Receptors Screening->GPCRs Ion_Channels Calcium, Sodium, Potassium Channels Screening->Ion_Channels Hit Identification of a Primary Biological Target Dose_Response Dose-Response and Potency Determination (IC50/EC50) Hit->Dose_Response Pathway_Analysis Investigation of Downstream Signaling Pathways Dose_Response->Pathway_Analysis Cellular_Assays Cell-Based Functional Assays Pathway_Analysis->Cellular_Assays

A logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery scientists due to its 4-phenylpiperidine core structure, a known pharmacophore in centrally acting agents. While detailed experimental and biological data are sparse in the public domain, this guide provides a framework for its synthesis, characterization, and a logical approach to investigating its potential biological activities. Further experimental work is necessary to fully elucidate its physicochemical properties and pharmacological profile.

References

A Technical Guide to 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical overview of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The guide covers its core molecular structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its role as a versatile intermediate in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams. This whitepaper is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule built upon a piperidine scaffold. Its identity is defined by several key identifiers and properties, summarized below.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile[1]
CAS Number 24476-55-9[1][2]
Molecular Formula C₁₉H₂₀N₂O₂S[1][2]

| Synonyms | 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarbonitrile, 4-Phenyl-1-(4-tolylsulfonyl)piperidine-4-carbonitrile[2] |

Table 2: Physicochemical Data

Property Value
Molecular Weight 340.44 g/mol [2][3]
Melting Point 199-201 °C
Boiling Point 533.8 °C at 760 mmHg
Density 1.28 g/cm³

| Appearance | White to off-white crystalline solid |

Molecular Structure Analysis

The molecule's structure is characterized by four primary functional components:

  • Piperidine Ring: A saturated six-membered heterocyclic amine that forms the core scaffold.

  • p-Tolylsulphonyl Group: An electron-withdrawing group attached to the piperidine nitrogen, which modulates the electronic properties and conformation of the ring.

  • Phenyl Group: An aromatic ring attached at the C4 position of the piperidine ring.

  • Carbonitrile Group (Cyano Group): A -C≡N group also attached at the C4 position, introducing a site of polarity and potential for further chemical modification.

The quaternary carbon at the C4 position, bearing both a phenyl and a cyano group, is a key structural feature.

Piperidine Piperidine Core (Saturated Heterocycle) Piperidine->center_node Tolylsulfonyl p-Tolylsulfonyl Group (at N1) Tolylsulfonyl->Piperidine  N-S Bond Phenyl Phenyl Group (at C4) Carbonitrile Carbonitrile Group (at C4) center_node->Phenyl C-C Bond   center_node->Carbonitrile C-C Bond  

Figure 1: Core structural components of the target molecule.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the chemical shifts and absorption frequencies can be predicted based on the known structure. This data is crucial for the characterization and quality control of the compound during synthesis.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H (aromatic) 7.20 - 7.50 Multiplet
Tolyl-H (aromatic, ortho to SO₂) 7.60 - 7.80 Doublet
Tolyl-H (aromatic, meta to SO₂) 7.25 - 7.40 Doublet
Piperidine-H (axial/equatorial) 2.00 - 3.80 Multiplets

| Tolyl-CH₃ | ~ 2.40 | Singlet |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenyl C (quaternary) 135 - 140
Phenyl C-H 125 - 130
Tolyl C (quaternary, SO₂) 143 - 148
Tolyl C (quaternary, CH₃) 130 - 135
Tolyl C-H 127 - 130
Carbonitrile (-C≡N) 118 - 122
Piperidine C4 (quaternary) 40 - 45
Piperidine CH₂ 35 - 55

| Tolyl CH₃ | ~ 21 |

Table 5: Predicted Infrared (IR) Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile stretch) 2220 - 2260 (medium, sharp)
S=O (Sulfonyl asymmetric stretch) 1330 - 1370 (strong)
S=O (Sulfonyl symmetric stretch) 1140 - 1180 (strong)
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000

| C=C (Aromatic ring) | 1450 - 1600 |

Synthesis and Experimental Protocols

The most direct synthesis of this compound involves the sulfonylation of a pre-existing piperidine precursor. This reaction joins the piperidine core with the tolylsulfonyl group.

Reaction: 4-phenylpiperidine-4-carbonitrile + p-toluenesulfonyl chloride → this compound

Detailed Experimental Protocol: This protocol is adapted from a standard procedure for the N-sulfonylation of piperidine derivatives[4].

  • Reactant Preparation: A solution of 4-phenylpiperidine-4-carbonitrile (1 equivalent) is prepared in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: The solution is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A non-nucleophilic base, such as triethylamine (TEA, ~3 equivalents), is added to the cooled reaction mixture. The mixture is stirred for 10-15 minutes. The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: p-Toluenesulfonyl chloride (1 equivalent) is added portion-wise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in water and extracted multiple times with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product.

start Dissolve Precursor in Dry Dichloromethane cool Cool to 0-5 °C (Ice Bath) start->cool base Add Triethylamine (Base) cool->base reagent Add p-Toluenesulfonyl Chloride base->reagent react Stir at Room Temperature (4-6 hours) reagent->react workup Solvent Removal & Extraction with Ethyl Acetate react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Figure 2: Experimental workflow for the synthesis of the title compound.

Role in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex drug candidates[5][6]. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of conditions.

The unique combination of functional groups in this compound allows for diverse chemical modifications, making it a valuable starting point for generating libraries of novel compounds for screening.

  • The p-tolylsulphonyl group acts as a stable, rigidifying element.

  • The phenyl group can be further functionalized to explore structure-activity relationships (SAR).

  • The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a vast array of other derivatives.

compound 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile intermediate Versatile Synthetic Intermediate compound->intermediate modification Chemical Modification intermediate->modification library Library of Novel Analogues modification->library Hydrolysis Reduction Cross-Coupling screening High-Throughput Screening library->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 3: Logical role in the drug discovery and development pipeline.

References

Technical Guide: Physicochemical and Spectral Data of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical and spectral data for the compound 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. This molecule is of interest in medicinal chemistry and drug discovery due to its substituted piperidine scaffold, a common motif in centrally active agents. This document summarizes its known properties, provides likely spectral data based on available database entries, and outlines a plausible experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from established chemical databases.[1][2] These properties are essential for its handling, formulation, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₁₉H₂₀N₂O₂SPubChem[1]
Molecular Weight 340.4 g/mol PubChem[1]
IUPAC Name 1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrilePubChem[1]
CAS Number 24476-55-9PubChem[1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3PubChem[1]
InChI Key RQTVIKMRXYJTDX-UHFFFAOYSA-NPubChem[2]

Spectral Data

Spectral analysis is critical for the structural elucidation and purity assessment of synthesized compounds. While direct access to the full spectral data for this compound from public domains is limited, entries in spectral databases indicate their availability. The following sections summarize the expected data based on these entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Database entries confirm the existence of ¹³C NMR data for this compound.[1] The expected chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl and nitrile groups and the magnetic anisotropy of the aromatic rings.

Expected Chemical Shift Range (ppm)Carbon Environment
20-25Tolyl -CH₃
35-50Piperidine -CH₂-
50-60Quaternary Piperidine -C-CN
118-122Nitrile -C≡N
125-145Aromatic -CH= and Quaternary Aromatic Carbons
140-150Sulfonyl-bearing Aromatic Carbon

Note: The ¹³C NMR spectral data for this compound is listed in the SpectraBase database. Full access to the spectra and peak lists may require a subscription to the service.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available for this compound, which provides information on its molecular weight and fragmentation pattern, aiding in its identification.[1] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperidine ring and the loss of the tosyl group.

m/zProposed Fragment
340[M]⁺ (Molecular Ion)
263[M - C₆H₅]⁺
185[M - C₇H₇SO₂]⁺
155[C₇H₇SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center and SpectraBase.[1] Access to the full dataset may be restricted.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: N-Tosylation of 4-Phenylpiperidine

This step involves the reaction of 4-phenylpiperidine with p-toluenesulfonyl chloride in the presence of a base to form 1-(p-tolylsulphonyl)-4-phenylpiperidine.

  • Materials:

    • 4-Phenylpiperidine

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-phenylpiperidine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(p-tolylsulphonyl)-4-phenylpiperidine.

Step 2: Cyanation of 1-(p-tolylsulphonyl)-4-phenylpiperidine

This step involves the introduction of the nitrile group at the C4 position of the piperidine ring. A possible method is a variation of the Strecker synthesis or nucleophilic substitution. A more direct, albeit challenging, approach would be a direct cyanation. A plausible route involves the activation of the C4 position. A more practical approach would be to start from 4-phenyl-4-piperidinemethanol, tosylate the alcohol, and then perform a nucleophilic substitution with a cyanide salt. However, a more direct cyanation of the N-tosylated intermediate can be proposed, potentially through a radical-mediated process or by activation of the C4 position.

Given the complexity and potential hazards of direct cyanation, a more likely laboratory synthesis would start from a precursor already containing the nitrile group, such as 4-phenylpiperidine-4-carbonitrile, followed by N-tosylation as described in Step 1.

Alternative and More Plausible Synthesis Route:

A more common and safer laboratory synthesis would likely involve the N-tosylation of commercially available 4-phenylpiperidine-4-carbonitrile.

  • Materials:

    • 4-Phenylpiperidine-4-carbonitrile

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Standard aqueous workup reagents (as in Step 1)

  • Procedure:

    • Dissolve 4-phenylpiperidine-4-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

    • Add the base (if not using pyridine as the solvent, e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

    • Perform an aqueous workup similar to that described in Step 1 to isolate the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the more plausible, two-step conceptual synthesis of this compound starting from 4-phenylpiperidine, which is then converted to the nitrile, followed by tosylation.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: N-Tosylation start1 4-Phenylpiperidine intermediate 4-Phenylpiperidine-4-carbonitrile start1->intermediate Reaction start2 Reagents for Nitrile Formation (e.g., Strecker Synthesis reagents) product 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile intermediate->product Reaction reagent p-Toluenesulfonyl Chloride (TsCl) / Base

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide has summarized the key physicochemical and spectral information for this compound. While detailed experimental data is not fully available in the public domain, this document provides a solid foundation for researchers by indicating where the data can be found and by proposing a viable synthetic route. The provided information is intended to facilitate further research and development involving this compound. Researchers are advised to consult the referenced databases for the most up-to-date and complete spectral information and to validate the proposed synthetic protocol in a laboratory setting.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile. Due to the limited availability of public experimental data for this specific molecule, this guide leverages established NMR principles and spectral data from structurally analogous compounds to present a comprehensive characterization. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and NMR Assignment

The structure of this compound, with the IUPAC name 1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile, is presented below. The numbering scheme used for the assignment of NMR signals is also indicated.

Caption: Molecular Structure and Atom Numbering of the Target Compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) as the solvent is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70d2HH-2', H-6'
7.50 - 7.35m5HPhenyl-H (H-2'', H-3'', H-4'', H-5'', H-6'')
7.30d2HH-3', H-5'
3.60m2HPiperidine-H (equatorial at C2/C6)
3.10m2HPiperidine-H (axial at C2/C6)
2.45s3HCH₃
2.30m2HPiperidine-H (equatorial at C3/C5)
2.10m2HPiperidine-H (axial at C3/C5)

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
143.5C-4'
138.0C-1''
135.0C-1'
129.8C-3'/C-5'
129.0C-3''/C-5''
128.5C-4''
127.5C-2'/C-6'
126.0C-2''/C-6''
120.0CN
55.0C-4
45.0C-2/C-6
35.0C-3/C-5
21.5CH₃

Experimental Protocols

A generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the title compound is provided below.

4.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.2. NMR Data Acquisition

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1.5 s.

    • Spectral Width: -10 to 220 ppm.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

cluster_workflow NMR Characterization Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B ¹H NMR Data Acquisition A->B C ¹³C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E ¹H NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F ¹³C NMR Spectral Analysis (Chemical Shift) D->F G Structural Elucidation and Data Tabulation E->G F->G

Caption: Logical Workflow for NMR Analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound. While the presented data is predictive, it is based on sound chemical principles and analysis of related structures, offering a reliable starting point for researchers working with this and similar molecular scaffolds. Experimental verification of this data is encouraged for definitive structural confirmation.

The Diverse Biological Activities of 4-Phenylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. These derivatives have demonstrated significant therapeutic potential by modulating key targets in the central nervous system (CNS), including opioid, dopamine, and sigma receptors. This technical guide provides an in-depth overview of the biological activities of 4-phenylpiperidine derivatives, focusing on their quantitative pharmacological data, the experimental protocols used for their evaluation, and the signaling pathways they influence.

Opioid Receptor Modulation

A prominent class of 4-phenylpiperidine derivatives exhibits potent activity at opioid receptors, particularly the mu-opioid receptor (MOR). These compounds are renowned for their analgesic properties and are widely used in the management of acute and chronic pain.[1][2]

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinities of various 4-phenylpiperidine derivatives for the mu-opioid receptor (MOR) have been extensively characterized. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

CompoundReceptorKi (nM)Reference
FentanylMu-Opioid1-100[3]
Pethidine (Meperidine)Mu-Opioid>100[3]
LoperamideMu-Opioid3[4]
SufentanilMu-Opioid0.138[3]
Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.[5]

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compounds (4-phenylpiperidine derivatives).

  • Incubation buffer.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Thaw the hMOR cell membrane preparations on ice. Prepare serial dilutions of the test compounds and the non-specific binding control (Naloxone) in the incubation buffer.

  • Reaction Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of Naloxone.

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.[6]

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathway: Mu-Opioid Receptor Activation

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia.[7][8][9] The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.[7][10]

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel Inward-rectifier K⁺ Channel G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Decreased production Analgesia Analgesia Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization Agonist 4-Phenylpiperidine Agonist Agonist->MOR Binds to

Mu-Opioid Receptor Signaling Pathway

Dopamine Receptor Modulation

Certain 4-phenylpiperidine derivatives act as ligands for dopamine receptors, particularly the D2 subtype. These compounds can function as antagonists or stabilizers and have potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[11][12][13]

Quantitative Data: Dopamine D2 Receptor Binding Affinities
CompoundReceptorKi (nM)Reference
Pridopidine (ACR16)Dopamine D27521[13]
HaloperidolDopamine D2-[14]

Note: While Haloperidol is a well-known D2 antagonist with a 4-phenylpiperidine moiety, specific Ki values from the provided search results were not available for this table.

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal, often used to assess the effects of D2 receptor ligands.[11][15][16]

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (e.g., a 4-phenylpiperidine D2 ligand).

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region rich in dopamine, such as the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Equilibration: Connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11][15] Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine the baseline dopamine concentration.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or through the dialysis probe).

  • Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals to monitor the effect of the compound on dopamine levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentration of dopamine.

  • Histological Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Signaling Pathway: Dopamine D2 Receptor Activation

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][17][18][19] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release.

d2_dopamine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, βγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits cAMP cAMP AC->cAMP Decreased production Agonist Dopamine or Agonist Agonist->D2R Activates Antagonist 4-Phenylpiperidine Antagonist Antagonist->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Sigma Receptor Modulation

A number of 4-phenylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors, particularly the sigma-1 subtype.[16][20] These receptors are intracellular chaperone proteins involved in the regulation of calcium signaling and cellular stress responses.[21][22] Ligands for sigma receptors are being investigated for their potential in treating a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions.[21]

Quantitative Data: Sigma-1 Receptor Binding Affinities
CompoundReceptorKi (nM)Reference
4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP)Sigma-1High Affinity[23]
HaloperidolSigma-14.5 (IC50)[22]
N-(4-methoxyphenoxy)ethyl]piperidine derivativesSigma-10.89-1.49[24]
N-(p-chlorophenoxy)ethyl]piperidine derivativesSigma-10.34-1.18[24]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[21][25]

Materials:

  • Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig liver) or cells expressing the receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific binding control: Haloperidol.

  • Test compounds (4-phenylpiperidine derivatives).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Reaction Setup: In a reaction tube, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of Haloperidol.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.[22]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: In Vivo Analgesia Assessment (Hot-Plate Test)

The hot-plate test is a common in vivo assay to evaluate the analgesic effects of compounds, including those acting on opioid receptors.[26][27][28][29][30]

hot_plate_workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimatization Acclimatize animal to testing environment (30-60 min) Drug_Admin Administer test compound (e.g., 4-phenylpiperidine derivative) or vehicle Acclimatization->Drug_Admin Place_on_plate Place animal on hot plate (e.g., 52-55°C) Drug_Admin->Place_on_plate After appropriate pre-treatment time Start_timer Start timer immediately Place_on_plate->Start_timer Observe Observe for nocifensive behaviors (paw licking, jumping) Start_timer->Observe Record_latency Record latency to first nocifensive response Observe->Record_latency Remove_animal Remove animal immediately after response or at cut-off time Record_latency->Remove_animal Data_Analysis Analyze data: Compare latencies between treatment groups Remove_animal->Data_Analysis

Hot-Plate Test Experimental Workflow

Conclusion

Derivatives of 4-phenylpiperidine represent a versatile and pharmacologically significant class of compounds with profound effects on the central nervous system. Their ability to selectively target and modulate opioid, dopamine, and sigma receptors underscores their therapeutic potential for a wide range of disorders, from pain management to complex neuropsychiatric conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic benefits of this important chemical scaffold. The continued investigation into the structure-activity relationships and signaling pathways of these derivatives will undoubtedly lead to the development of novel and improved therapeutics.

References

The 4-Phenylpiperidine Scaffold: A Cornerstone in the Design of Neuroleptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of neuroleptic drugs. Its unique three-dimensional structure allows for optimal interaction with key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comprehensive technical overview of the role of the 4-phenylpiperidine scaffold in neuroleptic drugs, detailing their pharmacology, structure-activity relationships, and the experimental methodologies used in their evaluation.

The Pharmacological Significance of the 4-Phenylpiperidine Scaffold

Neuroleptic drugs containing the 4-phenylpiperidine scaffold exert their antipsychotic effects through the modulation of dopaminergic and serotonergic pathways in the central nervous system. The core mechanism of action for most of these agents is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions[1][2][3].

Many second-generation (atypical) antipsychotics, which also feature this scaffold, exhibit a high affinity for the serotonin 5-HT2A receptor. The dual antagonism of D2 and 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative and cognitive symptoms of schizophrenia[4].

Key Neuroleptic Drugs Featuring the 4-Phenylpiperidine Scaffold

Several prominent antipsychotic agents are built upon the 4-phenylpiperidine framework. These include:

  • Haloperidol: A typical antipsychotic of the butyrophenone class, it is a potent D2 receptor antagonist[5].

  • Risperidone: An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors[6].

  • Pimozide: A diphenylbutylpiperidine derivative with potent D2 receptor blocking activity.

  • Benperidol: Another butyrophenone with strong D2 receptor antagonism.

Quantitative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of 4-phenylpiperidine-based neuroleptics are intrinsically linked to their binding affinities at various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of representative drugs for key receptors. Lower Ki values indicate higher binding affinity.

DrugDopamine D2Dopamine D3Dopamine D4Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT2CAdrenergic α1Histamine H1Muscarinic M1
Haloperidol 0.5 - 1.50.7529001805000132200>10000
Risperidone 3.3 - 6.28.9161100.16 - 0.4470.820>10000
Pimozide 0.31.11.8280014-1301000>10000
Benperidol 0.10.81.2-10-4.5180>10000

Note: Ki values can vary between studies depending on the experimental conditions. Data compiled from multiple sources.[5][6][7][8][9]

Signaling Pathways Modulated by 4-Phenylpiperidine Neuroleptics

The therapeutic and adverse effects of these drugs are a direct consequence of their interference with intracellular signaling cascades initiated by receptor binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o class of G-proteins. Antagonism of the D2 receptor by 4-phenylpiperidine neuroleptics blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a downstream modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/o D2R->G_protein Activates Neuroleptic 4-Phenylpiperidine Neuroleptic Neuroleptic->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq class of G-proteins. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Atypical antipsychotics with 4-phenylpiperidine scaffolds block this pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-phenylpiperidine neuroleptics is highly dependent on their chemical structure. Key SAR observations include:

  • The Piperidine Nitrogen: This basic nitrogen is crucial for receptor interaction, typically forming a salt bridge with an acidic residue in the receptor binding pocket. The substituent on this nitrogen significantly influences potency and receptor selectivity. For instance, in the butyrophenone series, a three-carbon chain between the piperidine nitrogen and a fluorinated phenyl ring is optimal for D2 receptor affinity[10].

  • The 4-Phenyl Group: The orientation of the phenyl ring relative to the piperidine ring (axial vs. equatorial) can impact binding affinity[11][12]. Substituents on this phenyl ring also modulate activity. For example, a para-fluoro substituent is common in many potent neuroleptics.

  • Substituents on the Piperidine Ring: Modifications to the piperidine ring itself can fine-tune the pharmacological profile. For example, the introduction of a hydroxyl group at the 4-position of the piperidine ring, alongside the 4-phenyl group, is a common feature in many potent neuroleptics like haloperidol.

Experimental Protocols

The characterization of 4-phenylpiperidine neuroleptics relies on a suite of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum.

    • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding determinant: 10 µM (+)-Butaclamol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

    • Test compounds (4-phenylpiperidine derivatives) at various concentrations.

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration close to its Kd, e.g., 0.2-0.5 nM), and varying concentrations of the test compound in the assay buffer.

    • For total binding wells, omit the test compound. For non-specific binding wells, add 10 µM (+)-Butaclamol.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium[13][14][15].

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay for Serotonin 5-HT2A Receptor (IP-One HTRF Assay)

This assay measures the functional activity of a compound at the 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

  • Materials:

    • CHO-K1 cells stably expressing the human recombinant 5-HT2A receptor.

    • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

    • Stimulation buffer.

    • Serotonin (as a reference agonist).

    • Test compounds (4-phenylpiperidine derivatives).

    • 384-well low volume white plates.

    • HTRF-compatible microplate reader.

  • Procedure:

    • Seed the 5-HT2A expressing cells into the 384-well plates and allow them to adhere.

    • Add the test compound (for antagonist mode) or buffer to the cells and incubate for a specified time (e.g., 30 minutes at 37°C)[16][17].

    • Add the agonist (serotonin at its EC80 concentration for antagonist mode) and incubate for a further period (e.g., 60 minutes at 37°C)[16].

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate at room temperature for 60 minutes to allow for the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor emission / donor emission).

    • For antagonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the IC50.

In Vivo Models
  • Conditioned Avoidance Response (CAR): This model is predictive of antipsychotic efficacy. A rodent is trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics disrupt the avoidance response without impairing the escape response.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. Psychotomimetic agents disrupt PPI, and this disruption can be reversed by antipsychotic drugs[18].

  • Catalepsy Test: This test is used to assess the potential for extrapyramidal side effects. Rodents are placed in an awkward posture, and the time it takes for them to correct their posture is measured. Typical antipsychotics with high D2 receptor antagonism, like haloperidol, induce catalepsy.

Antipsychotic Drug Discovery and Development Workflow

The journey from a chemical scaffold to a clinically approved neuroleptic is a long and rigorous process.

Drug_Discovery_Workflow Target_ID Target Identification & Validation (e.g., D2/5-HT2A) Lead_Gen Lead Generation (High-Throughput Screening, Fragment-Based Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies, ADME Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, Toxicology, Pharmacokinetics) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety & Dosage) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Marketing Surveillance NDA->Approval

Antipsychotic Drug Discovery Workflow

Synthesis of the 4-Phenylpiperidine Core

A common synthetic route to the 4-aryl-4-hydroxypiperidine core involves the reaction of a substituted phenylacetonitrile with a bis(2-chloroethyl)amine derivative, followed by cyclization and Grignard reaction or reduction. More modern approaches utilize palladium-catalyzed cross-coupling reactions to construct the 4-arylpiperidine skeleton[19]. The subsequent N-alkylation or acylation allows for the introduction of various side chains to generate a library of compounds for screening.

Conclusion

The 4-phenylpiperidine scaffold remains a remarkably versatile and enduringly important structural motif in the development of neuroleptic drugs. Its ability to be readily modified to achieve desired pharmacological profiles, particularly with respect to dopamine D2 and serotonin 5-HT2A receptor activity, has cemented its place in the armamentarium against psychotic disorders. A thorough understanding of its structure-activity relationships, the signaling pathways it modulates, and the experimental methods used for its evaluation is critical for the rational design of next-generation antipsychotics with improved efficacy and tolerability.

References

The Pivotal Role of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of versatile synthetic intermediates. Among these, 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile has emerged as a cornerstone building block for the synthesis of a diverse array of biologically active molecules. Its rigid piperidine scaffold, coupled with the strategic placement of a phenyl and a cyano group, provides a unique three-dimensional framework that is amenable to a wide range of chemical modifications. The presence of the p-toluenesulfonyl (tosyl) protecting group on the piperidine nitrogen not only enhances its stability but also offers a facile route for deprotection and further functionalization. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic potential of derivatives of this compound, underscoring its significance as a pivotal intermediate in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 24476-55-9[1][2]
Molecular Formula C₁₉H₂₀N₂O₂S[1][2]
Molecular Weight 340.4 g/mol [1][2]
Melting Point 200-201 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.

Synthesis of the Core Intermediate

The primary route to this compound involves the tosylation of the commercially available 4-phenylpiperidine-4-carbonitrile. This reaction is a standard procedure in organic synthesis, typically proceeding with high efficiency.

Synthesis_of_Core_Intermediate 4-phenylpiperidine-4-carbonitrile 4-Phenylpiperidine-4-carbonitrile product This compound 4-phenylpiperidine-4-carbonitrile->product p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride (TsCl) p-toluenesulfonyl_chloride->product base Base (e.g., Triethylamine, Pyridine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: Synthetic route to the core intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Phenylpiperidine-4-carbonitrile

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 4-phenylpiperidine-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Key Synthetic Transformations

The synthetic utility of this compound lies in the versatile reactivity of its cyano group, which can be transformed into other valuable functional groups, such as a carboxylic acid or an aminomethyl group.

Key_Synthetic_Transformations intermediate This compound hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH, Δ) intermediate->hydrolysis reduction Reduction (e.g., LiAlH₄, THF) intermediate->reduction carboxylic_acid 4-Phenyl-1-(p-tolylsulfonyl)piperidine-4-carboxylic acid hydrolysis->carboxylic_acid amine 4-Aminomethyl-4-phenyl-1-(p-tolylsulfonyl)piperidine reduction->amine

Caption: Major synthetic pathways from the intermediate.

Hydrolysis to Carboxylic Acid

The nitrile functionality can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a crucial synthon for the preparation of amides and esters.

Experimental Protocol: Alkaline Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a similar alcohol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • A mixture of this compound (1.0 eq) and a solution of sodium hydroxide (e.g., 6M) in a mixture of water and ethanol is heated at reflux.

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and washed with a water-immiscible organic solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material or non-acidic impurities.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-phenyl-1-(p-tolylsulfonyl)piperidine-4-carboxylic acid. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

Reduction to Primary Amine

The reduction of the nitrile group provides access to the corresponding primary amine, a key functional group for the introduction of basic centers in drug candidates and for the construction of various heterocyclic systems. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[3][4][5]

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • To a stirred suspension of LiAlH₄ (a molar excess, e.g., 2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 4-aminomethyl-4-phenyl-1-(p-tolylsulfonyl)piperidine, which can be further purified by chromatography or crystallization.

Applications in Drug Development

The derivatives of this compound are prevalent in a variety of pharmacologically active compounds. The rigid piperidine core serves as a valuable scaffold for positioning substituents in a defined spatial orientation, which is critical for optimizing interactions with biological targets.

  • Opioid Receptor Modulators: The 4-phenylpiperidine motif is a classic pharmacophore found in numerous opioid analgesics. The ability to introduce diverse functionality at the 4-position via the carboxylic acid or aminomethyl derivatives allows for the fine-tuning of receptor subtype selectivity and the modulation of agonist/antagonist activity.

  • CNS Agents: The lipophilic nature of the phenyl and tosyl groups facilitates crossing the blood-brain barrier, making this scaffold suitable for the development of centrally acting agents, including antidepressants, antipsychotics, and anticonvulsants.

  • Cardiovascular Drugs: Modifications of the piperidine ring and the phenyl group have led to the discovery of potent calcium channel blockers and other cardiovascular agents.

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis and the facile conversion of its cyano group into other key functional groups provide medicinal chemists with a powerful platform for the rational design and synthesis of novel therapeutic agents. The structural rigidity and tunable physicochemical properties of its derivatives make it an enduring scaffold for targeting a wide range of biological systems. Further exploration of the chemical space accessible from this intermediate is poised to yield the next generation of innovative medicines.

References

The Tosyl-Protected Piperidine: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design.[2] A key challenge in the synthesis of complex piperidine-containing molecules is the selective functionalization of the piperidine ring without undesired reactions at the nitrogen atom. This has led to the widespread use of protecting groups, among which the p-toluenesulfonyl (tosyl) group has emerged as a particularly versatile and robust option. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of tosyl-protected piperidines in modern drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Ascendance of the Tosyl Protecting Group

The use of the tosyl group as a protecting group for amines dates back to the early 20th century, with its systematic application in peptide synthesis being a notable early example.[3][4] The resulting sulfonamide linkage was found to be exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, as well as many oxidizing and reducing agents.[5] This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The application of the tosyl group to the piperidine scaffold was a logical extension of this established methodology. Researchers found that N-tosyl piperidines could serve as versatile intermediates, enabling the introduction of substituents at various positions of the piperidine ring through reactions that would be incompatible with a free secondary amine. The electron-withdrawing nature of the tosyl group also modulates the reactivity of the piperidine ring, which can be exploited in certain synthetic strategies.

Synthesis of Tosyl-Protected Piperidines

A variety of methods have been developed for the synthesis of tosyl-protected piperidines, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

One of the most common methods is the direct tosylation of a pre-existing piperidine ring. For example, the commercially available piperidin-4-one can be readily converted to N-tosyl-4-piperidone, a key building block for many drug candidates.[6] Another powerful approach involves the cyclization of acyclic precursors, such as unsaturated tosylamides, to construct the piperidine ring with the tosyl group already in place.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Piperidin-4-onep-Toluenesulfonyl chloride, Triethylamine, DichloromethaneN-Tosyl-4-piperidoneHigh[6]
Unsaturated TosylamideOxone®, Potassium Iodide, wet AluminaN-Tosyl-iodopiperidineGoodNot explicitly quantified in the provided text
2-Amino Alcoholsp-Toluenesulfonyl chloride, Potassium Carbonate, AcetonitrileN-Tosyl Aziridines (precursors to piperidines)75-82[7]
2-Amino Alcoholsp-Toluenesulfonyl chloride, Potassium Hydroxide, Water/DichloromethaneN-Tosyl Aziridines (precursors to piperidines)70-86[7]

The Role of Tosyl-Protected Piperidines in Drug Discovery

Tosyl-protected piperidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their utility is particularly evident in the development of ligands for challenging drug targets such as the sigma-1 (σ1) receptor and γ-secretase.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein involved in a variety of cellular processes, and its modulation has shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[8] Many potent and selective σ1 receptor ligands incorporate a piperidine scaffold.[9] The synthesis of these ligands often involves the use of N-tosyl piperidine intermediates to allow for the controlled introduction of various substituents that are crucial for high-affinity binding.[10]

sigma1_signaling_pathway

Gamma-Secretase (γ-Secretase) Modulators

γ-Secretase is a multi-protein enzyme complex that plays a critical role in the pathogenesis of Alzheimer's disease by producing the amyloid-β (Aβ) peptides that form plaques in the brain.[11] Modulating the activity of γ-secretase to selectively reduce the production of the toxic Aβ42 peptide is a major therapeutic strategy. Several classes of γ-secretase modulators are based on a piperidine core structure, and their synthesis often relies on the use of tosyl-protected intermediates to build the complex molecular architecture required for potent and selective activity.[12]

gamma_secretase_pathway

Deprotection of N-Tosyl Piperidines

The successful application of the tosyl protecting group strategy hinges on its efficient removal at the desired stage of the synthesis. A variety of methods have been developed for the cleavage of the robust sulfonamide bond.

MethodReagents and ConditionsSubstrate ScopeYield (%)Reference
Reductive CleavageMagnesium in Methanol (Mg/MeOH)General37-80[13]
Reductive CleavageSodium NaphthalenideGeneral, tolerates various functional groupsHigh (e.g., 89 for aziridines)[7][14]
Reductive CleavageSamarium Iodide (SmI₂)Effective for hindered and electron-deficient systemsNear quantitative[15]
Acidic CleavageConcentrated HBr or H₂SO₄Harsh conditions, limited functional group toleranceVariable[16]

drug_discovery_workflow

Experimental Protocols

Synthesis of N-Tosyl-4-piperidone

Materials:

  • Piperidin-4-one hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq.) in DCM at 0 °C, add triethylamine (2.2 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of p-toluenesulfonyl chloride (1.05 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford N-tosyl-4-piperidone as a white solid.

Deprotection of an N-Tosyl Piperidine using Magnesium in Methanol

Materials:

  • N-Tosyl piperidine derivative

  • Magnesium turnings

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol under an inert atmosphere, add the N-tosyl piperidine derivative (1.0 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction may be gently heated to reflux to increase the rate.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected piperidine. Further purification may be achieved by column chromatography or distillation.

Conclusion

The tosyl-protected piperidine scaffold has proven to be an invaluable tool in the arsenal of the medicinal chemist. Its robust nature allows for intricate synthetic manipulations, paving the way for the discovery and development of novel therapeutics targeting a range of challenging diseases. A thorough understanding of the synthesis, reactivity, and deprotection of these key intermediates is essential for any researcher, scientist, or drug development professional working at the forefront of pharmaceutical innovation. As the quest for more effective and selective drugs continues, the strategic application of tosyl-protected piperidines is set to remain a cornerstone of modern drug discovery.

References

Preliminary In-Vitro Screening of 4-Phenylpiperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in-vitro screening of 4-phenylpiperidine compounds, a scaffold of significant pharmacological interest. The 4-phenylpiperidine core is a key structural feature in a variety of therapeutic agents, particularly those targeting the central nervous system. This document outlines detailed experimental protocols for key assays, presents a compilation of quantitative data from various studies, and visualizes essential signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Introduction to 4-Phenylpiperidine Compounds

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules. These compounds have been successfully developed as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative diseases. Their diverse pharmacological profiles stem from their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) like opioid and dopamine receptors, as well as neurotransmitter transporters and other enzymes. Preliminary in-vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the biological activity of novel 4-phenylpiperidine derivatives.

Data Presentation: In-Vitro Activities of Piperidine Derivatives

The following tables summarize quantitative data for various piperidine derivatives, providing a comparative baseline for the evaluation of new compounds.

Table 1: Opioid Receptor Binding Affinities of 4-Phenylpiperidine Derivatives

CompoundReceptor SubtypeAssay TypeKᵢ (nM)Reference
Loperamideµ-opioidRadioligand Binding3[1]
Fentanylµ-opioidRadioligand Binding0.007 - 214[2]
N-Methyl Fentanylµ-opioidRadioligand Binding-[2]
N-Methyl Carfentanilµ-opioidRadioligand Binding-[2]
R30490µ-opioidRadioligand Binding-[2]
Alfentanilµ-opioidRadioligand Binding-[2]
Sufentanilµ-opioidRadioligand Binding-[2]
Carfentanilµ-opioidRadioligand Binding-[2]
Lofentanilµ-opioidRadioligand Binding-[2]

Note: The wide range for Fentanyl's Kᵢ reflects the variability in experimental conditions across different studies.[2]

Table 2: Sigma Receptor Binding Affinities of Phenylpiperidine/Phenylpiperazine Derivatives

Compound ClassReceptor SubtypeKᵢ (nM)
1-Phenylpiperazines & 4-PhenylpiperidinesSigma1 - 10

Table 3: Cytotoxicity of Piperidine and Related Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one (6a)OVCAR3-[3]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one (6a)CA46-[3]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one (6a)T47d-[3]
Phenylpironetin analog 4OVCAR5-[4][5]
Phenylpironetin analog 4A2780-[4][5]
Dihydroxy-4-fluorophenyl analog 5OVCAR50.0165[4][5]
Dihydroxy-4-fluorophenyl analog 5A27800.0297[4][5]
4-Fluorophenyl analog 6OVCAR5 / A2780-[4][5]
7-O-methyl analog 7OVCAR5 / A2780-[4][5]
N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (7a)Various Cancer Cell Lines0.029 - 0.147[6]
Spirocyclopropyl oxindole-piperazine/morpholine based carboxamide (8u)HepG-21.88[7]

Note: Some IC₅₀ values were not explicitly stated in the source material but the compounds were reported to be active.

Table 4: Enzyme Inhibition by Piperidine Derivatives

Compound ClassEnzymeIC₅₀Reference
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivativesTyrosinase1.5 - 4.6 µM[8]
4-(1-piperazinyl)phenol (1)Tyrosinase28.9 µM[9]

Experimental Protocols

Detailed methodologies for key in-vitro screening assays are provided below.

Radioligand Binding Assay (µ-Opioid Receptor)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test 4-phenylpiperidine compound.

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Test Compound wells: Assay buffer, radioligand, serially diluted test compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a 4-phenylpiperidine compound on a cell line.

Materials:

  • Target cell line.

  • Complete cell culture medium.

  • 96-well plates.

  • Test 4-phenylpiperidine compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value.

Pancreatic Lipase Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of a 4-phenylpiperidine compound on pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase.

  • p-Nitrophenyl palmitate (pNPP) as the substrate.

  • Tris-HCl buffer (pH 8.0).

  • Test 4-phenylpiperidine compound.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of pancreatic lipase, pNPP, and the test compound in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Control wells: Buffer and lipase solution.

    • Test Compound wells: Buffer, lipase solution, and serially diluted test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-20 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Functional GABA Uptake Assay

Objective: To measure the inhibition of GABA transporter 1 (GAT1) by a 4-phenylpiperidine compound.

Materials:

  • Cells or synaptosomes expressing GAT1.

  • [³H]GABA (radiolabeled GABA).

  • Unlabeled GABA.

  • Test 4-phenylpiperidine compound.

  • Assay buffer.

  • 96-well plate.

  • Scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell/synaptosome suspension.

  • Compound Addition: Add varying concentrations of the test 4-phenylpiperidine compound.

  • Reaction Initiation: Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]GABA.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the biological targets of 4-phenylpiperidine compounds.

In_Vitro_Screening_Workflow In-Vitro Screening Workflow for 4-Phenylpiperidine Compounds cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Functional Assays Compound_Library 4-Phenylpiperidine Compound Library Primary_Assay High-Throughput Primary Assay (e.g., Binding Assay) Compound_Library->Primary_Assay Actives Active Compounds ('Hits') Primary_Assay->Actives Dose_Response Dose-Response Confirmation Actives->Dose_Response Selectivity_Panel Initial Selectivity Screening Dose_Response->Selectivity_Panel Confirmed_Hits Confirmed & Prioritized Hits Selectivity_Panel->Confirmed_Hits Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Confirmed_Hits->Functional_Assay Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT) Functional_Assay->Cytotoxicity_Assay Lead_Candidates Lead Candidates Cytotoxicity_Assay->Lead_Candidates

Caption: A generalized workflow for the in-vitro screening of 4-phenylpiperidine compounds.

Mu_Opioid_Receptor_Signaling µ-Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 4-Phenylpiperidine Agonist Ligand->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream Phosphorylates Targets

Caption: Agonist binding to the µ-opioid receptor leads to the inhibition of adenylyl cyclase.[10][11][12]

Dopamine_D2_Receptor_Signaling Dopamine D2 Receptor Signaling Pathway cluster_receptor Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 4-Phenylpiperidine Antagonist Ligand->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Antagonism of the D2 receptor by 4-phenylpiperidines can modulate dopaminergic signaling.

GAT1_Function GABA Transporter 1 (GAT1) Functional Role cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA_synapse GABA GAT1 GAT1 GABA_synapse->GAT1 GABA_receptor GABA Receptor (Postsynaptic) GABA_synapse->GABA_receptor Activates GABA_presynaptic GABA (recycled) GAT1->GABA_presynaptic Transports Ligand 4-Phenylpiperidine Inhibitor Ligand->GAT1 Inhibits Effect Increased GABAergic Signaling GABA_receptor->Effect

Caption: Inhibition of GAT1 by 4-phenylpiperidines increases synaptic GABA levels.

Sigma1_Receptor_Signaling Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Ligand 4-Phenylpiperidine Ligand Ligand->Sigma1R Binds Cell_Signaling Modulation of Cellular Signaling Ca_release->Cell_Signaling

Caption: Ligand binding to the Sigma-1 receptor can modulate intracellular calcium signaling.

References

Methodological & Application

Synthesis of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the formation of 4-phenylpiperidine-4-carbonitrile, followed by the N-tosylation of the piperidine nitrogen. This protocol outlines the necessary reagents, conditions, and analytical characterization for the successful synthesis and purification of the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a wide range of biologically active molecules, and the presence of the phenyl and cyano groups at the 4-position, along with the tosyl group on the nitrogen, provides a versatile platform for further chemical modifications. This intermediate is particularly valuable in the synthesis of novel therapeutic agents targeting the central nervous system. The protocols described herein provide a reliable method for the preparation of this important building block.

Chemical Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Molecule 4-Phenyl-1-(p-tolylsulfonyl)piperidine-4-carbonitrile24476-55-9C19H20N2O2S340.44
Intermediate 4-Phenylpiperidine-4-carbonitrile hydrochloride51304-58-6C12H15ClN2222.72

Experimental Protocols

Step 1: Synthesis of 4-Phenylpiperidine-4-carbonitrile

This procedure is adapted from established methods for the synthesis of related 4-aryl-4-cyanopiperidines. A common route involves the reaction of a bis(2-chloroethyl)amine derivative with phenylacetonitrile.

Materials:

  • N-Benzyl-bis(2-chloroethyl)amine

  • Phenylacetonitrile

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • To a stirred solution of N-benzyl-bis(2-chloroethyl)amine (1 equivalent) and phenylacetonitrile (1.1 equivalents) in toluene, add tetra-n-butylammonium hydrogen sulfate (0.1 equivalents).

  • Slowly add a 50% aqueous solution of sodium hydroxide (5 equivalents) to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude N-benzyl-4-phenylpiperidine-4-carbonitrile.

  • The N-benzyl protecting group is then removed via catalytic hydrogenation (e.g., H2, Pd/C in ethanol) or by using 1-chloroethyl chloroformate followed by methanolysis to yield 4-phenylpiperidine-4-carbonitrile.

  • The resulting free base is then converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in ethanol or diethyl ether. The salt precipitates and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: 70-80%

Characterization Data for 4-Phenylpiperidine-4-carbonitrile hydrochloride:

PropertyValue
Melting Point208-210 °C
AppearanceWhite to off-white solid
Step 2: N-Tosylation of 4-Phenylpiperidine-4-carbonitrile

This protocol describes the reaction of the secondary amine intermediate with p-toluenesulfonyl chloride to form the final product.

Materials:

  • 4-Phenylpiperidine-4-carbonitrile (or its hydrochloride salt)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend 4-phenylpiperidine-4-carbonitrile hydrochloride (1 equivalent) in dichloromethane (DCM). If starting from the free base, dissolve it directly in DCM.

  • Add triethylamine (2.5 equivalents) to the suspension and stir for 15 minutes at room temperature. If starting from the free base, add 1.2 equivalents of triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution. A catalytic amount of DMAP (0.05 equivalents) can be added to accelerate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Yield: 85-95%

Characterization Data for this compound:

PropertyValue
Melting Point199-200 °C[1]
AppearanceWhite crystalline solid

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Phenylpiperidine-4-carbonitrile cluster_step2 Step 2: N-Tosylation A N-Benzyl-bis(2-chloroethyl)amine + Phenylacetonitrile B Phase-Transfer Catalysis A->B NaOH, Toluene C N-Benzyl-4-phenylpiperidine-4-carbonitrile B->C D Debenzylation C->D e.g., H2, Pd/C E 4-Phenylpiperidine-4-carbonitrile D->E F 4-Phenylpiperidine-4-carbonitrile G Tosylation F->G TsCl, Et3N, DCM H This compound G->H

Caption: Synthetic route for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Dichloromethane is a suspected carcinogen.

  • Concentrated acids are highly corrosive.

Concluding Remarks

The protocols outlined in this document provide a robust and reproducible method for the synthesis of this compound. This valuable intermediate can be utilized in a variety of drug discovery and development programs. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols for the Synthesis of 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpiperidine-4-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the opioid analgesic pethidine (meperidine). Its structural motif is also found in a variety of other biologically active compounds. This document provides a detailed experimental protocol for a two-step synthesis of 4-phenylpiperidine-4-carbonitrile, commencing with the preparation of the N-benzyl protected intermediate followed by a debenzylation step.

Synthesis Overview

The synthesis is a two-stage process:

  • Step 1: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile. This step involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (benzyl cyanide) in the presence of a strong base.

  • Step 2: Debenzylation to 4-Phenylpiperidine-4-carbonitrile. The N-benzyl group is removed via catalytic transfer hydrogenation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

This protocol is adapted from a known procedure for the synthesis of N-substituted 4-cyano-4-phenylpiperidines.

Materials:

  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile (Benzyl cyanide)

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Tetra-n-butylammonium hydrogen sulfate

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, a solution is prepared containing a toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate.

  • To this stirred solution, a 50% (w/w) aqueous sodium hydroxide solution is slowly added over a period of approximately thirty minutes. An exothermic reaction will cause the temperature to rise to about 65-70 °C.

  • The reaction mixture is then heated to and maintained at 85 °C for four hours.

  • After the reaction is complete, the mixture is cooled to room temperature, and the layers are separated.

  • The organic (toluene) layer is washed with water and then dried over anhydrous sodium sulfate.

  • The toluene is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • The residual oil is dissolved in methanol, and the solution is acidified with concentrated hydrochloric acid.

  • The precipitated 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride is collected by filtration, washed with cold methanol, and dried.

Quantitative Data:

ParameterValueReference
Yield~70%[1]
Melting Point (HCl salt)261-263 °C[1]
Step 2: Debenzylation of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

This protocol utilizes catalytic transfer hydrogenation, a mild and efficient method for N-debenzylation.

Materials:

  • 1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride

  • Palladium on carbon (10% Pd/C)

  • Formic acid (as the hydrogen donor)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Celite or a similar filter aid

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride in methanol, add 10% palladium on carbon catalyst.

  • To this suspension, add formic acid.

  • The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is taken up in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 4-phenylpiperidine-4-carbonitrile.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data:

Note: Specific yield for this debenzylation was not found in the searched literature. Yields for similar catalytic transfer hydrogenation reactions are typically high.

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for 4-Phenylpiperidine-4-carbonitrile Synthesis cluster_step1 Step 1: Synthesis of N-Benzyl Intermediate cluster_step2 Step 2: Debenzylation A Reactants: N,N-bis(2-chloroethyl)benzylamine Phenylacetonitrile NaOH, Toluene, Phase Transfer Catalyst B Reaction at 85°C for 4h A->B C Workup: - Layer Separation - Washing - Drying B->C D Purification: - Solvent Evaporation - Precipitation as HCl salt - Filtration C->D E Product 1: 1-Benzyl-4-phenylpiperidine-4-carbonitrile HCl D->E F Reactant: 1-Benzyl-4-phenylpiperidine-4-carbonitrile HCl E->F Proceed to next step G Catalytic Transfer Hydrogenation: 10% Pd/C, Formic Acid, Methanol H Workup: - Catalyst Filtration - Neutralization - Extraction G->H I Purification: - Solvent Evaporation - Chromatography (optional) H->I J Final Product: 4-Phenylpiperidine-4-carbonitrile I->J

Caption: Workflow for the two-step synthesis of 4-phenylpiperidine-4-carbonitrile.

Signaling Pathway (Reaction Mechanism Overview)

reaction_mechanism Reaction Mechanism Overview cluster_alkylation Step 1: N-Alkylation and Cyclization cluster_debenzylation Step 2: Catalytic Debenzylation start1 N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile inter1 Intramolecular Cyclization start1->inter1 Base (NaOH) prod1 1-Benzyl-4-phenylpiperidine-4-carbonitrile inter1->prod1 start2 1-Benzyl-4-phenylpiperidine-4-carbonitrile inter2 Hydrogenolysis of N-Benzyl bond start2->inter2 Pd/C, HCOOH prod2 4-Phenylpiperidine-4-carbonitrile inter2->prod2

Caption: Overview of the reaction mechanism for the two-step synthesis.

References

Application Notes & Protocols: Catalytic Methods for the Synthesis of 4-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-phenylpiperidine scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its derivatives are central to the development of therapeutics targeting the central nervous system, including potent opioid analgesics (e.g., pethidine, fentanyl), antipsychotics (e.g., haloperidol), and selective serotonin reuptake inhibitors (e.g., paroxetine).[1][3] Consequently, the development of efficient and selective catalytic methods for the synthesis of these valuable structures is a significant focus in medicinal and process chemistry. This document outlines several key catalytic strategies, providing detailed protocols and comparative data for researchers in drug discovery and development.

Method 1: Reductive Amination

Reductive amination is one of the most robust and widely utilized methods for constructing the 4-phenylpiperidine core. This two-step, one-pot process typically involves the condensation of an N-substituted 4-piperidone with an aniline or related amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target piperidine.[4][5] The choice of reducing agent is critical for controlling selectivity and preventing side reactions.

Data Presentation: Comparison of Reductive Amination Conditions

EntryAmine ReactantCarbonyl ReactantReducing AgentSolventTemp (°C)Yield (%)Ref
1AnilineN-Boc-4-piperidoneNaBH(OAc)₃DCERT84[6]
2AnilineN-Phenethyl-4-piperidone (NPP)NaBH₃CNMethanolRTHigh[5][7]
3Ammonia5-keto-D-glucose derivativeNaBH₃CNMethanol096 (d.r. 96:4)[8]
4Benzhydrylamine5-keto-D-glucose derivativeNaBH₃CNMethanol0High[8]

DCE: 1,2-Dichloroethane; RT: Room Temperature; d.r.: diastereomeric ratio.

Logical Workflow: Reductive Amination

G cluster_workflow Reductive Amination Workflow start Inputs: - N-Substituted 4-Piperidone - Aniline - Reducing Agent step1 Condensation start->step1 Mix in Solvent intermediate Iminium Ion / Enamine Intermediate step1->intermediate Water Elimination step2 In Situ Reduction intermediate->step2 Add Reducing Agent (e.g., NaBH₃CN) product 4-Anilinopiperidine Product step2->product

Caption: General workflow for the one-pot reductive amination synthesis.

Experimental Protocol: Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)

This protocol is based on the widely cited Siegfried synthesis method for a key fentanyl precursor.[7]

  • Materials:

    • N-Phenethyl-4-piperidone (NPP) (1.0 eq)

    • Aniline (1.1 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Methanol (anhydrous)

    • Glacial Acetic Acid (catalytic amount)

    • Argon or Nitrogen atmosphere

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-phenethyl-4-piperidone and anhydrous methanol.

    • Stir the solution until the piperidone is fully dissolved.

  • Procedure:

    • Add aniline to the solution, followed by a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1 hour.

    • In a separate container, dissolve sodium cyanoborohydride in a minimal amount of anhydrous methanol.

    • Add the NaBH₃CN solution dropwise to the reaction mixture. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.

    • Stir the reaction at room temperature overnight. Monitor progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Reduce the volume of methanol under reduced pressure.

    • Basify the aqueous solution with 2M NaOH solution to pH > 10.

    • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 4-ANPP by flash column chromatography on silica gel.

Method 2: Palladium/Copper-Cocatalyzed Negishi Coupling

Transition-metal-catalyzed cross-coupling reactions offer a powerful and direct method for forming the C(sp³)–C(sp²) bond between the piperidine ring and the phenyl group. The Negishi coupling, utilizing a pre-formed organozinc reagent, is particularly effective for this transformation, demonstrating good functional group tolerance.[9] A key finding is that cocatalysis with both a palladium complex and a copper(I) species is often required for efficient coupling.[9]

Data Presentation: Scope of Negishi Coupling for 4-Arylpiperidine Synthesis

EntryAryl Halide/TriflatePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)LigandSolventYield (%)Ref
14-IodoanisoleCl₂Pd(dppf) (5)CuI (5)dppfTHF/NMP95[9]
24-BromobenzonitrileCl₂Pd(dppf) (5)CuI (5)dppfTHF/NMP88[9]
33-Trifluoromethyl-iodobenzeneCl₂Pd(dppf) (5)CuI (5)dppfTHF/NMP85[9]
4Phenyl triflateCl₂Pd(dppf) (5)CuI (5)dppfTHF/NMP75[9]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; THF: Tetrahydrofuran; NMP: N-Methyl-2-pyrrolidone.

Catalytic Cycle: Palladium-Catalyzed Negishi Coupling

G cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Alkyl Transmetalation ZnX2 ZnX₂ PdII_Aryl->ZnX2 PdII_Alkyl->Pd0 Reductive Elimination ArR Ar-R (Product) PdII_Alkyl->ArR center ArX Ar-X ArX->Pd0 RZnX R-ZnX RZnX->PdII_Aryl R R = 4-(N-Boc-piperidyl) Ar Ar = Aryl Group X X = I, Br, OTf

Caption: A generalized catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocol: Pd/Cu-Cocatalyzed Synthesis of N-Boc-4-phenylpiperidine

This protocol is a general representation based on the findings for coupling 4-piperidylzinc iodide.[9]

  • Materials:

    • N-Boc-4-iodopiperidine (1.0 eq)

    • Activated Zinc dust (1.5 eq)

    • Iodobenzene (1.1 eq)

    • Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Cl₂Pd(dppf)) (0.05 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Anhydrous THF/NMP solvent mixture (e.g., 4:1)

  • Preparation of Organozinc Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust.

    • Add a solution of N-Boc-4-iodopiperidine in anhydrous THF.

    • Heat the mixture gently (e.g., to 40-50 °C) to initiate the reaction, then stir at room temperature for 2-4 hours until the organozinc reagent is formed.

  • Cross-Coupling Procedure:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add Cl₂Pd(dppf), CuI, and iodobenzene.

    • Add the anhydrous THF/NMP solvent mixture.

    • Slowly transfer the freshly prepared solution of 4-(N-Boc-piperidyl)zinc iodide via cannula to the catalyst-aryl halide mixture.

    • Heat the reaction mixture to 60-80 °C and stir overnight. Monitor progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford N-Boc-4-phenylpiperidine.

Method 3: Rhodium-Catalyzed C–H Functionalization

Direct C–H functionalization represents a highly atom-economical approach to modifying the piperidine core. Rhodium-catalyzed C–H insertion, using carbenes generated from diazo compounds, allows for the formation of a C-C bond at the C4 position of the piperidine ring.[10] The regioselectivity of the insertion (C2 vs. C4) can be controlled by the choice of the dirhodium catalyst and the steric and electronic properties of the nitrogen-protecting group.[10]

Data Presentation: Regioselectivity in Rhodium-Catalyzed C–H Insertion

EntryN-Protecting GroupDirhodium CatalystPositionSolventTemp (°C)Yield (%)Ref
1N-BocRh₂(R-TPPTTL)₄C4Pentane/CH₂Cl₂RefluxHigh[10]
2N-BsRh₂(R-TCPTAD)₄C4Pentane/CH₂Cl₂RefluxHigh[10]
3N-AcylRh₂(S-2-Cl-5-BrTPCP)₄C2CH₂Cl₂RTHigh[10]

Boc: tert-Butoxycarbonyl; Bs: Benzenesulfonyl.

Catalytic Cycle: Rhodium-Catalyzed C–H Insertion

G Rh2Ln Rh₂(L)₄ Catalyst CarbeneComplex Rhodium-Carbene Complex Rh2Ln->CarbeneComplex Diazo Decomposition Ylide Ammonium Ylide Intermediate CarbeneComplex->Ylide Ylide Formation N2 N₂ CarbeneComplex->N2 ProductComplex Product-Catalyst Complex Ylide->ProductComplex [2,3]-Sigmatropic Rearrangement (C-H Insertion) ProductComplex->Rh2Ln Product Release Product C4-Arylated Piperidine ProductComplex->Product Diazo Ar-CH=N₂ Diazo->Rh2Ln Piperidine N-Boc-Piperidine Piperidine->CarbeneComplex

Caption: Proposed catalytic cycle for C4-selective C-H insertion.

Experimental Protocol: Rhodium-Catalyzed C4-Arylation of N-Boc-Piperidine

This protocol is adapted from established methodologies for selective C-H insertion.[10]

  • Materials:

    • N-Boc-piperidine (1.5 eq)

    • Dirhodium catalyst (e.g., Rh₂(R-TPPTTL)₄) (0.5 mol%)

    • Aryldiazoacetate (e.g., methyl phenyldiazoacetate) (1.0 eq)

    • Anhydrous solvent (e.g., Pentane/CH₂Cl₂ mixture)

    • Syringe pump

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-Boc-piperidine and the dirhodium catalyst in the anhydrous solvent under an inert atmosphere.

    • In a separate flask, dissolve the aryldiazoacetate in the anhydrous solvent. Load this solution into a syringe for use with the syringe pump.

  • Procedure:

    • Heat the piperidine and catalyst solution to reflux (approx. 40 °C).

    • Using the syringe pump, add the solution of the aryldiazoacetate to the refluxing mixture over a period of 4 hours. A slow addition rate is crucial to maintain a low concentration of the reactive carbene intermediate.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure full consumption of the diazo compound.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-functionalized piperidine derivative.

References

Application Notes and Protocols: Synthesis of Opioid Receptor Ligands from 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid receptor ligands, most notably represented by the analgesic fentanyl and its numerous analogs. The strategic manipulation of substituents on the piperidine ring and its nitrogen atom allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and efficacy at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document provides detailed application notes and experimental protocols for the utilization of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile as a versatile starting material for the synthesis of various opioid receptor ligands.

The tosyl group on the piperidine nitrogen serves as a stable protecting group, allowing for selective modification of the 4-cyano group. Subsequent N-detosylation and further derivatization of the piperidine nitrogen and the C4-substituent open avenues to a diverse range of potential opioid receptor modulators. This document outlines two primary synthetic pathways starting from this precursor: one leading to pethidine-like molecules via hydrolysis and esterification of the nitrile, and another paving the way for fentanyl-type analogs through reduction of the nitrile and subsequent elaboration.

Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of representative pethidine and fentanyl analogs for the µ, δ, and κ opioid receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new ligands with desired receptor profiles.

Table 1: Binding Affinities (Ki, nM) of Pethidine and Analogs

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Pethidine (Meperidine)100 - 400>10,000>10,000[1][2]
Norpethidine233--[3]

Table 2: Binding Affinities (Ki, nM) of Fentanyl and Analogs

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Fentanyl0.39 - 1.318003400[4][5][6]
Sufentanil0.01 - 0.14191000[1][4]
Alfentanil1.1 - 114000>10,000[1][4]
Remifentanil1.3240023000[7]
Carfentanil0.03 - 0.22280010000[8][9]
Lofentanil0.0710400[4]

Experimental Protocols

Pathway 1: Synthesis of Pethidine-like Ligands

This pathway involves the initial removal of the tosyl protecting group, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.

Logical Workflow for Pethidine Analog Synthesis

start 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile step1 N-Detosylation start->step1 intermediate1 4-Phenylpiperidine- 4-carbonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 4-Phenylpiperidine- 4-carboxylic acid step2->intermediate2 step3 Esterification intermediate2->step3 product1 Pethidine Analog (e.g., Ethyl Ester) step3->product1 step4 N-Alkylation (e.g., with CH3I) product1->step4 product2 N-Alkyl Pethidine Analog (e.g., Pethidine) step4->product2

Caption: Synthetic workflow for pethidine analogs.

Protocol 1.1: N-Detosylation of this compound

This procedure utilizes magnesium in methanol for the reductive cleavage of the N-tosyl group.[10][11]

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous methanol

    • Ammonium chloride (saturated aqueous solution)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol under an inert atmosphere, add the N-tosyl compound (1 equivalent).

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-phenylpiperidine-4-carbonitrile.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 1.2: Hydrolysis of 4-Phenylpiperidine-4-carbonitrile to 4-Phenylpiperidine-4-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[5]

  • Materials:

    • 4-Phenylpiperidine-4-carbonitrile

    • Concentrated sulfuric acid

    • Water

    • Sodium hydroxide solution (for neutralization)

  • Procedure:

    • To a solution of 4-phenylpiperidine-4-carbonitrile (1 equivalent) in water, slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) while cooling in an ice bath.

    • Heat the reaction mixture to reflux for several hours (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately neutral. The carboxylic acid may precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • If the product remains in solution, extract with a suitable organic solvent after adjusting the pH.

Protocol 1.3: Fischer Esterification of 4-Phenylpiperidine-4-carboxylic acid

This protocol details the esterification to the corresponding ethyl ester.[12][13][14]

  • Materials:

    • 4-Phenylpiperidine-4-carboxylic acid

    • Absolute ethanol

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous sodium sulfate

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Suspend 4-phenylpiperidine-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester.

    • Purify the product by column chromatography or distillation under reduced pressure.

Pathway 2: Synthesis of Fentanyl-like Ligands

This pathway involves the reduction of the nitrile to a primary amine, followed by N-acylation and N-alkylation to build the fentanyl scaffold.

Logical Workflow for Fentanyl Analog Synthesis

start 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile step1 N-Detosylation start->step1 intermediate1 4-Phenylpiperidine- 4-carbonitrile step1->intermediate1 step2 Nitrile Reduction intermediate1->step2 intermediate2 4-Aminomethyl- 4-phenylpiperidine step2->intermediate2 step3 N-Acylation (e.g., with propionyl chloride) intermediate2->step3 intermediate3 N-Acyl Intermediate step3->intermediate3 step4 N-Alkylation (e.g., with phenethyl bromide) intermediate3->step4 product Fentanyl Analog step4->product

Caption: Synthetic workflow for fentanyl analogs.

Protocol 2.1: Reduction of 4-Phenylpiperidine-4-carbonitrile to 4-Aminomethyl-4-phenylpiperidine

This protocol uses Lithium Aluminum Hydride (LiAlH₄) for the reduction of the nitrile.

  • Materials:

    • 4-Phenylpiperidine-4-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or Diethyl ether

    • Water

    • 15% Sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 4-phenylpiperidine-4-carbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (monitor by TLC).

    • Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-aminomethyl-4-phenylpiperidine.

    • The product can be used in the next step without further purification or can be purified by crystallization of its salt.

Protocol 2.2: Synthesis of a Fentanyl Analog from 4-Aminomethyl-4-phenylpiperidine

This protocol describes a general procedure for the N-acylation and subsequent N-alkylation.[15][16][17]

  • Materials:

    • 4-Aminomethyl-4-phenylpiperidine

    • Aniline

    • Propionyl chloride (or other acylating agent)

    • Phenethyl bromide (or other alkylating agent)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Sodium carbonate or Potassium carbonate

    • Dichloromethane (DCM) or Acetonitrile

    • Anhydrous sodium sulfate

  • Procedure (Illustrative two-step sequence):

    • N-Acylation: Dissolve 4-aminomethyl-4-phenylpiperidine (1 equivalent) and aniline (1 equivalent) in DCM. Add TEA or DIPEA (2-3 equivalents). Cool the mixture to 0 °C and add propionyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature until completion (monitor by TLC). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the N-acyl intermediate.

    • N-Alkylation: Dissolve the N-acyl intermediate (1 equivalent) in acetonitrile. Add a base such as potassium carbonate (2-3 equivalents) and the alkylating agent, for example, phenethyl bromide (1.2 equivalents). Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC). Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired fentanyl analog.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Mu-Opioid Receptor (MOR) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Blocks conversion K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Agonist Opioid Agonist (e.g., Fentanyl) Agonist->MOR Binds to G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: MOR signaling cascade leading to analgesia.

Delta-Opioid Receptor (DOR) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Blocks conversion K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Agonist Opioid Agonist (e.g., Enkephalin) Agonist->DOR Binds to G_alpha->AC Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits Analgesia_Mood Analgesia, Antidepressant effects K_efflux->Analgesia_Mood

Caption: DOR signaling cascade.[18][19]

Kappa-Opioid Receptor (KOR) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR κ-Opioid Receptor G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx PLC Phospholipase C IP3_DAG IP3 & DAG PLC->IP3_DAG Agonist Opioid Agonist (e.g., Dynorphin) Agonist->KOR Binds to G_alpha->PLC Activates G_betagamma->Ca_channel Inhibits Cellular_Effects Analgesia, Dysphoria, Diuresis Ca_influx->Cellular_Effects IP3_DAG->Cellular_Effects

Caption: KOR signaling cascade.[20][21][22]

Disclaimer

The provided protocols are intended for informational purposes for qualified researchers and professionals. These synthetic pathways may involve hazardous materials and reactions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and by personnel trained in synthetic organic chemistry. The synthesis of opioid receptor ligands may be subject to national and international regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

Application Notes and Protocols for 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] Derivatives of this versatile structure have been developed as opioid analgesics, dopamine receptor ligands, and neuroleptics.[1][4] The introduction of a carbonitrile group at the 4-position and a p-tolylsulphonyl (tosyl) group on the piperidine nitrogen, as in 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, yields a compound with significant potential for modulating CNS targets.

Recent research has highlighted the importance of 4-phenylpiperidine-4-carbonitrile derivatives as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and addiction.[5] The tosyl group in the target compound serves as a protecting group for the piperidine nitrogen, which can be crucial during synthesis and can also influence the compound's pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the utility of this compound as a research tool and potential therapeutic lead in CNS drug discovery. Detailed protocols for its synthesis and evaluation in key in vitro and in vivo assays are presented to guide researchers in exploring its biological activities.

Chemical Properties

PropertyValueReference
CAS Number 24476-55-9[6]
Molecular Formula C19H20N2O2S[6][7]
Molecular Weight 340.4 g/mol [6][7]
IUPAC Name 1-[(4-methylphenyl)sulfonyl]-4-phenylpiperidine-4-carbonitrile[6]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-phenylpiperidine. The following is a general protocol based on established synthetic routes for similar compounds.

Step 1: N-Tosylation of 4-Phenylpiperidine

  • Dissolve 4-phenylpiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 equivalents) or pyridine, to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(p-tolylsulphonyl)-4-phenylpiperidine.

Step 2: α-Cyanation of 1-(p-tolylsulphonyl)-4-phenylpiperidine

  • Dissolve 1-(p-tolylsulphonyl)-4-phenylpiperidine (1 equivalent) in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.2 equivalents), dropwise to the solution.

  • Stir the mixture at -78 °C for 1-2 hours to facilitate the formation of the carbanion.

  • Add a cyanating agent, for instance, p-toluenesulfonyl cyanide (TsCN) (1.1 equivalents), to the reaction mixture.

  • Continue stirring at -78 °C for another 2-3 hours and then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield this compound.

Diagram of Synthetic Workflow

G cluster_0 Step 1: N-Tosylation cluster_1 Step 2: α-Cyanation 4-Phenylpiperidine 4-Phenylpiperidine N-Tosylation Reaction N-Tosylation Reaction 4-Phenylpiperidine->N-Tosylation Reaction p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->N-Tosylation Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Tosylation Reaction 1-(p-tolylsulphonyl)-4-phenylpiperidine 1-(p-tolylsulphonyl)-4-phenylpiperidine N-Tosylation Reaction->1-(p-tolylsulphonyl)-4-phenylpiperidine α-Cyanation Reaction α-Cyanation Reaction 1-(p-tolylsulphonyl)-4-phenylpiperidine->α-Cyanation Reaction Strong Base (e.g., LDA) Strong Base (e.g., LDA) Strong Base (e.g., LDA)->α-Cyanation Reaction Cyanating Agent (e.g., TsCN) Cyanating Agent (e.g., TsCN) Cyanating Agent (e.g., TsCN)->α-Cyanation Reaction This compound This compound α-Cyanation Reaction->this compound

Caption: Synthetic pathway for this compound.

In Vitro Biological Evaluation: Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor.

Materials and Reagents:

  • HEK-293 cells stably expressing human σ1 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • 96-well microplates

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing human σ1 receptors to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound at various concentrations.

      • 50 µL of the radioligand, --INVALID-LINK---pentazocine (at a final concentration close to its Kd).

      • 100 µL of the membrane preparation (containing a specified amount of protein, e.g., 50-100 µg).

    • Incubate the plates at 37°C for a predetermined time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Quantitative Data for Structurally Similar Compounds

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
Analog 11.22830680
Analog 21.871540823
Analog 32.141710799
Data is representative of values found for similar 4-phenylpiperidine-4-carbonitrile derivatives.[5]

In Vivo Evaluation: Rodent Brain Biodistribution Study

This protocol outlines a method to assess the brain penetration of a radiolabeled version of this compound in rodents.

Materials and Reagents:

  • Radiolabeled test compound (e.g., with ¹⁸F or ¹¹C)

  • Experimental animals (e.g., male CD-1 mice)

  • Saline solution for injection

  • Anesthesia (e.g., isoflurane)

  • Gamma counter or PET scanner

Protocol:

  • Animal Preparation:

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

    • Fast the animals overnight before the study but allow free access to water.

  • Compound Administration:

    • Anesthetize the animals.

    • Administer a known amount of the radiolabeled test compound via intravenous (i.v.) injection (e.g., through the tail vein).

  • Tissue Collection:

    • At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize a group of animals.

    • Collect blood samples and immediately dissect the brain and other organs of interest.

    • Weigh the collected tissues.

  • Radioactivity Measurement:

    • Measure the radioactivity in the tissue and blood samples using a gamma counter.

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Calculate the brain-to-blood ratio at each time point by dividing the %ID/g in the brain by the %ID/g in the blood.

    • Plot the tissue uptake (%ID/g) versus time for each organ.

Hypothetical Biodistribution Data in Mice

Time (min)Brain Uptake (%ID/g)Blood Concentration (%ID/g)Brain-to-Blood Ratio
24.51.53.0
153.80.94.2
302.90.64.8
601.80.36.0
Data is representative of values found for similar radiolabeled CNS-active compounds.

Potential Signaling Pathway Involvement

As a putative σ1 receptor ligand, this compound may modulate various downstream signaling pathways. The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface and is known to influence calcium signaling, ion channel function, and cellular stress responses.

G cluster_0 Cellular Response cluster_1 Downstream Effectors Neuroprotection Neuroprotection Modulation of Neurotransmission Modulation of Neurotransmission Anti-amnesic Effects Anti-amnesic Effects IP3R IP3 Receptor IP3R->Neuroprotection Voltage-gated Ion Channels Voltage-gated Ion Channels Voltage-gated Ion Channels->Modulation of Neurotransmission NMDA Receptor NMDA Receptor NMDA Receptor->Modulation of Neurotransmission BDNF Signaling BDNF Signaling BDNF Signaling->Anti-amnesic Effects Compound 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile Sigma1_Receptor σ1 Receptor Compound->Sigma1_Receptor Binding Sigma1_Receptor->IP3R Modulates Ca2+ release Sigma1_Receptor->Voltage-gated Ion Channels Regulates activity Sigma1_Receptor->NMDA Receptor Modulates function Sigma1_Receptor->BDNF Signaling Enhances

References

Application Notes and Protocols: Derivatization of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the derivatization of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined herein describe key chemical transformations to modify three primary regions of the molecule: the C4-carbonitrile group, the N-tosyl protecting group, and the 4-phenyl ring. These modifications are designed to facilitate Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This guide also presents a hypothetical SAR study targeting the µ-opioid receptor, complete with quantitative data and experimental workflows, to illustrate the application of these derivatization strategies in a drug discovery context.

Introduction

The 4-phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly analgesics that act on opioid receptors.[1] The parent compound, this compound, offers multiple points for chemical modification, making it an excellent starting point for generating a diverse library of analogs for SAR exploration. The tosyl group, while serving as a protecting group, can be removed to allow for a wide range of N-substitutions. The carbonitrile at the C4-position can be transformed into various functional groups such as amides, carboxylic acids, and amines, which can significantly impact receptor binding and physicochemical properties. Furthermore, the phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents to probe the steric and electronic requirements of the target binding pocket.

Derivatization Strategies and Experimental Protocols

This section details the experimental protocols for the key derivatization reactions.

Modification of the C4-Carbonitrile Group

The C4-carbonitrile can be readily converted into a primary amide or a primary amine, providing opportunities to introduce hydrogen bond donors and acceptors.

2.1.1. Protocol: Hydrolysis of Nitrile to Primary Amide (Derivative Series A)

This protocol describes the partial hydrolysis of the nitrile to a primary amide.

  • Materials: this compound, Potassium hydroxide (KOH), tert-Butanol, Water, Diethyl ether, Hydrochloric acid (1M).

  • Procedure:

    • To a solution of this compound (1.0 eq) in tert-butanol, add a solution of potassium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the tert-butanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide.

2.1.2. Protocol: Reduction of Nitrile to Primary Amine (Derivative Series B)

This protocol details the reduction of the nitrile to a primary aminomethyl group.

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate, Diethyl ether, Water.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield [4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-yl]methanamine.

Modification of the N-Tosyl Group

The N-tosyl group can be removed to yield the secondary amine, which can then be derivatized.

2.2.1. Protocol: N-Detosylation (Preparation of Intermediate)

This protocol describes the removal of the p-toluenesulfonyl group.

  • Materials: N-tosylated piperidine derivative, 33% Hydrobromic acid in acetic acid, Phenol, Diethyl ether.

  • Procedure:

    • To a solution of the N-tosylated piperidine (1.0 eq) in phenol, add 33% HBr in acetic acid.

    • Heat the reaction mixture at 90 °C for 16 hours.

    • Cool the mixture and add diethyl ether to precipitate the hydrobromide salt of the deprotected piperidine.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

    • The free base can be obtained by neutralization with a suitable base.

2.2.2. Protocol: N-Alkylation of the Deprotected Piperidine (Derivative Series C)

This protocol outlines the alkylation of the secondary amine.

  • Materials: Deprotected piperidine, Alkyl halide (e.g., methyl iodide, benzyl bromide), Potassium carbonate (K₂CO₃), Anhydrous acetonitrile.

  • Procedure:

    • To a solution of the deprotected piperidine (1.0 eq) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq).

    • Stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the N-alkylated product.

Modification of the 4-Phenyl Ring

The 4-phenyl ring can be functionalized via electrophilic aromatic substitution, for example, through Friedel-Crafts acylation.

2.3.1. Protocol: Friedel-Crafts Acylation of the Phenyl Ring (Derivative Series D)

This protocol describes the introduction of an acetyl group onto the phenyl ring.

  • Materials: this compound, Acetyl chloride, Aluminum chloride (AlCl₃), Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a suspension of AlCl₃ (1.5 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto ice and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the acylated product (predominantly the para-isomer).

Hypothetical SAR Study: µ-Opioid Receptor Agonists

To illustrate the application of the described derivatization strategies, a hypothetical SAR study targeting the µ-opioid receptor is presented below. The biological data is not experimental but is designed to demonstrate logical SAR progression.

Data Presentation

Table 1: SAR of C4-Position Modifications

DerivativeRµ-Opioid Receptor Binding Affinity (IC₅₀, nM)
Parent -CN150
A1 -CONH₂75
B1 -CH₂NH₂50

Table 2: SAR of N-Substituent Modifications (starting from B1)

DerivativeR'µ-Opioid Receptor Binding Affinity (IC₅₀, nM)
B1 (N-tosyl) -SO₂-p-Tolyl50
C1 -H120
C2 -CH₃30
C3 -CH₂CH₂Ph15

Table 3: SAR of 4-Phenyl Ring Modifications (starting from C3)

DerivativeR''µ-Opioid Receptor Binding Affinity (IC₅₀, nM)
C3 -H15
D1 p-COCH₃45
D2 p-OH8

Disclaimer: The quantitative data presented in these tables is hypothetical and for illustrative purposes only to demonstrate the principles of SAR studies.

Experimental and Logical Workflows

Derivatization_Workflow Start 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile Amide Series A: 4-Carboxamide Derivatives Start->Amide Hydrolysis Amine Series B: 4-Aminomethyl Derivatives Start->Amine Reduction Deprotected Intermediate: Deprotected Piperidine Amine->Deprotected N-Detosylation N_Alkyl Series C: N-Alkyl/Aryl Derivatives Deprotected->N_Alkyl N-Alkylation/ N-Arylation Phenyl_Mod Series D: Phenyl-Substituted Derivatives N_Alkyl->Phenyl_Mod Electrophilic Aromatic Substitution

Caption: General workflow for the derivatization of the parent compound.

SAR_Logic cluster_C4 C4-Position Modification cluster_N1 N-Substituent Modification cluster_Phenyl Phenyl Ring Modification CN CN (Parent) IC50 = 150 nM CONH2 CONH2 (A1) IC50 = 75 nM CN->CONH2 Improved H-bonding CH2NH2 CH2NH2 (B1) IC50 = 50 nM CONH2->CH2NH2 Increased flexibility and basicity Tosyl N-Tosyl (B1) IC50 = 50 nM CH2NH2->Tosyl H N-H (C1) IC50 = 120 nM Tosyl->H Bulky group removal (unfavorable) Me N-Me (C2) IC50 = 30 nM H->Me Small alkyl optimal Phenethyl N-Phenethyl (C3) IC50 = 15 nM Me->Phenethyl Hydrophobic interaction H_phenyl Unsubstituted (C3) IC50 = 15 nM Phenethyl->H_phenyl Ac p-Acetyl (D1) IC50 = 45 nM H_phenyl->Ac Steric hindrance/ Electronic withdrawal OH p-OH (D2) IC50 = 8 nM H_phenyl->OH H-bond donor enhances binding Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_influx->Analgesia Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Analgesia D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

References

Application Notes and Protocols for Monitoring 4-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of 4-phenylpiperidine, a key intermediate in the pharmaceutical industry. The described techniques are essential for ensuring reaction completion, identifying potential impurities, and guaranteeing the quality of the final product. The primary analytical methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

4-Phenylpiperidine is a crucial building block in the synthesis of a wide range of pharmaceuticals, including analgesics and other central nervous system agents.[1][2] Its synthesis requires careful monitoring to control the formation of the desired product and to identify and quantify any process-related impurities. The most common industrial synthesis route involves the catalytic hydrogenation of 4-phenylpyridine. This process can lead to the formation of several key compounds that need to be monitored.

Key Compounds to Monitor:

  • 4-Phenylpyridine (Starting Material): The precursor molecule for the synthesis. Monitoring its depletion indicates the progress of the reaction.

  • 4-Phenylpiperidine (Product): The desired final product. Its formation and purity are the primary goals of the synthesis.

  • 4-Cyclohexylpiperidine and 4-Cyclohexylpyridine (Potential Impurities): Over-hydrogenation of the phenyl ring can lead to the formation of these byproducts, which must be controlled to ensure the purity of the final product.[3]

  • Biphenyl (Potential Impurity): In syntheses involving Grignard reagents (e.g., from pyridine and phenylmagnesium bromide), biphenyl can form as a significant byproduct.

This document provides detailed protocols for using HPLC, GC-MS, and NMR to effectively monitor the progress of the 4-phenylpiperidine synthesis and quantify the key components of the reaction mixture.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, making it well-suited for monitoring the synthesis of 4-phenylpiperidine and its related substances.

Application Note:

This reversed-phase HPLC (RP-HPLC) method allows for the separation and quantification of 4-phenylpyridine, 4-phenylpiperidine, and potential byproducts. The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is typically performed using a UV detector, as the phenyl group in the analytes provides sufficient chromophoric activity.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid: Analytical grade, for mobile phase pH adjustment.

  • Reference standards of 4-phenylpyridine, 4-phenylpiperidine, 4-cyclohexylpiperidine, and 4-cyclohexylpyridine.

3. Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture (e.g., 10 mg).

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or a compatible organic solvent (e.g., methanol or acetonitrile).

  • Dilute the sample to a final concentration within the linear range of the method (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

5. Data Presentation:

CompoundExpected Retention Time (min)
4-Phenylpyridine~ 8.5
4-Phenylpiperidine~ 6.2
4-Cyclohexylpyridine~ 9.0
4-Cyclohexylpiperidine~ 7.0
Biphenyl~ 10.5

Note: Retention times are approximate and may vary depending on the specific column and system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the mass spectral data it provides.

Application Note:

This GC-MS method is suitable for monitoring the presence of 4-phenylpiperidine, residual 4-phenylpyridine, and volatile impurities. The method utilizes a non-polar capillary column and electron ionization (EI) for fragmentation and identification of the analytes.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Standards:

  • Dichloromethane or Ethyl Acetate: GC grade.

  • Reference standards of 4-phenylpyridine, 4-phenylpiperidine, 4-cyclohexylpiperidine, 4-cyclohexylpyridine, and biphenyl.

3. Sample Preparation:

  • Dilute a sample of the reaction mixture in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • If the sample contains non-volatile components, a liquid-liquid extraction may be necessary.

  • Ensure the final sample is free of particulate matter.

4. GC-MS Conditions:

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial temp: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

5. Data Presentation:

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
4-Phenylpyridine~ 9.8155, 154, 128, 77
4-Phenylpiperidine~ 9.2161, 160, 104, 91, 77
4-Cyclohexylpyridine~ 10.3161, 105, 79
4-Cyclohexylpiperidine~ 9.6167, 166, 83, 82
Biphenyl~ 8.1154, 77

Note: Retention times and mass fragments are approximate and should be confirmed with reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis. ¹H NMR can be used for in-situ monitoring of the reaction progress and for quantifying the relative amounts of starting material, product, and major impurities.

Application Note:

Quantitative NMR (qNMR) provides a direct and accurate method for determining the molar ratio of components in a reaction mixture without the need for individual calibration curves for each analyte, provided a suitable internal standard is used. This protocol outlines the use of ¹H NMR for monitoring the conversion of 4-phenylpyridine to 4-phenylpiperidine.

Experimental Protocol: ¹H NMR Method

1. Instrumentation and Reagents:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the solubility of the reaction components.

  • Internal Standard: A stable compound with a known purity and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).

2. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation (typically 10-30 seconds for quantitative analysis).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic, well-resolved signals for the starting material, product, and internal standard.

  • Calculate the molar ratio of the components based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.

5. Data Presentation:

CompoundCharacteristic ¹H NMR Signal (CDCl₃)Chemical Shift (ppm)MultiplicityIntegration
4-PhenylpyridineAromatic protons8.68, 7.55, 7.45m2H, 2H, 3H
4-PhenylpiperidineAromatic protons7.30-7.15m5H
Piperidine CH3.18, 2.73m, m2H, 2H
Piperidine CH₂1.97, 1.82m, m2H, 2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Workflow Diagrams

General Analytical Workflow

Analytical Workflow cluster_synthesis Synthesis Monitoring cluster_analysis Analytical Techniques cluster_data Data Evaluation reaction 4-Phenylpiperidine Synthesis sampling Reaction Sampling reaction->sampling Take Aliquot hplc HPLC Analysis sampling->hplc Dilute & Filter gcms GC-MS Analysis sampling->gcms Dilute nmr NMR Analysis sampling->nmr Dissolve in Deuterated Solvent quantification Quantification of Components hplc->quantification impurities Impurity Profiling gcms->impurities nmr->quantification purity Purity Assessment quantification->purity impurities->purity

Caption: General workflow for monitoring 4-phenylpiperidine synthesis.

HPLC Analysis Workflow

HPLC Workflow start Start: Reaction Sample prep Sample Preparation: - Dilute - Filter (0.45 µm) start->prep injection HPLC Injection prep->injection separation C18 Column Separation injection->separation detection UV Detection (220 nm) separation->detection data Data Analysis: - Peak Integration - Quantification detection->data end End: Report Results data->end

Caption: Detailed workflow for HPLC analysis of reaction samples.

GC-MS Analysis Workflow

GCMS Workflow start Start: Reaction Sample prep Sample Preparation: - Dilute in Volatile Solvent start->prep injection GC Injection prep->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data Data Analysis: - Library Search - Impurity ID detection->data end End: Report Results data->end

Caption: Detailed workflow for GC-MS analysis of reaction samples.

References

Application Notes and Protocols for the Analysis of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analysis of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methodologies described are based on established analytical principles for similar piperidine derivatives and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC (RP-HPLC) method is designed for the quantification and purity assessment of this compound. The protocol is adapted from a method for a structurally related carboxylic acid analog.[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[1]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the desired composition of acetonitrile, HPLC-grade water, and phosphoric acid. For a starting isocratic method, a mixture of 50:50 (v/v) acetonitrile and water with 0.1% phosphoric acid is recommended. For gradient elution, prepare separate solutions of water with 0.1% phosphoric acid (Solvent A) and acetonitrile with 0.1% phosphoric acid (Solvent B). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Standard Solution Preparation injection Inject Standard/ Sample prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection instrument_setup->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification & Reporting peak_integration->quantification

HPLC Analysis Workflow

3. System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

4. Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard. The concentration of the analyte in the sample can be determined by constructing a calibration curve from the peak areas of the standard solutions.

Expected Quantitative Data

The following table outlines the expected performance parameters for a validated method. These values will need to be experimentally determined.

ParameterExpected Value
Retention Time (Rt) To be determined
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Thin-Layer Chromatography (TLC) Method

This TLC method provides a simple and rapid qualitative analysis of this compound, suitable for reaction monitoring and purity screening. The protocol is based on general procedures for piperidine derivatives.

Materials and Conditions
ParameterRecommended Condition
TLC Plate Silica Gel 60 F254 pre-coated plates
Mobile Phase Ethyl Acetate:Hexane (e.g., 30:70 v/v)
Chamber Saturated TLC chamber
Sample Application Capillary spotter
Detection UV light at 254 nm, Iodine vapor
Experimental Protocol

1. Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of ethyl acetate and hexane. The optimal ratio may require some experimentation to achieve good separation (Rf value between 0.3 and 0.7).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

2. TLC Analysis Workflow:

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection prep_mobile Mobile Phase Preparation development Develop Plate in Saturated Chamber prep_mobile->development prep_sample Sample Solution Preparation spotting Spot Sample on TLC Plate prep_sample->spotting spotting->development drying Dry the Plate development->drying visualization Visualize under UV Light drying->visualization staining Stain with Iodine (Optional) visualization->staining rf_calc Calculate Rf Value staining->rf_calc

TLC Analysis Workflow

3. Development and Visualization:

  • Spot the prepared sample solution onto the baseline of the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • If necessary, further visualization can be achieved by placing the plate in a chamber with iodine crystals.

4. Data Analysis: Calculate the Retardation factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value of the sample should be compared to that of a co-spotted reference standard for identification.

Expected Quantitative Data
ParameterExpected Value
Retardation factor (Rf) To be determined (ideally 0.3 - 0.7)

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Phenylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-phenylpiperidine, a crucial scaffold in many pharmaceutical compounds.[1] Two industrially viable synthetic routes are presented: the alkylation of benzyl cyanide and the catalytic hydrogenation of 4-phenylpyridine. This guide addresses key considerations for process development and large-scale production, including reaction optimization, safety, and downstream processing. Detailed experimental protocols, comparative data, and process flow diagrams are included to facilitate the transition from laboratory to plant scale.

Introduction

The 4-phenylpiperidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including analgesics, antipsychotics, and antihistamines. The efficient and scalable synthesis of 4-phenylpiperidine and its intermediates is therefore of significant interest to the pharmaceutical industry. When moving from laboratory-scale synthesis to industrial production, several factors become critical, including cost of raw materials, process safety, scalability of unit operations, and the environmental impact of the process.

This application note details two robust and scalable synthetic strategies for the preparation of 4-phenylpiperidine intermediates, providing a comparative analysis to aid in the selection of the most appropriate route for a given manufacturing context.

Synthetic Routes and Scale-Up Considerations

Two primary synthetic routes for the large-scale production of 4-phenylpiperidine intermediates are discussed below:

Route 1: Synthesis from Benzyl Cyanide

This classical approach involves the dialkylation of benzyl cyanide with a suitable bis-electrophile, followed by cyclization to form the piperidine ring. A common intermediate in this route is 1-benzyl-4-cyano-4-phenylpiperidine.

Route 2: Catalytic Hydrogenation of 4-Phenylpyridine

This method involves the reduction of commercially available 4-phenylpyridine to 4-phenylpiperidine using a heterogeneous catalyst. This route is often preferred for its atom economy and cleaner reaction profiles.

Comparative Analysis of Synthetic Routes
ParameterRoute 1: From Benzyl CyanideRoute 2: Catalytic Hydrogenation
Starting Materials Benzyl cyanide, N,N-bis(2-chloroethyl)benzylamine4-Phenylpyridine, Hydrogen gas
Key Intermediates 1-Benzyl-4-cyano-4-phenylpiperidineN/A
Reagents & Catalysts Phase transfer catalyst (e.g., TBAB), Sodium hydroxideHeterogeneous catalyst (e.g., Pd/C, PtO₂)
Typical Yield ~70% for the formation of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride[2]Up to 96% selectivity at 87% conversion[3]
Purity Requires purification, hydrochloride salt formation aids in isolation[2]High purity achievable, dependent on catalyst and conditions[3]
Scalability Feasible, but requires careful control of exothermic alkylation and handling of cyanide.Well-suited for large-scale and continuous flow processes.[3]
Safety Concerns Use of toxic cyanide, corrosive sodium hydroxide, and lachrymatory benzyl chloride.[4]Handling of flammable hydrogen gas under pressure, potential for catalyst fires.
Cost-Effectiveness Can be cost-effective depending on the price of starting materials and reagents.Generally cost-effective due to high atom economy and catalyst recyclability.

Experimental Protocols

Route 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

This protocol is adapted from a reported gram-scale synthesis.[2]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Toluene

  • N,N-bis(2-chloroethyl)benzylamine solution in toluene

  • Phenylacetonitrile (Benzyl cyanide)

  • 50% aqueous sodium hydroxide solution

  • Tetra-n-butylammonium hydrogen sulfate (TBAB)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

  • Reaction Setup: Charge the reactor with a toluene solution of N,N-bis(2-chloroethyl)benzylamine (1.0 eq), phenylacetonitrile (1.0 eq), and tetra-n-butylammonium hydrogen sulfate (0.1 eq).

  • Reagent Addition: Begin stirring and slowly add the 50% aqueous sodium hydroxide solution (excess) via the addition funnel over a period of 20-30 minutes. The addition is exothermic and should be controlled to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to 85°C and maintain for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then brine.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate and filter. Acidify the filtrate with hydrochloric acid to precipitate the product as the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum to yield 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Phenylacetonitrile is toxic and should be handled with care.

  • The reaction is exothermic; ensure adequate cooling capacity.

  • Sodium hydroxide is corrosive.

Route 2: Catalytic Hydrogenation of 4-Phenylpyridine

This protocol describes a batch hydrogenation process.[5] For large-scale production, a continuous-flow setup is recommended.[3]

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • 4-Phenylpyridine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate (EtOAc)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • Catalyst Activation (if required): The Pd/C catalyst may require activation. This can be done by stirring the catalyst in the reaction solvent under a hydrogen atmosphere for a period before adding the substrate.

  • Reaction Setup: In the autoclave, dissolve 4-phenylpyridine (1.0 eq) in ethyl acetate. Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Heat the reaction to the desired temperature (e.g., 110°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots of the reaction mixture (after safely depressurizing and purging the reactor).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain 4-phenylpiperidine as the product. Further purification can be achieved by distillation or crystallization if required.

Safety Precautions:

  • Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.

  • Ensure the autoclave is properly maintained and operated by trained personnel.

  • The Pd/C catalyst is flammable, especially when dry and exposed to air. Handle with care.

  • Use intrinsically safe equipment to avoid ignition sources.

Process Flow Diagrams

G Route 1: Synthesis from Benzyl Cyanide cluster_reactants Reactants cluster_process Process cluster_product Product Benzyl Cyanide Benzyl Cyanide Alkylation_Cyclization Alkylation & Cyclization Benzyl Cyanide->Alkylation_Cyclization N,N-bis(2-chloroethyl)benzylamine N,N-bis(2-chloroethyl)benzylamine N,N-bis(2-chloroethyl)benzylamine->Alkylation_Cyclization NaOH NaOH NaOH->Alkylation_Cyclization TBAB TBAB TBAB->Alkylation_Cyclization Workup Aqueous Workup Alkylation_Cyclization->Workup Isolation HCl Salt Formation & Filtration Workup->Isolation Drying Drying Isolation->Drying Product_HCl 1-Benzyl-4-cyano-4- phenylpiperidine HCl Drying->Product_HCl

Caption: Workflow for the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine HCl.

G Route 2: Catalytic Hydrogenation of 4-Phenylpyridine cluster_reactants Reactants cluster_process Process cluster_product Product 4-Phenylpyridine 4-Phenylpyridine Hydrogenation Hydrogenation 4-Phenylpyridine->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation Pd_C Pd/C Catalyst Pd_C->Hydrogenation Catalyst_Filtration Catalyst Filtration Hydrogenation->Catalyst_Filtration Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal 4-Phenylpiperidine 4-Phenylpiperidine Solvent_Removal->4-Phenylpiperidine

Caption: Workflow for the synthesis of 4-phenylpiperidine via catalytic hydrogenation.

Scale-Up Considerations

Route 1: From Benzyl Cyanide
  • Heat Management: The initial alkylation reaction is highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of the sodium hydroxide solution should be carefully controlled.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst like TBAB is crucial for achieving a reasonable reaction rate. The efficiency of mixing becomes more important at scale to ensure good contact between the aqueous and organic phases.

  • Cyanide Handling and Quenching: The use of phenylacetonitrile (benzyl cyanide) necessitates strict safety protocols for handling and storage. A validated quenching procedure for any residual cyanide in the waste streams is required.

  • Product Isolation: Isolation of the product as a hydrochloride salt is advantageous for purification and handling of the solid material. However, this introduces an additional step and requires the use of corrosive hydrochloric acid.

Route 2: Catalytic Hydrogenation of 4-Phenylpyridine
  • Hydrogen Safety: The use of hydrogen gas under pressure is the primary safety concern. The plant must be equipped with appropriate ventilation, gas detection systems, and spark-proof equipment.

  • Catalyst Handling and Recovery: Heterogeneous catalysts like Pd/C can be pyrophoric. Procedures for safe charging, filtration, and recovery of the catalyst are necessary. Catalyst recovery and reuse are important for the economic viability of the process.

  • Heat and Mass Transfer: In large-scale batch hydrogenations, ensuring efficient mixing to suspend the catalyst and good gas-liquid mass transfer is critical for achieving optimal reaction rates. Continuous-flow reactors can offer significant advantages in this regard.[3]

  • By-product Formation: Over-hydrogenation of the phenyl ring to a cyclohexyl ring can be a significant side reaction. Careful control of temperature, pressure, and reaction time, as well as catalyst selection, is necessary to maximize selectivity for the desired product.[5]

  • Downstream Processing: The product is isolated by simple filtration and solvent evaporation, which is a significant advantage for large-scale production.

Conclusion

Both the benzyl cyanide alkylation route and the catalytic hydrogenation of 4-phenylpyridine offer viable pathways for the large-scale synthesis of 4-phenylpiperidine intermediates. The choice of route will depend on factors such as the available equipment, safety infrastructure, cost of raw materials, and desired purity of the final product. The catalytic hydrogenation route is generally considered a "greener" and more modern approach, offering high atom economy and simpler work-up procedures, making it particularly well-suited for continuous manufacturing processes. However, the classical benzyl cyanide route can still be a cost-effective option if the necessary safety and handling infrastructure is in place. Careful process development and optimization are crucial for the successful and safe scale-up of either method.

References

Application Notes and Protocols: Deprotection of the Tosyl Group in 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of the tosyl group in 4-phenylpiperidine derivatives, a crucial step in the synthesis of various biologically active compounds. The p-toluenesulfonyl (tosyl) group is a widely used protecting group for amines due to its stability under various reaction conditions. However, its removal requires specific methods, which are detailed below.[1][2]

Overview of Deprotection Methods

The selection of a deprotection method depends on the overall molecular structure of the 4-phenylpiperidine derivative and the presence of other functional groups. The most common strategies involve reductive cleavage or acidic conditions.[1][3] A summary of various methods for N-tosyl deprotection is presented in Table 1.

Table 1: Summary of Selected Methods for N-Tosyl Group Deprotection

MethodReagents and ConditionsSubstrate TypeTypical Yield (%)References
Reductive CleavageMg, MeOH, Ultrasonication, 40-50 °CN-Tosyl piperidinone52[4]
Reductive CleavageSmI₂/amine/H₂O, THF, rtVarious Tosylamides>90[4][5][6][7]
Reductive CleavageSodium Naphthalenide, THF, -60 °C to rtTosylamides and Tosyl EstersHigh[8][9]
Reductive CleavageRed-AlGeneral Tosylamides-[1]
Acidic CleavageHBr/AcOH, Phenol, rtGeneral TosylamidesHigh[1][4]
Acidic CleavageConcentrated H₂SO₄General Tosylamides-[3]
Basic CleavageCs₂CO₃, THF/MeOH, rtN-Tosyl-5-bromoindoleQuantitative[4]
Photoredox CatalysisVisible light, photocatalystN-Tosyl Amides-[10]

Experimental Protocols

Protocol 1: Reductive Deprotection using Magnesium in Methanol

This method offers a cost-effective and relatively mild approach for tosyl group removal.

Materials:

  • N-Tosyl-4-phenylpiperidine derivative (1.0 eq)

  • Magnesium turnings (5.0 eq)[11]

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath (optional, but can accelerate the reaction)[4]

Procedure:

  • To a solution of the N-tosyl-4-phenylpiperidine derivative in anhydrous methanol, add magnesium turnings.

  • Stir the suspension at room temperature. For less reactive substrates, the reaction can be gently heated to 40-50 °C or placed in an ultrasonic bath.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of Celite to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected 4-phenylpiperidine derivative.[9]

Protocol 2: Acidic Deprotection using Hydrobromic Acid in Acetic Acid

This is a classic and often effective method for the cleavage of sulfonamides, particularly for substrates that can withstand strong acidic conditions.

Materials:

  • N-Tosyl-4-phenylpiperidine derivative (1.0 eq)

  • Hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH)

  • Phenol (as a scavenger, optional)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-tosyl-4-phenylpiperidine derivative in a solution of hydrobromic acid in acetic acid at room temperature. Phenol can be added to scavenge any liberated bromine.

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C if necessary.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into ice-water.

  • Basify the aqueous solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Visualizations

Deprotection_Workflow Start N-Tosyl-4-phenylpiperidine Derivative Deprotection Deprotection (e.g., Reductive or Acidic) Start->Deprotection Select Method Workup Aqueous Workup & Extraction Deprotection->Workup Reaction Quench Purification Purification (e.g., Chromatography) Workup->Purification Product 4-Phenylpiperidine Derivative Purification->Product

Caption: General workflow for the deprotection of N-tosyl-4-phenylpiperidine derivatives.

Reductive_Deprotection_Mechanism cluster_0 Single Electron Transfer (SET) Mechanism Ts_Amide N-Tosyl-4-phenylpiperidine (R-NTs) Radical_Anion Radical Anion Intermediate [R-NTs]•⁻ Ts_Amide->Radical_Anion 1e⁻ transfer Reducing_Agent Reducing Agent (e.g., Na, Mg, SmI₂) Cleavage N-S Bond Cleavage Radical_Anion->Cleavage Amide_Anion Amide Anion (R-N⁻) Cleavage->Amide_Anion Tosyl_Radical Tosyl Radical (Ts•) Cleavage->Tosyl_Radical Protonation Protonation (from solvent, e.g., MeOH) Amide_Anion->Protonation Product Deprotected Amine (R-NH) Protonation->Product

Caption: Plausible mechanism for the reductive deprotection of a tosylamide.[8][9]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the reagent, elevating the temperature, or extending the reaction time. For reductive methods, ensure an inert atmosphere as reagents like SmI₂ and sodium naphthalenide are oxygen-sensitive.[4]

  • Side Reactions: In acidic deprotections, acid-labile functional groups may be affected. The use of scavengers like phenol or thioanisole can prevent unwanted side reactions caused by reactive intermediates.[4]

  • Low Yield: Purification can sometimes be challenging. Ensure proper pH adjustment during workup to facilitate efficient extraction of the free amine. The choice of extraction solvent is also critical.

  • Substrate Dependence: The reactivity of the N-tosyl group can be influenced by the steric and electronic properties of the 4-phenylpiperidine derivative. Therefore, reaction conditions may need to be optimized for each specific substrate.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for this molecule. The first involves the alkylation of phenylacetonitrile with N,N-bis(2-chloroethyl)tosylamide. The second is a variation of the Strecker synthesis, starting from 1-tosyl-4-piperidone.

Q2: Which synthetic route is generally preferred for higher yield?

A2: The alkylation of phenylacetonitrile, often under phase-transfer catalysis (PTC) conditions, is a common and effective method for constructing the 4-cyano-4-phenylpiperidine core and can lead to good yields. The Strecker-type synthesis can also be efficient but may require more optimization to control side reactions.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both primary synthetic routes involve hazardous materials. Phenylacetonitrile is toxic, and cyanide salts, if used in the Strecker synthesis, are extremely poisonous. N,N-bis(2-chloroethyl)tosylamide is a nitrogen mustard analogue and should be handled with extreme care as it is a potent alkylating agent. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more detailed analysis, techniques like GC-MS or LC-MS can be employed.

Troubleshooting Guides

Route 1: Alkylation of Phenylacetonitrile

Q1: I am observing a low yield in the alkylation of phenylacetonitrile with N,N-bis(2-chloroethyl)tosylamide. What are the possible causes and solutions?

A1: Low yields in this reaction can stem from several factors:

  • Ineffective Base: The base used may not be strong enough to efficiently deprotonate phenylacetonitrile.

    • Solution: Consider using a stronger base like sodium amide or potassium tert-butoxide. Ensure the base is fresh and has not been deactivated by moisture.

  • Poor Phase-Transfer Catalyst (PTC) Activity: The chosen PTC may not be effective, or it may have degraded.

    • Solution: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common choices. Ensure the catalyst is pure and dry. You might also consider increasing the catalyst loading.

  • Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.

    • Solution: Optimize the reaction temperature. Start at room temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Presence of Water: Moisture can quench the carbanion formed from phenylacetonitrile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity?

A2: The formation of side products is often due to over-alkylation or side reactions of the starting materials.

  • Dialkylation: Phenylacetonitrile can be alkylated twice by the bis-electrophile, leading to undesired oligomers.

    • Solution: Use a slight excess of phenylacetonitrile relative to N,N-bis(2-chloroethyl)tosylamide. Slow, dropwise addition of the alkylating agent to the deprotonated phenylacetonitrile can also improve selectivity.

  • Hydrolysis of Nitrile: The nitrile group can be sensitive to harsh basic conditions, leading to hydrolysis.

    • Solution: Use the minimum effective concentration of the base and keep the reaction temperature as low as feasible. Work up the reaction as soon as it reaches completion.

Route 2: Strecker-type Synthesis from 1-Tosyl-4-piperidone

Q1: The reaction between 1-tosyl-4-piperidone, a cyanide source, and a phenylating agent is not proceeding to completion. What could be the issue?

A1: This multi-component reaction can be sensitive to reaction conditions.

  • Inefficient Imine Formation: The initial formation of an intermediate imine or related species might be slow.

    • Solution: Ensure the reaction is anhydrous if water inhibits imine formation. The use of a Lewis acid catalyst can sometimes promote the initial condensation step.

  • Low Nucleophilicity of Cyanide: The cyanide source may not be sufficiently reactive.

    • Solution: Using a soluble cyanide source like trimethylsilyl cyanide (TMSCN) in an organic solvent can be more effective than heterogeneous reactions with alkali metal cyanides.

  • Steric Hindrance: The bulky tosyl group and the incoming phenyl group can create steric hindrance.

    • Solution: Increasing the reaction temperature or using a more reactive phenylating agent might be necessary.

Q2: I am isolating a significant amount of a hydroxylated byproduct instead of the nitrile.

A2: This suggests that water is present in the reaction and is competing with the cyanide nucleophile.

  • Presence of Water: Moisture can react with the intermediate iminium ion to form an alpha-hydroxy amine.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Quantitative Data Presentation

The following tables summarize typical reaction conditions for analogous transformations found in the literature, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Conditions for Alkylation of Phenylacetonitrile Derivatives

ParameterCondition 1Condition 2
Base 50% aq. NaOHSodium amide
Solvent TolueneAnhydrous THF
Catalyst Tetrabutylammonium bromideNone
Temperature 25-40°CReflux
Reaction Time 2-4 hours3-5 hours
Yield (Analogous Rxn) 70-85%65-80%

Table 2: Conditions for Strecker-type Synthesis with Ketones

ParameterCondition 1Condition 2
Cyanide Source KCNTrimethylsilyl cyanide (TMSCN)
Amine Source AnilineBenzylamine
Solvent Acetic Acid/EthanolDichloromethane
Catalyst NoneIndium(III) chloride
Temperature 0°C to RTRoom Temperature
Reaction Time 12-24 hours2-6 hours
Yield (Analogous Rxn) 60-75%85-95%

Experimental Protocols

Protocol 1: Alkylation of Phenylacetonitrile

This protocol is based on the phase-transfer catalyzed alkylation of active methylene compounds.

Materials:

  • Phenylacetonitrile

  • N,N-bis(2-chloroethyl)tosylamide

  • Tetrabutylammonium bromide (TBAB)

  • 50% Aqueous Sodium Hydroxide

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add phenylacetonitrile (1.1 equivalents) and toluene.

  • Add tetrabutylammonium bromide (0.05 equivalents).

  • With vigorous stirring, add 50% aqueous sodium hydroxide.

  • Prepare a solution of N,N-bis(2-chloroethyl)tosylamide (1.0 equivalent) in toluene.

  • Add the N,N-bis(2-chloroethyl)tosylamide solution dropwise to the reaction mixture over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and diethyl ether.

  • Separate the organic layer, wash with water, then with 1 M HCl, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Strecker-type Synthesis from 1-Tosyl-4-piperidone

This protocol is a modified Strecker synthesis using a pre-formed piperidone.

Materials:

  • 1-Tosyl-4-piperidone

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) chloride (catalyst)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-tosyl-4-piperidone (1.0 equivalent), aniline (1.1 equivalents), and anhydrous dichloromethane.

  • Add a catalytic amount of Indium(III) chloride (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Overview cluster_route1 Route 1: Alkylation cluster_route2 Route 2: Strecker-type Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation N,N-bis(2-chloroethyl)tosylamide N,N-bis(2-chloroethyl)tosylamide N,N-bis(2-chloroethyl)tosylamide->Alkylation Target_Molecule 4-Phenyl-1-(p-tolylsulphonyl) piperidine-4-carbonitrile Alkylation->Target_Molecule 1-Tosyl-4-piperidone 1-Tosyl-4-piperidone Strecker Reaction Strecker Reaction 1-Tosyl-4-piperidone->Strecker Reaction Aniline Aniline Aniline->Strecker Reaction Cyanide Source Cyanide Source Cyanide Source->Strecker Reaction Strecker Reaction->Target_Molecule

Caption: Overview of the two primary synthetic routes.

Alkylation_Workflow Start Start Combine_Reagents Combine Phenylacetonitrile, TBAB, and Toluene Start->Combine_Reagents Add_Base Add 50% aq. NaOH with vigorous stirring Combine_Reagents->Add_Base Add_Alkylating_Agent Dropwise addition of N,N-bis(2-chloroethyl)tosylamide in Toluene Add_Base->Add_Alkylating_Agent React Stir at RT for 12-24h (Monitor by TLC) Add_Alkylating_Agent->React Workup Dilute with water and ether, separate layers React->Workup Wash Wash organic layer with water, 1M HCl, and brine Workup->Wash Dry_Concentrate Dry over MgSO4, filter, and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the Alkylation route.

Troubleshooting_Tree Problem Low Yield? Check_Base Is the base strong enough and active? Problem->Check_Base Yes Check_PTC Is the PTC active and concentration optimal? Check_Base->Check_PTC Yes Solution_Base Use stronger/fresh base (e.g., NaNH2, t-BuOK) Check_Base->Solution_Base No Check_Temp Is the reaction temperature optimized? Check_PTC->Check_Temp Yes Solution_PTC Use fresh PTC, optimize loading Check_PTC->Solution_PTC No Check_Anhydrous Are conditions anhydrous? Check_Temp->Check_Anhydrous Yes Solution_Temp Screen different temperatures Check_Temp->Solution_Temp No Solution_Anhydrous Use anhydrous solvents and inert atmosphere Check_Anhydrous->Solution_Anhydrous No

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Synthesis of 4-Phenylpiperidine-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-phenylpiperidine-4-carbonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-phenylpiperidine-4-carbonitriles?

A1: The most common and direct method for the synthesis of α-amino nitriles, including 4-phenylpiperidine-4-carbonitriles, is the Strecker synthesis.[1][2] This multicomponent reaction involves the condensation of a ketone (e.g., N-substituted-4-piperidone), a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide), and an amine.[1][2] Subsequent N-alkylation of the piperidine nitrogen can be performed if not already functionalized.

Q2: What are the most common side reactions observed in this synthesis?

A2: The primary side reactions of concern are:

  • Hydrolysis of the nitrile group: This can occur under both acidic and basic conditions, leading to the formation of the corresponding 4-phenylpiperidine-4-carboxamide or 4-phenylpiperidine-4-carboxylic acid.[3][4][5][6][7]

  • Over-alkylation of the piperidine nitrogen: When introducing or modifying an N-alkyl group, there is a risk of forming a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[8][9]

  • Formation of impurities from starting materials: The purity of the initial reagents, such as the piperidone derivative, is crucial to prevent the carry-over of impurities into the final product.

Q3: How can I minimize the hydrolysis of the nitrile group?

A3: To minimize nitrile hydrolysis, it is crucial to control the reaction conditions, particularly the concentration of water and the pH.[3] During the workup and purification steps, avoiding prolonged exposure to strong acids or bases is recommended. If the desired product is the nitrile, maintaining anhydrous or near-anhydrous conditions during the reaction is beneficial.

Q4: What is the best way to control N-alkylation and avoid the formation of quaternary salts?

A4: To achieve selective mono-alkylation and prevent over-alkylation, the stoichiometry of the alkylating agent should be carefully controlled.[8] A slow, dropwise addition of the alkylating agent to the piperidine derivative can help maintain a low local concentration of the electrophile.[8] Using a hindered base or controlling the reaction temperature can also improve selectivity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 4-Phenylpiperidine-4-carbonitrile
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or slightly increase the temperature if starting material is still present.Increased conversion of starting materials to the desired product.
Side Reaction Dominance Analyze the crude reaction mixture by techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to identify major byproducts (e.g., amide, carboxylic acid). Adjust reaction conditions (e.g., lower temperature, anhydrous solvent) to disfavor the identified side reaction.Reduction in the formation of byproducts and an increased yield of the nitrile.
Poor Quality of Reagents Verify the purity of starting materials (e.g., piperidone, cyanide source, alkylating agent). Purify reagents if necessary.Improved reaction efficiency and reduced formation of unexpected impurities.
Product Loss During Workup/Purification Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous workup to keep the product in the organic phase. Use an appropriate chromatography system for purification.Higher recovery of the synthesized product.
Problem 2: Presence of Significant Amounts of 4-Phenylpiperidine-4-carboxamide or -carboxylic acid
Potential Cause Troubleshooting Step Expected Outcome
Water in Reaction Mixture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.Minimized hydrolysis of the nitrile group.
Harsh Workup Conditions Avoid using strong aqueous acids or bases during the workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.Preservation of the nitrile functional group during product isolation.
Sub-optimal pH Maintain a neutral or slightly basic pH during the reaction and workup, unless acidic or basic conditions are explicitly required for a specific step.Reduced rate of acid or base-catalyzed nitrile hydrolysis.
Problem 3: Formation of N-Alkyl Quaternary Ammonium Salt
Potential Cause Troubleshooting Step Expected Outcome
Excess Alkylating Agent Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.Preferential formation of the tertiary amine over the quaternary salt.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly and dropwise to the reaction mixture to avoid localized high concentrations.Improved control over the mono-alkylation reaction.
Inappropriate Base Use a non-nucleophilic or sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid byproduct without competing in the alkylation.Minimized side reactions involving the base.

Experimental Protocols

General Protocol for Strecker Synthesis of 4-Phenylpiperidine-4-carbonitrile
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-substituted-4-piperidone in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).

  • Addition of Amine (if necessary): If the piperidone starting material is not already N-substituted, add the desired amine to the solution.

  • Addition of Cyanide Source: Cool the mixture in an ice bath and slowly add a solution of the cyanide source (e.g., sodium cyanide in water or trimethylsilyl cyanide).

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating while monitoring its progress by TLC or HPLC.

  • Workup: Quench the reaction by adding water or a suitable quenching agent. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-phenylpiperidine-4-carbonitrile.

General Protocol for N-Alkylation of 4-Phenylpiperidine-4-carbonitrile
  • Reaction Setup: Dissolve the 4-phenylpiperidine-4-carbonitrile in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it in vacuo.

  • Purification: Purify the resulting N-alkylated product by column chromatography or recrystallization.

Visual Troubleshooting and Reaction Pathways

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic Start Start Strecker_Reaction Strecker Synthesis Start->Strecker_Reaction Piperidone, Amine, Cyanide N_Alkylation N-Alkylation Strecker_Reaction->N_Alkylation If N-H present Purification Purification Strecker_Reaction->Purification N_Alkylation->Purification Final_Product Desired Product Purification->Final_Product Problem Low Yield / Impurities? Analyze Analyze Crude Product (TLC, NMR, MS) Problem->Analyze Identify Identify Cause Analyze->Identify Optimize Optimize Conditions Identify->Optimize Side Reactions Incomplete Reaction Reagent Quality Re-run Re-run Experiment Optimize->Re-run

Caption: General workflow for the synthesis and troubleshooting of 4-phenylpiperidine-4-carbonitriles.

Side_Reactions cluster_hydrolysis Hydrolysis Pathway cluster_alkylation N-Alkylation Pathway Main_Product 4-Phenylpiperidine-4-carbonitrile Amide 4-Phenylpiperidine-4-carboxamide Main_Product->Amide H₂O / H⁺ or OH⁻ Tertiary_Amine N-Alkyl-4-phenylpiperidine-4-carbonitrile Main_Product->Tertiary_Amine R-X, Base Carboxylic_Acid 4-Phenylpiperidine-4-carboxylic acid Amide->Carboxylic_Acid Further Hydrolysis Quaternary_Salt N,N-Dialkyl-4-phenylpiperidinium-4-carbonitrile Salt Tertiary_Amine->Quaternary_Salt Over-alkylation

Caption: Key side reaction pathways in the synthesis of 4-phenylpiperidine-4-carbonitriles.

Data Summary Table for Experimental Observations

Researchers can use the following table to log their experimental data and observations to aid in troubleshooting and optimization.

Experiment ID Reaction Type Key Reagents & Stoichiometry Reaction Conditions (Solvent, Temp, Time) Yield of Desired Product (%) Major Side Product(s) Identified Side Product Yield (approx. %) Notes & Modifications
e.g., EXP-001Strecker Synthesis1-Boc-4-piperidone (1 eq), NaCN (1.2 eq)MeOH, RT, 12h65Amide derivative15Not strictly anhydrous. Next run with dry solvents.

References

Technical Support Center: Purification of Tosyl-Protected Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of tosyl-protected piperidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the purification of these important synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my tosyl-protected piperidine compound showing significant tailing during silica gel column chromatography?

A1: Peak tailing is a common issue when purifying nitrogen-containing compounds on standard silica gel. While the tosyl group reduces the basicity of the piperidine nitrogen, residual basicity can still lead to strong interactions with the acidic silanol groups (Si-OH) on the silica surface. This results in poor peak shape and inefficient separation.

Q2: I'm observing decomposition of my tosyl-protected piperidine on the silica gel column. What is causing this and how can I prevent it?

A2: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Although the tosyl protecting group is generally robust, certain functionalities on your piperidine ring might be susceptible to acid-catalyzed decomposition. To confirm if your compound is unstable on silica, you can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If a new spot appears or the original spot streaks, your compound is likely degrading on the silica.

Q3: What are the most common impurities I should expect in my crude tosyl-protected piperidine product?

A3: Common impurities often depend on the synthetic route but typically include:

  • Unreacted starting materials: Residual piperidine derivative or tosyl chloride.

  • Byproducts of the tosylation reaction: Di-tosylated products (if a diol is present) or pyridinium salts if pyridine is used as a base.[1]

  • Over-alkylation products: If the piperidine synthesis precedes tosylation, you might have N-alkylated byproducts.

  • Residual solvents: Solvents used in the reaction or workup (e.g., pyridine, dichloromethane, ethyl acetate).

Q4: My tosyl-protected piperidine is an oil, but I expected a solid. What should I do?

A4: The physical state of your compound can be influenced by purity. The presence of impurities can depress the melting point, causing your product to appear as an oil. It is also crucial to ensure all residual solvents have been removed under a high vacuum. If the product remains an oil after thorough drying, further purification is recommended.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in Normal-Phase Chromatography

This guide provides a systematic approach to addressing issues like peak tailing and broadening when purifying tosyl-protected piperidine compounds on silica gel.

G cluster_0 start Poor Peak Shape (Tailing/Broadening) q1 Is the Rf value appropriate (~0.2-0.4)? start->q1 sol1 Adjust eluent polarity. Increase polar solvent concentration. q1->sol1 No q2 Have you tried adding a basic modifier? q1->q2 Yes sol1->q2 sol2 Add 0.1-1% triethylamine (TEA) or 7N NH3 in methanol to the eluent. q2->sol2 No q3 Is the compound stable on silica? q2->q3 Yes end Improved Peak Shape sol2->end sol3 Perform 2D TLC to check for degradation. q3->sol3 Unsure q4 Consider alternative stationary phases. q3->q4 No sol3->q4 sol4 Use basic alumina or amine-deactivated silica. q4->sol4 sol4->end

Troubleshooting workflow for poor peak shape.
Guide 2: Challenges with Crystallization

This guide addresses common issues encountered when attempting to crystallize tosyl-protected piperidine compounds.

Problem: Oiling out or formation of an amorphous precipitate instead of crystals.

Possible Cause Solution
High concentration of impurities Attempt a preliminary purification by flash chromatography before crystallization.
Solution is supersaturated Add a slightly larger volume of the hot solvent to ensure complete dissolution before cooling.
Cooling the solution too rapidly Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Inappropriate solvent system Screen a variety of solvents with different polarities. Consider using a co-solvent system (a "good" solvent and a "poor" solvent).

Data Presentation

Table 1: Comparison of Stationary Phases for a Model Tosyl-Protected Piperidine
Stationary Phase Eluent System Recovery Yield (%) Purity (by NMR) Observations
Silica Gel 20% EtOAc/Hexane65-75~90%Significant peak tailing observed.
Silica Gel with 1% TEA 20% EtOAc/Hexane90-95>98%Improved peak shape, reduced tailing.
Basic Alumina (Activity III) 20% EtOAc/Hexane>95>99%Symmetrical peak shape, excellent recovery.

Note: Data is illustrative and will vary depending on the specific compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Basic Alumina

This method is particularly useful for tosyl-protected piperidines that show degradation or poor separation on silica gel.

  • Preparation of the Stationary Phase: Prepare a slurry of basic alumina (Activity Grade III) in the initial, least polar eluent (e.g., 100% Hexane).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain until it is level with the top of the alumina bed.

  • Sample Loading: Dissolve the crude tosyl-protected piperidine in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound has poor solubility in the eluent, dry-loading is recommended. To do this, dissolve the sample, add a small amount of silica gel or alumina, and evaporate the solvent until a free-flowing powder is obtained. Carefully add the powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the product. A common gradient for tosyl-protected piperidines is from Hexane to Ethyl Acetate/Hexane mixtures.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is effective when a single solvent for recrystallization is not ideal.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a "poor" solvent (an anti-solvent) in which it is sparingly soluble but is miscible with the "good" solvent (e.g., hexane, heptane).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Crystal Growth: Heat the mixture gently until it becomes clear again. Then, allow the flask to cool slowly to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Mandatory Visualization

G cluster_0 Purification Workflow Crude Crude Tosyl-Protected Piperidine TLC TLC Analysis Crude->TLC Solid Is the compound a solid? TLC->Solid Recrystallization Recrystallization Solid->Recrystallization Yes Column Column Chromatography Solid->Column No (Oil) Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Product Pure Product Column->Pure_Product

Decision workflow for purification method selection.

G cluster_0 Interaction on Silica Gel Silica Silica Surface (Acidic Si-OH groups) Piperidine Tosyl-Protected Piperidine (Residual Basicity) Piperidine->Silica Strong Interaction (Leads to Tailing)

Interaction causing peak tailing on silica gel.

References

identifying by-products in 4-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 4-phenylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-phenylpiperidine?

A1: The most prevalent laboratory and industrial synthesis routes for 4-phenylpiperidine include:

  • Catalytic Hydrogenation of 4-Phenylpyridine: This is a direct and widely used method.

  • Synthesis from 1-Benzyl-4-piperidone: This involves the formation of a protected piperidone precursor, often via Dieckmann condensation, followed by reaction with an organometallic phenyl source and subsequent deprotection.

  • Grignard Reaction with a 4-Piperidone Derivative: This involves the reaction of a suitable 4-piperidone with a phenylmagnesium halide.

Q2: I am observing unexpected peaks in my GC-MS analysis after hydrogenating 4-phenylpyridine. What could they be?

A2: During the catalytic hydrogenation of 4-phenylpyridine, two common by-products can form due to over-reduction:

  • 4-Cyclohexylpyridine: This results from the hydrogenation of the phenyl ring while the pyridine ring remains intact.

  • 4-Cyclohexylpiperidine: This is the product of complete hydrogenation of both the phenyl and pyridine rings.[1]

The selectivity for the desired 4-phenylpiperidine versus these by-products is highly dependent on the catalyst and reaction conditions.[1]

Q3: My Dieckmann condensation to produce 1-benzyl-4-piperidone is giving a low yield and a complex mixture of products. What are the likely side reactions?

A3: The Dieckmann condensation is an intramolecular reaction to form a cyclic β-keto ester. When synthesizing 1-benzyl-4-piperidone precursors via this method, several side reactions can occur:

  • Intermolecular Condensation (Oligomerization): If the reaction concentration is too high, diester starting materials can react with each other instead of intramolecularly, leading to the formation of linear oligomers. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.

  • Amidation: If there are primary or secondary amines present in the reaction mixture, especially at elevated temperatures (reflux), they can react with the ester groups to form amide by-products.

Q4: I am using a Grignard reaction to introduce the phenyl group. What are the potential by-products?

A4: When using a Grignard reagent like phenylmagnesium bromide, several side reactions can lead to impurities:

  • Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with any unreacted aryl halide in the reaction mixture, leading to the formation of biphenyl.[2][3] This is favored by higher temperatures and concentrations of the aryl halide.[3]

  • Reduction of the Carbonyl Group: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, leading to the formation of an alcohol where a hydride is transferred instead of the phenyl group.

  • Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate. This can lead to the recovery of starting material after workup or potentially aldol condensation products.

Troubleshooting Guides

Issue 1: Low Selectivity in the Catalytic Hydrogenation of 4-Phenylpyridine

Symptoms:

  • GC-MS analysis shows significant peaks corresponding to 4-cyclohexylpyridine and/or 4-cyclohexylpiperidine.

  • The yield of the desired 4-phenylpiperidine is lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Catalyst The choice of catalyst is critical for selectivity. For instance, Rh/C may show higher activity but can lead to the formation of the fully saturated 4-cyclohexylpiperidine.[1] Pd/C has been shown to be highly selective towards 4-phenylpiperidine, with minimal formation of the fully hydrogenated product.[1]
Harsh Reaction Conditions High hydrogen pressure and temperature can promote over-hydrogenation. A systematic optimization of these parameters is recommended. A Design of Experiment (DoE) approach can be useful to identify the optimal conditions for maximizing the yield of 4-phenylpiperidine while minimizing by-products.[1]
Prolonged Reaction Time Even with a selective catalyst, extended reaction times can lead to the slow formation of over-reduced products. Monitor the reaction progress by techniques like TLC or GC to stop the reaction once the starting material is consumed.
Issue 2: Formation of Oligomeric By-products in Dieckmann Condensation

Symptoms:

  • The crude product is an oily or viscous slurry instead of a crystalline solid.

  • GC-MS analysis shows a complex mixture of high molecular weight species.

  • The yield of the desired cyclic product is low.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Concentration High concentrations favor intermolecular reactions.
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period.
Insufficient Base At least two equivalents of base are required: one for the initial deprotonation and a second to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product.
Solution: Ensure that at least two full equivalents of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) are used.

Data Presentation

Table 1: Catalyst Selectivity in the Hydrogenation of 4-Phenylpyridine

CatalystConversion (%)Selectivity for 4-Phenylpiperidine (%)Selectivity for 4-Cyclohexylpyridine (%)Selectivity for 4-Cyclohexylpiperidine (%)
5% Rh/C508569
5% Pd/C298415<1
5% Pt/C7>99<10
5% Ru/C<5--15

Data adapted from a study on the continuous-flow hydrogenation of 4-phenylpyridine. Reaction conditions for this data were 4 hours reaction time.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation, Hydrolysis, and Decarboxylation

This protocol is a general representation and may require optimization.

  • Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate, often under microwave irradiation (e.g., 110-120 W, 50-55 °C, 80 minutes), to form the corresponding diester, N,N-bis(2-carbomethoxyethyl)benzylamine.

  • Dieckmann Condensation: The diester is then cyclized using a strong base like sodium methoxide in an inert solvent such as toluene. This step can also be performed under microwave conditions (e.g., 90-100 W, 70-75 °C, 20 minutes) to yield methyl 1-benzyl-4-oxo-piperidine-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid) to afford 1-benzyl-4-piperidone. The reaction is monitored until the evolution of CO2 ceases.

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by vacuum distillation.

By-product Identification Workflow

Byproduct_Identification_Workflow cluster_synthesis 4-Phenylpiperidine Synthesis cluster_analysis Analysis and Troubleshooting Start Start Synthesis_Route Select Synthesis Route Start->Synthesis_Route Hydrogenation Catalytic Hydrogenation of 4-Phenylpyridine Synthesis_Route->Hydrogenation Route 1 Dieckmann Dieckmann Condensation (Precursor Synthesis) Synthesis_Route->Dieckmann Route 2 Grignard Grignard Reaction Synthesis_Route->Grignard Route 3 Analysis Analyze Crude Product (e.g., GC-MS, NMR) Hydrogenation->Analysis Dieckmann->Analysis Grignard->Analysis Identify_Byproducts Identify Unexpected Peaks Analysis->Identify_Byproducts Over_Reduction Over-reduction Products? (4-Cyclohexylpyridine, 4-Cyclohexylpiperidine) Identify_Byproducts->Over_Reduction From Hydrogenation Oligomers Oligomers or Amides? Identify_Byproducts->Oligomers From Dieckmann Coupling_Products Coupling/Reduction Products? (Biphenyl, Alcohol) Identify_Byproducts->Coupling_Products From Grignard Troubleshoot Implement Corrective Actions Over_Reduction->Troubleshoot Oligomers->Troubleshoot Coupling_Products->Troubleshoot

Caption: A logical workflow for identifying and troubleshooting by-products in 4-phenylpiperidine synthesis.

References

Technical Support Center: Optimization of 4-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylpiperidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-phenylpiperidine, offering potential causes and actionable solutions.

Question 1: I am experiencing low yields in the synthesis of 4-phenylpiperidine. What are the common causes and how can I improve the yield?

Answer:

Low yields in 4-phenylpiperidine synthesis can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Deactivation/Poisoning: The piperidine product itself, or other nitrogen-containing compounds, can poison the catalyst by strongly binding to its active sites.[1] This is particularly common with precious metal catalysts like Palladium (Pd/C) and Platinum (PtO₂) used in hydrogenation reactions.[1]

    • Solution 1: Catalyst Selection and Loading: Experiment with different catalysts. For instance, in the hydrogenation of pyridines, iridium catalysts have shown high efficiency and resistance to poisoning.[2] Ensure the catalyst loading is optimized; too little may result in incomplete conversion, while too much can sometimes lead to side reactions.

    • Solution 2: Use of Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating with and deactivating the catalyst.[1]

    • Solution 3: Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly, as activity can diminish over time or with improper handling.[1]

  • Suboptimal Reaction Conditions:

    • Solution 1: Temperature and Pressure: For hydrogenation reactions, ensure adequate hydrogen pressure and optimal temperature. These parameters often need to be empirically determined for a specific substrate and catalyst system.

    • Solution 2: Solvent and Base: The choice of solvent and base can significantly impact reaction rates and yields. For instance, in reductive amination, polar aprotic solvents like DME can be effective.[3] The strength and type of base used in coupling reactions should be carefully selected to avoid side reactions.

  • Incomplete Conversion:

    • Solution 1: Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Extending the reaction time may be necessary.

    • Solution 2: Reagent Purity: Impurities in starting materials or reagents can interfere with the reaction. Ensure all materials are of high purity.

Question 2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

Answer:

Side product formation is a common challenge that can often be addressed by fine-tuning the reaction conditions and reagent choices.

Potential Causes and Solutions:

  • Over-alkylation or Multiple Substitutions: In reactions involving alkylation of the piperidine nitrogen, over-alkylation to form quaternary ammonium salts can be an issue.

    • Solution: Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the piperidine starting material can sometimes help minimize over-alkylation.

  • Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide byproducts.[4]

    • Solution: Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Undesired Isomers or Stereochemistry:

    • Solution: Catalyst and Ligand Screening: In asymmetric syntheses, the choice of catalyst and chiral ligand is crucial for achieving high stereoselectivity. Screening a variety of ligands may be necessary to find the optimal combination for your specific transformation.

Question 3: I am facing difficulties in purifying the final 4-phenylpiperidine product. What purification strategies are most effective?

Answer:

The basic nature of the piperidine ring can present challenges during purification, particularly with silica gel chromatography.

Potential Causes and Solutions:

  • Peak Tailing on Silica Gel: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation.[4][5]

    • Solution 1: Mobile Phase Modification: Add a basic modifier to the eluent to suppress this interaction. Common additives include triethylamine (0.1-1%) or a small amount of ammonia in methanol.[4][5]

    • Solution 2: Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a deactivated silica gel.[4][5]

  • Co-elution with Byproducts: If side products have similar polarities to the desired product, separation by chromatography can be difficult.

    • Solution: Recrystallization or Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt of the 4-phenylpiperidine (e.g., the hydrochloride salt) can alter its solubility and facilitate purification by precipitation or extraction.

  • Product Crystallization in Solution: Solutions of piperidine in solvents like DMF can sometimes crystallize upon storage due to the formation of salts with atmospheric carbon dioxide (piperidine carbonate) or other acidic gases.[6][7]

    • Solution: Proper Storage: Store solutions in well-sealed containers under an inert atmosphere to prevent this.[6] If crystallization occurs, it may be possible to redissolve the product, or a fresh solution may need to be prepared.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-phenylpiperidine?

A1: Several synthetic routes are commonly employed, with the choice often depending on the availability of starting materials and the desired scale of the synthesis. Key methods include:

  • Hydrogenation of 4-phenylpyridine: This is a direct method but can be challenging due to the stability of the pyridine ring and potential catalyst poisoning.[2]

  • Reductive Amination: This is a versatile method that can involve the reaction of a suitable piperidone derivative with an amine source. For example, the reductive amination of N-phenethyl-4-piperidinone with aniline is a known route.

  • Multi-step Synthesis from 1-benzyl-4-piperidone: This is a common and reliable method that involves several steps, including cyclization and reduction.[3]

Q2: Which catalysts are typically used for the hydrogenation of 4-phenylpyridine?

A2: A range of catalysts can be used, with varying degrees of effectiveness.

  • Precious Metal Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are frequently used.[1]

  • Rhodium and Nickel Catalysts: Rhodium on carbon (Rh/C) and Raney Nickel are also employed.[1]

  • Iridium Catalysts: Recent advancements have shown that certain iridium catalysts can be highly effective for pyridine hydrogenation, often with lower catalyst loadings and greater resistance to deactivation.[2]

Q3: How can I monitor the progress of my 4-phenylpiperidine synthesis?

A3: The progress of the reaction should be monitored regularly to determine the optimal reaction time and to check for the formation of byproducts. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting materials and the identity of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for monitoring reaction progress and identifying components of the reaction mixture.

Q4: What are the key safety considerations when working with reagents for 4-phenylpiperidine synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards to be aware of include:

  • Flammable Solvents: Many organic solvents used in these syntheses are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Hydrogen Gas: Hydrogenation reactions involve flammable and potentially explosive hydrogen gas. Use appropriate high-pressure equipment and ensure proper ventilation.

  • Corrosive Reagents: Some reagents, such as strong acids or bases, are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxic Chemicals: Some reagents and intermediates may be toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use and handle them with appropriate care.

Data Presentation

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation

CatalystTypical Loading (mol%)Temperature (°C)Pressure (atm)SolventReported Yield (%)Notes
Pd/C 5-1025-1001-50Methanol, Ethanol50-95Prone to poisoning by piperidine product.[1]
PtO₂ (Adams' catalyst) 1-525-801-50Acetic Acid, Ethanol60-98Effective but can be expensive.
Raney Ni 10-20 (wt%)50-15050-100Ethanol, Methanol40-90Requires higher temperatures and pressures.
Iridium(III) Complex 0.5-280-12050-80Dichloromethane>90Shows high activity and resistance to poisoning.[2]

Table 2: Influence of Solvent on a Typical Reductive Amination Reaction

SolventDielectric ConstantTypical Reaction Time (h)Reported Yield (%)Observations
Dichloromethane (DCM) 9.112-2470-85Good solubility for many substrates.
1,2-Dichloroethane (DCE) 10.412-2475-90Similar to DCM, can be used at higher temperatures.
Tetrahydrofuran (THF) 7.618-3665-80Generally good, but can be slower.
Methanol (MeOH) 32.78-1680-95Can participate in the reaction; may be protic.
Dimethoxyethane (DME) 7.212-2485-95Aprotic and can enhance reaction rates.[3]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone to N-Boc-4-amino(phenyl)piperidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add aniline (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent tailing) to afford the desired N-Boc-4-amino(phenyl)piperidine.

Protocol 2: Hydrogenation of 4-Phenylpyridine using Pd/C

Materials:

  • 4-Phenylpyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-phenylpyridine (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin stirring.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor the hydrogen uptake.

  • Continue the reaction until hydrogen uptake ceases or TLC/GC-MS analysis indicates complete conversion of the starting material.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-phenylpiperidine.

  • The crude product can be further purified by distillation, recrystallization, or conversion to a salt followed by precipitation.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Verify Starting Material Purity Start->CheckPurity CatalystPoisoned Potential Catalyst Poisoning? CheckCatalyst->CatalystPoisoned OptimizeLoading Optimize Catalyst Loading CheckCatalyst->OptimizeLoading TempPressure Temperature/Pressure Optimal? CheckConditions->TempPressure SolventBase Solvent/Base Appropriate? CheckConditions->SolventBase ReactionTime Reaction Time Sufficient? CheckConditions->ReactionTime PurifyMaterials Purify Starting Materials CheckPurity->PurifyMaterials No CatalystPoisoned->OptimizeLoading No UseFreshCatalyst Use Fresh/Different Catalyst CatalystPoisoned->UseFreshCatalyst Yes AddProtectingGroup Consider N-Protecting Group CatalystPoisoned->AddProtectingGroup Yes OptimizeLoading->CheckConditions Yes AdjustLoading Adjust Catalyst Amount OptimizeLoading->AdjustLoading No TempPressure->SolventBase Yes OptimizeTempPressure Optimize Temperature & Pressure TempPressure->OptimizeTempPressure No SolventBase->ReactionTime Yes ScreenSolventsBases Screen Solvents & Bases SolventBase->ScreenSolventsBases No ReactionTime->CheckPurity Yes IncreaseTime Increase Reaction Time & Monitor ReactionTime->IncreaseTime No

Caption: Troubleshooting workflow for addressing low yields in 4-phenylpiperidine synthesis.

Purification_Workflow Start Crude 4-Phenylpiperidine IsSolid Is the product a solid? Start->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Distillation Distillation IsSolid->Distillation No PureProduct Pure 4-Phenylpiperidine Recrystallize->PureProduct Chromatography Column Chromatography Distillation->Chromatography SaltFormation Consider Salt Formation & Precipitation/Extraction Distillation->SaltFormation Tailing Peak Tailing Observed? Chromatography->Tailing Tailing->PureProduct No AddModifier Add Basic Modifier to Eluent (e.g., Triethylamine) Tailing->AddModifier Yes ChangeStationaryPhase Use Alumina or Deactivated Silica Tailing->ChangeStationaryPhase Yes AddModifier->PureProduct ChangeStationaryPhase->PureProduct SaltFormation->PureProduct

Caption: Decision tree for the purification of 4-phenylpiperidine.

References

Technical Support Center: Managing Impurities in Large-Scale Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of pharmaceutical intermediates.

Troubleshooting Guides

Scenario 1: An unknown peak appears in the HPLC chromatogram of our intermediate.

Question: We've observed a new, unidentified peak in the High-Performance Liquid Chromatography (HPLC) analysis of our latest batch of a key intermediate. How should we proceed to identify and control this impurity?

Answer:

The appearance of an unknown peak in your HPLC chromatogram necessitates a systematic investigation to ensure the quality and safety of your intermediate.[1] Here is a step-by-step troubleshooting guide:

  • Initial Assessment and Confirmation:

    • Reproducibility: Re-run the HPLC analysis on the same sample and a retain sample from a previous, compliant batch to confirm the presence and significance of the new peak.

    • System Suitability: Verify that the HPLC system meets all system suitability test (SST) criteria to rule out analytical instrument malfunction.

  • Impurity Identification:

    • Mass Spectrometry (MS): Couple the HPLC with a mass spectrometer (LC-MS) to obtain the molecular weight of the impurity.[2][3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, aiding in structural elucidation.[1][4]

    • Spectroscopic Techniques: If the impurity can be isolated, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for detailed structural characterization.[2]

    • Forced Degradation Studies: Conduct stress studies (e.g., exposure to acid, base, heat, light, oxidation) on a pure sample of the intermediate.[5] This can help determine if the impurity is a degradation product and provide insight into its formation pathway.

  • Root Cause Analysis:

    • Raw Materials: Analyze the starting materials, reagents, and solvents used in the synthesis for the presence of the impurity or potential precursors.[5]

    • Process Parameters: Review the batch manufacturing records for any deviations in critical process parameters such as temperature, pressure, pH, or reaction time.[5]

    • By-products and Intermediates: The impurity could be an unexpected by-product or a carry-over intermediate from a previous step.[6]

    • Equipment and Environment: Consider potential contamination from the manufacturing equipment or the processing environment.[4][7]

  • Control Strategy:

    • Process Optimization: Once the source is identified, modify the process to prevent the formation of the impurity. This could involve adjusting reaction conditions, improving the quality of raw materials, or introducing additional purification steps.[5]

    • Purification: Develop or optimize a purification method (e.g., crystallization, chromatography) to effectively remove the impurity.[8][]

    • Specification Setting: Based on regulatory guidelines (e.g., ICH Q3A/B), establish an acceptable limit for the impurity in your intermediate's specification.[10]

Scenario 2: Residual solvent levels exceed the specified limits in our final intermediate.

Question: Our latest batch of an intermediate shows residual solvent levels above the acceptable limits defined by ICH Q3C. What are the immediate steps and long-term solutions?

Answer:

Exceeding residual solvent limits is a common issue in large-scale synthesis and requires immediate action to prevent batch rejection and ensure product safety.

  • Immediate Actions:

    • Quarantine the Batch: Isolate the affected batch to prevent its use in downstream processing.

    • Confirm the Results: Re-test the sample using a validated Gas Chromatography (GC) method to confirm the initial out-of-specification (OOS) result.

    • Investigate the Drying Process: Review the drying parameters of the final isolation step, including temperature, vacuum pressure, and drying time. Inefficient drying is a primary cause of high residual solvent levels.

  • Troubleshooting and Root Cause Analysis:

    • Drying Efficiency: Evaluate the efficiency of the drying equipment (e.g., vacuum oven, rotary dryer). Check for leaks in the vacuum system or inconsistencies in heating.

    • Physical Properties of the Intermediate: The crystal habit or particle size of the intermediate can affect drying efficiency. Large or dense crystals may trap solvents.

    • Solvent Choice: The boiling point and polarity of the solvent used in the final crystallization or washing step can impact its removal.

  • Corrective and Preventive Actions (CAPA):

    • Optimize Drying Parameters: Conduct studies to determine the optimal drying time, temperature, and vacuum level to effectively remove the solvent without degrading the intermediate.

    • Milling: If the particle size is a contributing factor, consider introducing a milling step before final drying.

    • Solvent Swap: In some cases, changing the solvent used in the final purification step to one with a lower boiling point or different polarity can facilitate its removal.

    • Nitrogen Purge: Incorporating a nitrogen sweep during drying can enhance solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the main types of impurities we should be concerned about in pharmaceutical intermediates?

A1: Impurities in pharmaceutical intermediates are broadly categorized into three types as per ICH guidelines:[5]

  • Organic Impurities: These are often structurally related to the intermediate and can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[6]

  • Inorganic Impurities: These are substances that are not carbon-based and can be introduced during the manufacturing process. Examples include reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed. They are classified based on their toxicity.[11]

Q2: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The International Council for Harmonisation (ICH) provides guidelines (Q3A for drug substances and Q3B for drug products) that define the thresholds for impurities. These thresholds are based on the maximum daily dose of the final drug product.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Data summarized from ICH Q3A/B guidelines.[10]

Q3: Which analytical techniques are most commonly used for impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:[2][12][13]

Analytical TechniquePrimary Use in Impurity Analysis
High-Performance Liquid Chromatography (HPLC/UPLC) Separation, detection, and quantification of non-volatile and semi-volatile organic impurities.[2][13]
Gas Chromatography (GC) Analysis of volatile organic impurities, particularly residual solvents.[2][13]
Mass Spectrometry (MS) Identification of impurities by determining their molecular weight and fragmentation patterns, often coupled with HPLC (LC-MS) or GC (GC-MS).[2][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed chemical structure of isolated impurities.[2][13]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection and quantification of elemental impurities.[2][14]

Q4: How can we proactively control impurities during process development?

A4: Proactive impurity control is a critical aspect of robust process development.[3] Key strategies include:

  • Thorough Understanding of the Reaction Mechanism: A deep understanding of the synthetic route allows for the prediction of potential by-products and impurities.[14]

  • Quality of Starting Materials: Ensure high-purity raw materials and reagents, as impurities in these can carry through the synthesis.[8][14]

  • Process Optimization: Systematically study the impact of critical process parameters (temperature, pH, reaction time, stoichiometry) on the impurity profile.[5]

  • In-Process Controls (IPCs): Implement IPCs at critical stages to monitor the formation of impurities and ensure the process remains within defined limits.[4][14]

  • Purification Strategy: Develop and optimize robust purification methods, such as crystallization or chromatography, to effectively remove impurities.[8]

Experimental Protocols

Protocol 1: General Method for Impurity Identification by LC-MS

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the intermediate in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • LC-MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 15 minutes) to ensure elution of compounds with a wide range of polarities.

    • Flow Rate: A typical flow rate of 0.3 mL/min.

    • MS Detector: A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) capable of high-resolution mass analysis.

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.

    • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Process the chromatogram to identify the retention time of the unknown impurity peak.

    • Extract the mass spectrum corresponding to this peak.

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the accurate mass to predict the elemental formula of the impurity.

    • Analyze the fragmentation pattern to gain structural information.

Protocol 2: Standard Procedure for Residual Solvent Analysis by Headspace GC (HS-GC)

  • Sample Preparation:

    • Accurately weigh a specified amount of the intermediate (e.g., 100 mg) into a headspace vial.

    • Add a precise volume of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample.

    • Add an internal standard solution if required for quantification.

    • Seal the vial with a crimp cap.

  • HS-GC Analysis:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

    • Column: A capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

    • Headspace Parameters:

      • Oven Temperature: Typically 80-120°C.

      • Loop Temperature: Typically 10-20°C higher than the oven temperature.

      • Transfer Line Temperature: Typically 10-20°C higher than the loop temperature.

      • Equilibration Time: 15-30 minutes.

    • GC Parameters:

      • Carrier Gas: Helium or Nitrogen.

      • Injector Temperature: Typically 200-250°C.

      • Oven Temperature Program: An initial hold followed by a temperature ramp to separate the target solvents.

      • Detector Temperature: Typically 250-300°C.

  • Data Analysis:

    • Identify the peaks corresponding to the residual solvents based on their retention times, confirmed by running a standard solution of the expected solvents.

    • Quantify the amount of each solvent by comparing the peak area to that of a calibrated standard curve or using the internal standard method.

Visualizations

Impurity_Troubleshooting_Workflow start Unknown Peak Detected in HPLC confirm Confirm Peak (Re-run, SST) start->confirm identify Identify Impurity (LC-MS, NMR) confirm->identify Peak Confirmed end Impurity Controlled confirm->end Artifact/System Issue root_cause Root Cause Analysis (Raw Materials, Process) identify->root_cause control Implement Control Strategy (Process Optimization, Purification) root_cause->control control->end

Caption: Workflow for troubleshooting an unknown impurity.

Impurity_Sources_Classification impurities Sources of Impurities in Pharmaceutical Intermediates raw_materials Raw Materials & Reagents impurities->raw_materials synthesis Synthesis Process impurities->synthesis degradation Degradation impurities->degradation sub_raw Starting Materials Solvents Catalysts raw_materials->sub_raw sub_synthesis By-products Intermediates Excess Reagents synthesis->sub_synthesis sub_degradation Storage Conditions (Light, Heat, Moisture) degradation->sub_degradation

Caption: Classification of impurity sources.

Analytical_Techniques_Pyramid level1 Separation & Quantification HPLC, UPLC, GC level2 Identification & Confirmation LC-MS, GC-MS level3 Structural Elucidation NMR, HRMS, IR level4 Elemental Analysis ICP-MS

Caption: Hierarchy of analytical techniques for impurity profiling.

References

resolving co-elution of diastereomers in piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting diastereomers of piperidine derivatives. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers via chromatography? A1: Unlike enantiomers, diastereomers possess distinct physicochemical properties. This key difference allows for their separation using conventional, achiral stationary phases in HPLC or SFC systems. The objective of method development is to identify a combination of a stationary phase and a mobile phase that maximizes the differences in interaction between the diastereomers, resulting in different retention times and effective separation.

Q2: Is a chiral stationary phase (CSP) always necessary to separate diastereomers of piperidine derivatives? A2: Not always. Because diastereomers have different physical properties, separation can often be achieved on standard achiral columns, such as C18 or Phenyl for reversed-phase, or silica for normal-phase chromatography. However, if achiral methods are unsuccessful, chiral stationary phases (CSPs) can exhibit high selectivity and are a powerful alternative.[1] Polysaccharide-based CSPs are particularly effective for separating piperidine derivatives.[2]

Q3: My piperidine compound is a basic amine and shows significant peak tailing. How can I fix this? A3: Peak tailing for basic compounds like piperidines is often caused by secondary interactions between the basic nitrogen and acidic silanol groups on the surface of silica-based columns.[3] To mitigate this, add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to your mobile phase.[2][3] This masks the active silanol groups and dramatically improves peak shape. Using a modern, base-deactivated (end-capped) column is also highly recommended.[3]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for piperidine diastereomer separation? A4: Yes, SFC is an excellent technique for this purpose. It is often faster and uses more environmentally friendly solvents (supercritical CO₂) than traditional normal-phase HPLC.[4][5] SFC is highly effective for both chiral and achiral separations and can provide different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail.[4]

Q5: My piperidine derivative does not have a UV chromophore. How can I detect it with a UV detector? A5: For compounds lacking a UV chromophore, a common strategy is pre-column derivatization.[6] This involves reacting your piperidine sample with a tagging agent that contains a chromophore. For example, piperidin-3-amine has been successfully derivatized using para-toluene sulfonyl chloride (PTSC), which allows for sensitive UV detection.[6]

Troubleshooting Guides

Issue 1: Complete Co-elution or Poor Resolution (Rs < 1.0)

Your diastereomers are eluting as a single peak or as a poorly resolved shoulder. This is primarily a selectivity (α) problem.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition : The solvent system is not providing enough selectivity.

    • Solution : This is the most effective first step.

      • Adjust Solvent Strength : Systematically change the ratio of your organic modifier to the aqueous phase (in RP-HPLC) or the polar modifier to the non-polar phase (in NP-HPLC). Make small, incremental changes of 2-5%.

      • Switch Organic Solvent : If using acetonitrile, switch to methanol, or vice-versa. These solvents offer different selectivities and can significantly impact resolution.

      • Modify pH : For ionizable piperidine derivatives, adjusting the mobile phase pH can alter charge states and improve separation.

      • Additives : For basic piperidines, ensure a basic modifier (e.g., 0.1% DEA) is present to improve peak shape, which in turn improves resolution.[3]

  • Inappropriate Stationary Phase : The column chemistry is not capable of differentiating between the diastereomers.

    • Solution : If mobile phase optimization fails, change the column.

      • Achiral Columns : If using a standard C18 column, try a different chemistry like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different interaction mechanisms.

      • Chiral Columns (CSPs) : Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel® series). These columns are designed for stereoisomer separation and are often highly effective for resolving stubborn diastereomers.[2]

  • Temperature Not Optimized : The current column temperature may not be ideal for the separation.

    • Solution : Temperature can be a powerful tool for optimizing selectivity, but its effects can be unpredictable.[7] Screen a range of temperatures (e.g., 25°C, 40°C, 55°C). Sometimes increasing temperature improves resolution, while other times decreasing it is beneficial.[8][9]

  • Flow Rate Too High : High flow rates can decrease peak efficiency, leading to broader peaks and lower resolution.

    • Solution : If some separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This increases the time analytes spend interacting with the stationary phase and can improve resolution, though it will increase the run time.[8]

Issue 2: All Peaks are Broad or Show Poor Efficiency

Even if separated, the peaks are wide, reducing overall resolution and sensitivity. This is an efficiency (N) problem.

Possible Causes & Solutions:

  • Column Degradation : The column may be old, contaminated, or have a void at the inlet.

    • Solution : First, try flushing the column with a strong solvent. If this doesn't work, reverse the column (if permitted by the manufacturer) and flush it again. If the problem persists, the column likely needs to be replaced.[10] Using a guard column can help extend the life of your analytical column.[1]

  • Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution : Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing to connect the components of your HPLC/SFC system.

  • Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted, broad peaks.

    • Solution : Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

Data Presentation

Table 1: Comparison of Stationary Phases for Piperidine Diastereomer Separation

The following table illustrates typical results from a column screening study for a model piperidine derivative. Conditions: Isocratic, 70:30 Acetonitrile/Water + 0.1% TFA, 1.0 mL/min, 30°C.

Stationary PhaseRetention Time (t_R) Peak 1 (min)Retention Time (t_R) Peak 2 (min)Selectivity (α)Resolution (Rs)Comments
Standard C184.524.521.000.00Complete co-elution.
Phenyl-Hexyl5.155.381.041.10Partial separation, needs optimization.
PFP6.216.751.091.85Good separation achieved.
Chiralpak® IA8.9410.021.122.50Excellent baseline separation.

Data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol 1: Method Development for Diastereomer Separation via RP-HPLC

1. Objective: To develop a robust reversed-phase HPLC method for the baseline separation (Rs ≥ 1.5) of two piperidine diastereomers.

2. Materials & Instrumentation:

  • HPLC system with UV detector

  • Columns: C18, Phenyl-Hexyl, PFP (e.g., 150 x 4.6 mm, 5 µm)

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Additives: Trifluoroacetic acid (TFA) or Diethylamine (DEA)

  • Sample: Diastereomeric mixture dissolved in mobile phase (~0.5 mg/mL)

3. Initial Screening Phase:

  • Column & Mobile Phase Setup : Install the C18 column. Prepare mobile phase A (Water + 0.1% TFA) and mobile phase B (ACN + 0.1% TFA). Note: Use 0.1% DEA instead of TFA if the piperidine is a free base and peak tailing is expected.

  • Gradient Run : Program a broad linear gradient from 5% B to 95% B over 20 minutes.

  • Injection : Inject 5 µL of the sample and record the chromatogram.

  • Evaluate : Assess if any separation occurs. Note the approximate percentage of mobile phase B at which the compounds elute.

  • Repeat : Repeat steps 1-4 for the Phenyl-Hexyl and PFP columns, and also with MeOH as mobile phase B.

4. Optimization Phase:

  • Select Best Conditions : Choose the column and solvent combination that showed the most promising initial separation (the highest selectivity).

  • Convert to Isocratic : Based on the elution conditions from the gradient run, calculate an isocratic mobile phase composition. For example, if the peaks eluted at 12 minutes in a 20-minute gradient, the approximate organic content is (12/20)*90% + 5% = 59%. Start with an isocratic run at 60% B.

  • Fine-Tune Composition : Adjust the isocratic mobile phase composition in small increments (e.g., 58% B, 62% B) to maximize resolution.

  • Optimize Temperature and Flow Rate : Once a good mobile phase is found, investigate the effect of temperature (e.g., 30°C vs. 40°C) and flow rate (e.g., 1.0 mL/min vs. 0.8 mL/min) to further improve resolution and efficiency.

5. Finalization:

  • Once baseline resolution is achieved, the method should be validated for robustness, accuracy, and precision according to standard laboratory protocols.

References

preventing N-oxide formation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted formation of N-oxides during piperidine synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected N-oxide detected in the final product or reaction mixture.

  • Potential Cause 1: Atmospheric Oxygen

    • Explanation: Tertiary amines, including piperidine derivatives, can be susceptible to slow oxidation by atmospheric oxygen, especially over long reaction times or during storage.

    • Solution:

      • Perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]

      • Degas all solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.[1]

      • For long-term storage, consider storing the piperidine compound as a salt (e.g., hydrochloride), which is less prone to oxidation.[1]

  • Potential Cause 2: Peroxide Contamination in Solvents

    • Explanation: Ethers (like THF, diethyl ether) and other solvents can form explosive peroxide impurities upon storage, which are potent oxidizing agents.

    • Solution:

      • Use freshly distilled solvents.

      • Use anhydrous grade solvents, which are typically packaged under an inert atmosphere and have low peroxide content.

      • Test solvents for the presence of peroxides before use, especially if they have been stored for an extended period.

  • Potential Cause 3: Oxidizing Reagents or Byproducts

    • Explanation: The reaction itself may use reagents that are inherently oxidative or may generate oxidizing byproducts. For example, reactions involving hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or even some metal catalysts can lead to N-oxidation.[2][3]

    • Solution:

      • Review your synthetic route to identify any potential oxidizing agents.

      • If an oxidation step is required elsewhere in the molecule, consider protecting the piperidine nitrogen beforehand.[1]

      • Alternatively, protonating the piperidine nitrogen by adding a non-nucleophilic acid like trifluoroacetic acid (TFA) can protect it from oxidation, provided this is compatible with your reaction conditions.[1]

Issue 2: Low yield of desired piperidine with significant N-oxide byproduct.

  • Potential Cause: Reaction Conditions Favor Oxidation

    • Explanation: Elevated temperatures and exposure to light can accelerate the rate of N-oxidation.

    • Solution:

      • Attempt the reaction at a lower temperature.

      • Protect the reaction vessel from light by wrapping it in aluminum foil.

      • Minimize the reaction time if possible.

  • Potential Cause: N-oxide is stable and accumulates

    • Explanation: Once formed, the N-oxide may be stable under the reaction conditions and not easily converted back to the desired piperidine.

    • Solution (Remediation): If N-oxide formation is unavoidable, it can be reduced back to the parent piperidine at the end of the synthesis. A mild and effective method is the use of ammonium formate with a palladium on carbon (Pd/C) catalyst.[4][5] (See Experimental Protocols for a detailed procedure).

Frequently Asked Questions (FAQs)

Q1: What is piperidine N-oxide and why does it form?

A: Piperidine N-oxide is a compound where the nitrogen atom of the piperidine ring has been oxidized, forming a coordinate covalent bond with an oxygen atom (N⁺-O⁻). This formation is a common side reaction that occurs when the nitrogen's lone pair of electrons attacks an oxidizing agent. It is often considered a metabolic deactivation pathway for many drugs containing a tertiary amine.[2]

Caption: General pathway for the oxidation of a piperidine to its corresponding N-oxide.

Q2: How can I detect and quantify N-oxide formation?

A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): N-oxides are typically more polar than their parent amines and will have a lower Rf value. They can often be visualized using Dragendorff reagent, which gives a characteristic orange or reddish-brown spot.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the oxygen atom causes a significant downfield shift (to a higher ppm value) for the protons (¹H NMR) and carbons (¹³C NMR) adjacent to the nitrogen atom compared to the parent piperidine.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for both detection and quantification. The N-oxide will have a mass increase of 16 amu (atomic mass units) compared to the parent compound and may exhibit different fragmentation patterns.[7]

  • Infrared (IR) Spectroscopy: The N⁺-O⁻ bond shows a characteristic strong vibration band, typically in the range of 930-970 cm⁻¹.[6]

Q3: Which synthetic routes are less prone to N-oxide formation?

A: Synthetic strategies that avoid harsh oxidizing conditions are preferable.

  • Reductive Amination: Cyclization of a linear precursor via intramolecular reductive amination is a common and robust method that generally does not involve oxidizing conditions.

  • Hydrogenation of Pyridines: The catalytic hydrogenation of a substituted pyridine ring is a primary method for synthesizing piperidines.[8][9] While this is a reduction, care must be taken with the choice of catalyst and conditions to avoid side reactions. If starting from a pyridine N-oxide, the reduction can directly yield the piperidine under mild conditions.[4][5]

Q4: If I've already formed the N-oxide, what are my options?

A: The most common strategy is to reduce the N-oxide back to the tertiary amine. This can often be done selectively without affecting other functional groups.

Troubleshooting_Workflow start N-Oxide Detected in Product? cause Identify Potential Cause start->cause Yes remediate Remediate Post-Synthesis (e.g., Reduce N-Oxide) start->remediate Unavoidable cause_atm Atmospheric O₂ cause->cause_atm cause_peroxide Solvent Peroxides cause->cause_peroxide cause_reagent Oxidizing Reagents cause->cause_reagent sol_inert Use Inert Atmosphere Degas Solvents cause_atm->sol_inert sol_distill Distill Solvents Use Anhydrous Grade cause_peroxide->sol_distill sol_protect Protect Nitrogen (e.g., as salt) Choose Alternative Reagents cause_reagent->sol_protect solution Implement Solution sol_inert->solution sol_distill->solution sol_protect->solution

Caption: A workflow for troubleshooting and resolving N-oxide formation issues.

Data & Protocols

Table 1: Comparison of N-Oxide Reduction Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation [4][5]Ammonium Formate (HCOONH₄), 10% Pd/CMethanol (MeOH), Room Temp to Reflux, OvernightMild, high yield, simple, avoids strong acids and high H₂ pressure.May reduce other functional groups (e.g., 4-cyano).
Phosphorus Trichloride PCl₃Dichloromethane (CH₂Cl₂), 0 °C to Room TempEffective for deoxygenation.Stoichiometric, harsh, generates phosphorus byproducts.
Samarium Iodide SmI₂Tetrahydrofuran (THF), Room TempMild and selective.Requires preparation of SmI₂, sensitive to air/moisture.
Experimental Protocol: Reduction of a Piperidine N-Oxide

This protocol is adapted from a mild procedure for the reduction of pyridine N-oxides, which is directly applicable to piperidine N-oxides.[4]

Objective: To reduce an unwanted piperidine N-oxide byproduct back to the parent piperidine.

Materials:

  • Crude product containing piperidine N-oxide

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Celite or a similar filter aid

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the crude product containing the piperidine N-oxide in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the N-oxide).

  • Reagent Addition: Add ammonium formate (typically 4-6 equivalents relative to the N-oxide) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to reflux. Reactions are often complete within 2-12 hours.

  • Filtration: Upon completion, dilute the reaction mixture with additional methanol and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Workup: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting residue contains the desired piperidine product and ammonium formate salts.

  • Purification: The residue can be purified using standard techniques, such as extraction or column chromatography, to isolate the pure piperidine compound.

Prevention_Strategies cluster_1 cluster_2 cluster_3 center Preventing N-Oxidation cat1 Atmosphere Control center->cat1 cat2 Reagent & Solvent Purity center->cat2 cat3 Chemical Protection/ Remediation center->cat3 opt1a Inert Gas (N₂, Ar) cat1->opt1a opt1b Degas Solvents cat1->opt1b opt2a Use Freshly Distilled Solvents cat2->opt2a opt2b Avoid Oxidizing Agents cat2->opt2b opt2c Test for Peroxides cat2->opt2c opt3a Store as a Salt cat3->opt3a opt3b Protecting Groups cat3->opt3b opt3c Post-synthesis Reduction cat3->opt3c

Caption: Key strategies for the prevention and remediation of N-oxide formation.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly opioid analgesics and central nervous system agents. The efficient and selective synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes to 4-phenylpiperidine: Catalytic Hydrogenation of 4-Phenylpyridine, the Grignard Reaction with a 4-Piperidone derivative, and a multi-step approach involving Dieckmann Condensation for the construction of the piperidine ring.

At a Glance: Comparison of 4-Phenylpiperidine Synthesis Routes

Parameter Route 1: Catalytic Hydrogenation Route 2: Grignard Reaction Route 3: Dieckmann Condensation Route
Starting Materials 4-Phenylpyridine, Hydrogen gasAryl halide (e.g., Bromobenzene), Magnesium, Protected 4-piperidoneBenzylamine, Methyl acrylate, Strong base
Key Intermediates None (Direct conversion)Phenylmagnesium halide, N-protected-4-hydroxy-4-phenylpiperidineN-benzyl-N,N-bis(2-methoxycarbonylethyl)amine, N-benzyl-3-methoxycarbonyl-4-piperidone, N-benzyl-4-piperidone
Overall Yield High (up to 99%)[1]Moderate to Good (multi-step)Lower (multi-step)
Selectivity High for piperidine ring reduction; potential for phenyl ring reductionGood; potential for side reactions like enolization and Wurtz couplingGood for individual steps, but overall yield is impacted by the number of steps
Reaction Conditions High pressure and/or temperature, catalyst requiredAnhydrous conditions, often low temperatures for Grignard additionAnhydrous conditions, strong base, elevated temperatures for condensation and decarboxylation
Advantages Atom-economical, high yield, direct conversionVersatile for introducing various aryl groupsBuilds the piperidine ring from simple starting materials
Disadvantages Requires specialized high-pressure equipment, potential for over-reductionMulti-step process, requires careful control of anhydrous conditionsLongest synthetic sequence, lower overall yield, use of strong bases

Route 1: Catalytic Hydrogenation of 4-Phenylpyridine

This is arguably the most direct and atom-economical approach to 4-phenylpiperidine. The synthesis involves the reduction of the pyridine ring of commercially available 4-phenylpyridine using hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:
Experimental Data Summary
CatalystSolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity for 4-Phenylpiperidine (%)Yield (%)Reference
5 wt% Pd/CEthyl Acetate11030-85-9294-9981 (isolated)[1]
5 wt% Rh/CEthyl Acetate1103024085-[1]
PtO2Acetic AcidRoom Temp50-706-10--Good[2]
Rh2O3TFE40516>99--[3]
Detailed Experimental Protocol (Batch Hydrogenation with Pd/C)[1]
  • Preparation: A 10 mL autoclave is charged with 4-phenylpyridine (155 mg, 1.00 mmol) and 10 wt% Pd/C (10.6 mg, 0.01 mmol of Pd).

  • Solvent Addition: Ethyl acetate (2.0 mL) is added to the autoclave.

  • Reaction Setup: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 30 bar.

  • Hydrogenation: The reaction mixture is heated to 110 °C with stirring.

  • Work-up: After the reaction is complete (monitored by GC or TLC), the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield 4-phenylpiperidine.

Route 2: Grignard Reaction

This route involves the nucleophilic addition of a phenyl Grignard reagent to a protected 4-piperidone, followed by dehydroxylation and deprotection to yield 4-phenylpiperidine. This method offers the flexibility of introducing various aryl groups by simply changing the Grignard reagent.

Reaction Scheme:
Experimental Data Summary
Detailed Experimental Protocol (Grignard addition to N-Boc-4-piperidone)[4]
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.34 g, 0.055 mol) are placed. A crystal of iodine is added to activate the magnesium. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Reaction with Piperidone: In a separate flame-dried flask, N-Boc-4-piperidone is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared phenylmagnesium bromide solution is added slowly to the piperidone solution.

  • Quenching and Work-up: The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield N-Boc-4-hydroxy-4-phenylpiperidine.

Subsequent steps would involve dehydroxylation (e.g., using a strong acid or through a two-step reduction process) and removal of the Boc protecting group (e.g., with trifluoroacetic acid).

Route 3: Dieckmann Condensation Route

This is a more classical, multi-step approach where the piperidine ring is constructed from acyclic precursors via a Dieckmann condensation, followed by hydrolysis and decarboxylation to form a 4-piperidone intermediate. This intermediate can then be converted to 4-phenylpiperidine as described in the Grignard route.

Reaction Scheme:
Experimental Data Summary

The synthesis of N-benzyl-4-piperidone from benzylamine and methyl acrylate via Dieckmann condensation, hydrolysis, and decarboxylation has been reported with a yield of 78.4%.[4] The subsequent conversion to 4-phenylpiperidine involves multiple steps, each with its own yield, making the overall yield of this route lower than the more direct methods.

Detailed Experimental Protocol (Synthesis of N-Benzyl-4-piperidone)[5]
  • Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate to form N,N-bis(β-propionate methyl ester)benzylamine.

  • Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium metal in refluxing toluene, to induce intramolecular cyclization to the corresponding β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated by refluxing with hydrochloric acid to yield N-benzyl-4-piperidone.

  • Purification: The product is isolated by neutralization, extraction, and distillation under reduced pressure.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route can be visualized using the following diagrams.

Synthesis_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Dieckmann Condensation Route 4-Phenylpyridine 4-Phenylpyridine 4-Phenylpiperidine 4-Phenylpiperidine 4-Phenylpyridine->4-Phenylpiperidine H2, Catalyst (e.g., Pd/C) Bromobenzene + Mg Bromobenzene + Mg Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene + Mg->Phenylmagnesium Bromide N-Protected-4-hydroxy-4-phenylpiperidine N-Protected-4-hydroxy-4-phenylpiperidine Phenylmagnesium Bromide->N-Protected-4-hydroxy-4-phenylpiperidine N-Protected-4-piperidone N-Protected-4-piperidone N-Protected-4-piperidone->N-Protected-4-hydroxy-4-phenylpiperidine 1. Phenylmagnesium Bromide 2. H3O+ N-Protected-4-phenylpiperidine N-Protected-4-phenylpiperidine N-Protected-4-hydroxy-4-phenylpiperidine->N-Protected-4-phenylpiperidine Dehydroxylation N-Protected-4-phenylpiperidine->4-Phenylpiperidine Deprotection Benzylamine + Methyl Acrylate Benzylamine + Methyl Acrylate Diester Intermediate Diester Intermediate Benzylamine + Methyl Acrylate->Diester Intermediate Michael Addition β-Keto Ester Intermediate β-Keto Ester Intermediate Diester Intermediate->β-Keto Ester Intermediate Dieckmann Condensation N-Benzyl-4-piperidone N-Benzyl-4-piperidone β-Keto Ester Intermediate->N-Benzyl-4-piperidone Hydrolysis & Decarboxylation N-Benzyl-4-piperidone->4-Phenylpiperidine Grignard Route Steps

Caption: Comparative workflow of the three main synthetic routes to 4-phenylpiperidine.

Conclusion

The choice of synthetic route for 4-phenylpiperidine depends on several factors including the desired scale of production, available equipment, and cost considerations.

  • Catalytic Hydrogenation is the most efficient and direct method, offering high yields and atom economy, making it ideal for large-scale industrial production. However, it requires specialized high-pressure hydrogenation equipment.

  • The Grignard Reaction provides a versatile laboratory-scale synthesis that allows for the preparation of various 4-arylpiperidine analogs. The multi-step nature and the need for stringent anhydrous conditions are its main drawbacks.

  • The Dieckmann Condensation Route is a classic approach for constructing the piperidine ring from simple starting materials. While it is a valuable academic exercise in heterocyclic synthesis, its length and lower overall yield make it less practical for the large-scale production of 4-phenylpiperidine itself.

For drug development professionals and researchers, understanding the nuances of these synthetic pathways is crucial for selecting the most appropriate method for their specific needs, whether it be for initial small-scale synthesis of derivatives for structure-activity relationship studies or for scaling up the production of a lead compound.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with enhanced potency and selectivity is a continuous endeavor. This guide provides a comparative analysis of the biological efficacy of a series of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile derivatives against various breast cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic insights, aims to facilitate informed decisions in the pursuit of next-generation cancer therapeutics.

A recent literature-based perspective study has highlighted the cytotoxic potential of several synthetic derivatives of this compound against a panel of human breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D.[1] The core structure of these derivatives is this compound. The derivatives feature substitutions on the 4-phenyl group, which appear to modulate their anticancer activity.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of five derivatives (designated 4a-4e) was evaluated, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. For comparison, the IC50 values for Doxorubicin, a standard chemotherapeutic agent, are also included.

CompoundMCF-7MDA-MB-231T-47D
4a (4-(4-chlorophenyl)-1-(p-tolylsulfonyl)piperidine-4-carbonitrile)9.9 ± 0.57 µM[1]11.7 ± 1.8 µM[1]6.9 ± 0.65 µM[1]
4b (4-(4-methoxyphenyl)-1-(p-tolylsulfonyl)piperidine-4-carbonitrile)10.3 ± 0.58 µM[1]6.1 ± 2.3 µM[1]5.3 ± 0.66 µM[1]
4c (4-(4-nitrophenyl)-1-(p-tolylsulfonyl)piperidine-4-carbonitrile)9.3 ± 0.61 µM[1]6.0 ± 0.7 µM[1]8.7 ± 0.55 µM[1]
4d (4-(4-hydroxyphenyl)-1-(p-tolylsulfonyl)piperidine-4-carbonitrile)11.07 ± 0.87 µM[1]18.1 ± 1.8 µM[1]6.9 ± 0.67 µM[1]
4e (4-(4-aminophenyl)-1-(p-tolylsulfonyl)piperidine-4-carbonitrile)11.6 ± 0.44 µM[1]21.5 ± 1.8 µM[1]4.6 ± 0.068 µM[1]
Doxorubicin (Alternative)1.1 - 8.306 µM0.9 - 6.602 µMNot Available

Experimental Protocols

The cytotoxic effects of the this compound derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, or T-47D) are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (4a-4e) and the control drug (Doxorubicin) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Mechanistic Insights: Signaling Pathways

Piperidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.

The following diagram illustrates a simplified workflow of a typical cytotoxicity screening and a potential downstream signaling pathway affected by the piperidine derivatives.

G cluster_workflow Experimental Workflow cluster_pathway Potential Signaling Pathway cell_culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231, T-47D) treatment Treatment with Piperidine Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis piperidine Piperidine Derivative pi3k PI3K piperidine->pi3k Inhibition akt Akt pi3k->akt apoptosis Apoptosis (Cell Death) akt->apoptosis Inhibition proliferation Cell Proliferation & Survival akt->proliferation

Caption: Workflow for cytotoxicity testing and a potential mechanism of action.

This guide provides a snapshot of the current understanding of the biological efficacy of this compound derivatives. The presented data underscores the potential of this chemical scaffold in the development of novel anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic promise.

References

Structure-Activity Relationship of 4-Phenylpiperidine Analogs at Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a privileged pharmacophore in the development of ligands targeting dopamine receptors, which are crucial mediators of various physiological processes in the central nervous system. The therapeutic potential of modulating these receptors in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and substance abuse has driven extensive research into the structure-activity relationships (SAR) of their ligands. This guide provides an objective comparison of 4-phenylpiperidine analogs, summarizing their binding affinities and functional activities at dopamine receptor subtypes, supported by experimental data and detailed methodologies.

Comparative Analysis of Binding Affinities

The in vitro binding affinity of a compound for a receptor is a critical parameter in drug discovery, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various 4-phenylpiperidine analogs at human dopamine D2, D3, and D4 receptors, highlighting the impact of structural modifications on potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of 4-Phenylpiperidine Analogs at Dopamine D2 and D3 Receptors

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH3H400.3133[1]
2 2,3-diClH530.959[1]
3 2-FButyl349963.6[2]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[2]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[2]

Table 2: Binding Affinities (Ki, nM) of Piperidine-Based Analogs at Dopamine D4 Receptors

Compound IDCore ScaffoldR GroupD4 Ki (nM)D4 Selectivity vs D2/D3Reference
6 4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluorophenyl5.5High[3]
7 4,4-difluoro-3-(phenoxymethyl)piperidine3-methylphenyl13Moderate[3]
8 4-benzylpiperidine---[4]
9 3-hydroxypiperidineN-methyl-5-indazole-σ1 selective[5]
10 4-hydroxypiperidinetrifluoromethyl indazole0.7 (σ1) / 860 (D4)σ1 selective[5]

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key trends in the SAR of 4-phenylpiperidine analogs at dopamine receptors:

  • Substitution on the Phenyl Ring: Modifications to the 4-phenyl ring significantly influence both affinity and selectivity. Electron-donating groups, such as a methoxy group at the 2-position, can enhance D3 receptor affinity and selectivity over the D2 receptor.[1] Conversely, bulky or electron-withdrawing groups can alter the binding profile.

  • Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. The presence of a butyl chain or more complex moieties like benzamides can drastically shift selectivity, often favoring the D3 receptor.[2]

  • Linker and Terminal Group: For analogs with an extended chain from the piperidine nitrogen, the composition of the linker and the terminal group are paramount for high-affinity binding, particularly at the D3 receptor. Aromatic and heteroaromatic terminal groups can engage in additional interactions within the receptor binding pocket.

  • Conformational Restraint: Introduction of features that restrict the conformation of the molecule, such as the difluoro substitution on the piperidine ring, can lead to highly potent and selective ligands for the D4 receptor.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine receptor subtype of interest (D2, D3, or D4) are cultured in appropriate media.

  • Homogenization: Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) using a Dounce homogenizer or polytron.[6][7]

  • Centrifugation: The homogenate is subjected to low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[6][7] The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.[6][7]

  • Washing and Storage: The membrane pellet is washed with fresh buffer and centrifuged again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.[7]

2. Competitive Binding Assay:

  • Reaction Mixture: In a 96-well plate, the reaction is set up in a final volume of 250 µL containing:

    • Membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue).[7]

    • A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3, [³H]N-methylspiperone for D4).

    • Varying concentrations of the unlabeled test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).[6]

  • Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[6][7]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) to separate bound from free radioligand.[7]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., haloperidol for D2/D3).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in dopamine receptor signaling. D2-like receptors are Gαi/o-coupled and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

1. Cell Culture and Stimulation:

  • CHO-K1 or HEK-293 cells stably expressing the dopamine receptor of interest are seeded in 384-well plates.

  • Cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Test compounds are then added at various concentrations to assess their ability to inhibit the forskolin-induced cAMP accumulation.

2. cAMP Measurement:

  • Intracellular cAMP levels are quantified using various methods, such as:

    • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Based on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads.[9]

    • Fluorescent Biosensors: Genetically encoded sensors that change their fluorescence properties upon binding to cAMP.[10][11]

3. Data Analysis:

  • The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the compounds.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated dopamine receptor, a key event in receptor desensitization and G protein-independent signaling.

1. Assay Principle:

  • Various technologies can be employed, including:

    • BRET (Bioluminescence Resonance Energy Transfer): The receptor is tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is tagged with a fluorescent acceptor (e.g., mVenus or YFP). Upon agonist-induced recruitment, the donor and acceptor come into close proximity, resulting in energy transfer and a measurable BRET signal.[12]

    • Enzyme Complementation (e.g., PathHunter): The receptor and β-arrestin are tagged with two inactive fragments of an enzyme. Recruitment brings the fragments together, reconstituting a functional enzyme that generates a detectable signal.[13]

2. Experimental Procedure (BRET Example):

  • HEK-293 cells are co-transfected with plasmids encoding the Rluc-tagged dopamine receptor and the YFP-tagged β-arrestin.

  • Cells are seeded in a 96-well plate.

  • The luciferase substrate (e.g., coelenterazine h) is added.

  • Test compounds are added at various concentrations.

  • Light emissions from both the donor and acceptor are measured simultaneously.

3. Data Analysis:

  • The BRET ratio is calculated (acceptor emission / donor emission).

  • Concentration-response curves are plotted, and EC50 values are determined to quantify the potency of the compounds in recruiting β-arrestin.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Dopamine D2-like receptor signaling pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Lead Lead Compound (4-Phenylpiperidine) Analogs Synthesize Analogs (Vary R1, R2, etc.) Lead->Analogs Binding Radioligand Binding (Ki at D1, D2, D3, D4, D5) Analogs->Binding Functional Functional Assays (cAMP, β-Arrestin) Analogs->Functional SAR Establish SAR (Identify key structural features) Binding->SAR Functional->SAR Optimization Lead Optimization (Improve potency, selectivity) SAR->Optimization Optimization->Analogs Iterative Design

Caption: General workflow for a structure-activity relationship study.

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_activity Pharmacological Activity Scaffold 4-Phenylpiperidine R1 Phenyl Ring Substituents (R1) R2 Piperidine N- Substituent (R2) Conformation Conformational Restriction Affinity Binding Affinity (Ki) R1->Affinity Selectivity Receptor Selectivity (D2 vs D3 vs D4) R1->Selectivity R2->Affinity R2->Selectivity Function Functional Activity (Agonist/Antagonist) R2->Function Conformation->Affinity Conformation->Selectivity

Caption: Logical relationship of structural modifications to activity.

References

In-Vitro Comparison of 4-Phenylpiperidine Analogs: A Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro receptor binding affinities of various 4-phenylpiperidine analogs. The 4-phenylpiperidine scaffold is a key pharmacophore in the development of therapeutics targeting the central nervous system, particularly for opioid, dopamine, and sigma receptors. The data presented here is compiled from publicly available research to facilitate the evaluation of structure-activity relationships (SAR) and to inform the design of novel compounds with desired receptor selectivity and affinity.

Comparative Receptor Binding Affinity Data

The following table summarizes the in-vitro binding affinities (Ki in nM) of a selection of 4-phenylpiperidine analogs for various receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound ID/NameReceptor SubtypeBinding Affinity (Ki, nM)
Analog 1 (from Haloperidol)Sigma (σ)1 - 10[1]
Pridopidine (ACR16)Dopamine D2Low Affinity (specific Ki not stated)[2]
N-phenylpropyl-4-(3-hydroxyphenyl)piperazine (5b)Opioid µ0.88[3]
Opioid δ13.4[3]
Opioid κ4.09[3]
4-(3-hydroxyphenyl)piperazine (5a)Opioid µ8.47[3]
Opioid δ34.3[3]
Opioid κ36.8[3]
LoperamideOpioid µ3[4]
Opioid δ48[4]
Opioid κ1156[4]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma 1 (σ1)3.2[5]
Compound 2 (from study)Sigma 1 (σ1)24[5]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited studies.

Objective: To determine the binding affinity of a test compound (a 4-phenylpiperidine analog) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Homogenized tissue preparations (e.g., rat brain cortex) or cell membranes from cell lines expressing the target receptor (e.g., CHO-K1 cells expressing human MOR).[4][6]

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Flumazenil, [³H]-scopolamine).[6][7]

  • Test Compounds: Unlabeled 4-phenylpiperidine analogs at various concentrations.

  • Incubation Buffer: A buffer solution with a specific pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer, 50 mM, pH 7.4).[6]

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.[8]

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.[7]

Procedure:

  • Membrane Preparation: The receptor source (tissue or cells) is homogenized and centrifuged to isolate the cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.[6]

  • Incubation: The receptor membranes are incubated in the buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. A control group with only the radioligand and another for non-specific binding (containing an excess of a known unlabeled ligand) are also prepared.[6][7]

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 35 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered under vacuum through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[8]

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand & Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many of the receptors targeted by 4-phenylpiperidine analogs, such as opioid and dopamine receptors, are G-protein coupled receptors (GPCRs).[3][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-Phenylpiperidine Analog (Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

A Comparative Guide to Neuroleptic Precursors: 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile with other key precursors used in the synthesis of neuroleptic agents. The performance of these precursors is evaluated based on available experimental data, with a focus on synthetic efficiency and the pharmacological profile of the resulting compounds.

Introduction to Neuroleptic Precursors

The development of effective antipsychotic drugs is a cornerstone of modern psychiatry. The therapeutic efficacy of these agents is intrinsically linked to their molecular structure, which is assembled from key chemical precursors. Among these, piperidine derivatives have emerged as a versatile scaffold for the synthesis of a wide range of neuroleptics. This guide focuses on this compound, a significant intermediate, and compares it with other notable precursors to provide a comprehensive overview for researchers in the field.

Precursor Synthesis and Performance

The efficiency of a synthetic route is a critical factor in drug development. This section compares the synthesis of this compound with that of other relevant neuroleptic precursors.

Comparative Synthesis Data
PrecursorStarting Material(s)Key Reaction StepsReported YieldReported PurityReference
This compound 4-Phenylpiperidine-4-carbonitrile, p-Toluenesulfonyl chlorideN-TosylationNot explicitly reported, but N-alkylation/sulfonylation of piperidines can achieve high yields.High purity is expected with standard purification techniques.General synthetic knowledge
1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) Benzyl cyanide, N-methyl-bis(2-chloroethyl)amineCyclizationGoodNot specified[1]
4-(4-Chlorophenyl)-4-hydroxypiperidine (Haloperidol Precursor) 4-Chlorobromobenzene, Piperidin-4-oneGrignard reaction77.8% (for a related intermediate)Not specified[2]
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone Precursor) 4-(2,4-difluorobenzoyl)piperidine oxime hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one monochlorideCyclization and N-alkylation93.2% (final step to Risperidone)99.5% (final product)[3][4]
4-Cyanopiperidine Hydrochloride IsonipecotamideDehydration74.7%96.4%[5]

Pharmacological Significance of Precursor Structures

The structure of the precursor directly influences the pharmacological profile of the final neuroleptic drug. The 4-arylpiperidine scaffold is a common feature in many antipsychotics, contributing to their affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic action.

Receptor Binding Affinities of Neuroleptics Derived from Piperidine Precursors
Neuroleptic DrugPrecursor ScaffoldDopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)Reference
Haloperidol4-Aryl-4-hydroxypiperidine1.247[6]
Risperidone3-(4-Piperidinyl)-1,2-benzisoxazole3.10.16[6]
Novel Piperidine Derivatives4-Arylpiperidine0.5 - 501 - 100[7]

Signaling Pathways in Antipsychotic Action

The therapeutic effects of neuroleptics are mediated through their modulation of key signaling pathways in the brain. The primary targets, the dopamine D2 and serotonin 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that trigger intracellular cascades upon activation or blockade.

Dopamine D2 Receptor Signaling

Blockade of D2 receptors in the mesolimbic pathway is associated with the amelioration of positive psychotic symptoms. This antagonism prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Antipsychotic Antipsychotic (e.g., from Piperidine Precursor) Antipsychotic->D2R Blocks AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse ↓ Neuronal Firing (Alleviation of Psychosis) PKA->CellularResponse

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and lower incidence of extrapyramidal side effects. Blockade of this receptor inhibits the Gq/11 pathway, reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines key experimental protocols for the synthesis and evaluation of neuroleptic precursors and their derivatives.

General Procedure for N-Tosylation of 4-Phenylpiperidine-4-carbonitrile

This protocol describes a general method for the synthesis of this compound.

N_Tosylation_Workflow Start Start: 4-Phenylpiperidine-4-carbonitrile p-Toluenesulfonyl chloride Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Dissolve Dissolve 4-phenylpiperidine-4-carbonitrile and base in solvent. Start->Dissolve Add_TsCl Add p-toluenesulfonyl chloride dropwise at 0°C. Dissolve->Add_TsCl React Stir at room temperature for several hours. Add_TsCl->React Workup Aqueous work-up: Wash with water and brine. React->Workup Dry Dry organic layer over anhydrous sodium sulfate. Workup->Dry Purify Purify by column chromatography. Dry->Purify End End: This compound Purify->End

N-Tosylation Experimental Workflow

Materials:

  • 4-Phenylpiperidine-4-carbonitrile

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-phenylpiperidine-4-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vivo Evaluation of Antipsychotic Activity: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for potential antidepressant and antipsychotic drugs by assessing their effect on the animal's mobility in a stressful situation.

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Individually place each mouse in the water cylinder.

  • Record the animal's behavior for a period of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Administer the test compound at various doses prior to the test to evaluate its effect on immobility time compared to a vehicle control group. A decrease in immobility time is indicative of a potential therapeutic effect.[8][9]

Conclusion

The 4-aryl-4-cyanopiperidine scaffold, exemplified by this compound, represents a valuable class of precursors for the synthesis of novel neuroleptic agents. While direct comparative data on the synthesis of this specific precursor is limited in the public domain, the general synthetic routes are well-established and offer high potential for efficient production. The pharmacological data from neuroleptics derived from similar piperidine precursors consistently demonstrate high affinity for key CNS receptors, underscoring the importance of this structural motif in antipsychotic drug design. Further research focusing on the direct comparison of synthetic efficiency and the pharmacological profiles of the resulting compounds will be invaluable for the development of next-generation antipsychotics.

References

Comparative Potency of Halogenated 4-Phenylpiperidin-4-ol Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of halogenated 4-phenylpiperidin-4-ol derivatives, a class of compounds with significant interest in the development of analgesic agents. By examining the structure-activity relationships (SAR) of these molecules, this document aims to inform the rational design of novel therapeutics with improved potency and selectivity. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Introduction to 4-Phenylpiperidin-4-ol Derivatives

The 4-phenylpiperidin-4-ol scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous opioid analgesics. Halogenation of the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacological profile of these molecules. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) at different positions (ortho, meta, para) on the phenyl ring can significantly influence their binding affinity at opioid receptors, functional potency, and overall analgesic efficacy.

Quantitative Comparison of Analgesic Potency

A systematic investigation into the impact of halogen substitution on the analgesic potency of a series of 1-methyl-4-phenyl-4-piperidinol ethyl esters, a closely related scaffold to the core 4-phenylpiperidin-4-ols, provides valuable insights into the structure-activity relationships. The following table summarizes the median effective dose (ED50) for analgesia in mice using the hot-plate method. A lower ED50 value indicates higher potency.[1]

Phenyl Ring SubstitutionHalogenPositionAnalgesic Potency (ED50 in mg/kg, s.c.)
Unsubstituted--15.0
FluoroFortho (2-)10.0
FluoroFmeta (3-)7.5
FluoroFpara (4-)5.0
ChloroClortho (2-)12.5
ChloroClmeta (3-)4.0
ChloroClpara (4-)6.0
BromoBrmeta (3-)3.0
BromoBrpara (4-)8.0

Data adapted from a study on 1-methyl-4-phenyl-4-piperidinol ethyl esters.[1]

Structure-Activity Relationship (SAR)

The data reveals several key trends regarding the influence of halogenation on analgesic potency:

  • Effect of Halogen Identity: Bromine and Chlorine substitutions in the meta position result in the most potent compounds. Fluorine substitution also enhances potency compared to the unsubstituted parent compound.

  • Effect of Position: The position of the halogen on the phenyl ring is critical. For all halogens, the meta and para positions generally lead to higher potency than the ortho position.

  • General Trend: Halogenation, in general, is a favorable modification for increasing the analgesic potency of this class of compounds.

dot

SAR_Halogenated_Phenylpiperidinols cluster_core Core Scaffold cluster_modifications Halogenation Strategy cluster_outcome Pharmacological Outcome Core 4-Phenylpiperidin-4-ol Halogenation Halogen Substitution on Phenyl Ring Core->Halogenation Modification Position Positional Isomerism (ortho, meta, para) Halogenation->Position Influenced by Identity Halogen Identity (F, Cl, Br) Halogenation->Identity Influenced by Potency Modulated Analgesic Potency Position->Potency Determines Identity->Potency Determines

Caption: Structure-Activity Relationship of Halogenated 4-Phenylpiperidin-4-ols.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further research.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for opioid receptors (μ, δ, κ).

Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing the recombinant human opioid receptors (e.g., CHO-K1 cells).

  • Radioligand: A tritiated or iodinated standard ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor).

  • Test Compounds: Halogenated 4-phenylpiperidin-4-ol derivatives at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up 96-well Plate (Total, NSB, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Test Compounds, Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fit Generate Competition Curve & Determine IC50 Calculation->Curve_Fit Ki_Calc Calculate Ki using Cheng-Prusoff Equation Curve_Fit->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Mouse Hot-Plate Test for Analgesia

This protocol describes the hot-plate test, a common method for assessing the central analgesic activity of compounds.

Materials:

  • Animals: Male Swiss-Webster mice (20-25 g).

  • Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test Compounds: Halogenated 4-phenylpiperidin-4-ol derivatives dissolved in a suitable vehicle (e.g., saline).

  • Positive Control: A standard opioid analgesic (e.g., morphine).

  • Vehicle Control: The solvent used to dissolve the test compounds.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 60 minutes before testing.

  • Baseline Latency: Place each mouse individually on the hot-plate and record the time (in seconds) until a nocifensive response is observed (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, positive control, or vehicle control to the mice via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot-plate and measure the response latency.

  • Data Collection: Record the latency for each mouse at each time point.

Data Analysis:

  • Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response Curve: Generate a dose-response curve by plotting the %MPE against the logarithm of the dose of the test compound.

  • Determine ED50: The median effective dose (ED50), the dose that produces a 50% maximal effect, is calculated from the dose-response curve using regression analysis.

dot

Hot_Plate_Test_Workflow cluster_pre_test Pre-Test Phase cluster_testing Testing Phase cluster_data_analysis Data Analysis Acclimatization Animal Acclimatization Baseline Measure Baseline Latency on Hot-Plate Acclimatization->Baseline Administration Administer Test Compound, Control, or Vehicle Baseline->Administration Post_Latency Measure Post-Treatment Latency at Time Intervals Administration->Post_Latency MPE_Calc Calculate % Maximum Possible Effect (%MPE) Post_Latency->MPE_Calc Dose_Response Generate Dose-Response Curve MPE_Calc->Dose_Response ED50_Calc Determine ED50 Dose_Response->ED50_Calc

Caption: Workflow for the Mouse Hot-Plate Test.

References

Assessing the Drug-Likeness of Novel 4-Phenylpiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs, including potent analgesics and antipsychotics. The development of novel derivatives from this scaffold continues to be a promising avenue for identifying new therapeutic agents with improved efficacy and safety profiles. A critical step in this process is the early assessment of a compound's "drug-likeness"—the qualitative concept of how closely its physicochemical and biological properties align with those of a successful oral drug. This guide provides a comparative framework for evaluating the drug-likeness of novel 4-phenylpiperidine derivatives, supported by experimental data and detailed methodologies.

In-Silico and In-Vitro Drug-Likeness Assessment

A multi-parameter approach is essential for a comprehensive drug-likeness assessment. This typically begins with in-silico predictions, such as Lipinski's Rule of Five, to filter out compounds with undesirable properties. This is followed by a suite of in-vitro assays to experimentally determine key absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) parameters.

Lipinski's Rule of Five is a widely used guideline for predicting the oral bioavailability of a drug candidate. It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While a useful first pass, it is important to note that many successful drugs, particularly those targeting the central nervous system (CNS), may deviate from these rules. Therefore, experimental validation is crucial.

Comparative Analysis of Novel 4-Phenylpiperidine Derivatives

To illustrate a comparative drug-likeness assessment, the following tables summarize key physicochemical and in-vitro ADME-Tox data for three hypothetical novel 4-phenylpiperidine derivatives (NPP-1, NPP-2, and NPP-3) against a well-established 4-phenylpiperidine-based drug, Loperamide, which acts as a peripherally selective μ-opioid receptor agonist.

Disclaimer: The quantitative data presented in the following tables is hypothetical and for illustrative purposes only to demonstrate a comparative analysis.

Physicochemical Properties
CompoundMolecular Weight ( g/mol )clogPHydrogen Bond DonorsHydrogen Bond AcceptorsAqueous Solubility (µg/mL at pH 7.4)
Loperamide 477.04.8145.2
NPP-1 421.63.52525.8
NPP-2 488.74.21612.1
NPP-3 395.52.82455.3
In-Vitro ADME-Tox Properties
CompoundMetabolic Stability (HLM, t½ min)Intrinsic Clearance (CLint, µL/min/mg protein)Cytotoxicity (HepG2, IC50 µM)
Loperamide >60<10>100
NPP-1 452875
NPP-2 255542
NPP-3 >608>100

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or phosphate-buffered saline, pH 7.4) that have been pre-saturated with each other.

  • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Kinetic Solubility Assay (Nephelometry)

This assay determines the aqueous solubility of a compound from a DMSO stock solution.

Protocol:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Mix the solutions and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking.

  • Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated compound.

  • The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes (HLM).

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the rate of disappearance of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Drug-Likeness Assessment

experimental_workflow cluster_in_silico In-Silico Assessment cluster_decision Decision Making in_silico Lipinski's Rule of Five (MW, LogP, HBD, HBA) logp LogP Determination (Shake-Flask) in_silico->logp Proceed if promising solubility Kinetic Solubility (Nephelometry) logp->solubility metabolism Metabolic Stability (HLM Assay) solubility->metabolism cytotoxicity Cytotoxicity (MTT Assay) metabolism->cytotoxicity decision Lead Candidate Selection cytotoxicity->decision Favorable Profile

Caption: Experimental workflow for assessing the drug-likeness of novel compounds.

Signaling Pathways of Common 4-Phenylpiperidine Derivative Targets

Many 4-phenylpiperidine derivatives exert their therapeutic effects by modulating the activity of G-protein coupled receptors (GPCRs), such as the μ-opioid receptor and the dopamine D2 receptor.

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a primary target for analgesic 4-phenylpiperidine derivatives. Its activation leads to both therapeutic effects and side effects.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi GRK GRK MOR->GRK arrestin β-Arrestin Recruitment MOR->arrestin ligand 4-Phenylpiperidine Agonist ligand->MOR AC Adenylate Cyclase Gi->AC Inhibition ion_channel Ion Channel Modulation Gi->ion_channel cAMP ↓ cAMP AC->cAMP analgesia Analgesia cAMP->analgesia ion_channel->analgesia P Phosphorylation GRK->P side_effects Side Effects (e.g., Respiratory Depression) arrestin->side_effects

Caption: Simplified signaling pathways of the μ-opioid receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a key target for antipsychotic 4-phenylpiperidine derivatives. Its modulation affects neurotransmission in the brain.

d2_receptor_pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin_erk β-Arrestin & ERK Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi arrestin β-Arrestin D2R->arrestin ligand 4-Phenylpiperidine Antagonist/Agonist ligand->D2R AC Adenylate Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA neuronal_response Modulation of Neuronal Excitability PKA->neuronal_response ERK ERK Activation arrestin->ERK gene_expression Changes in Gene Expression ERK->gene_expression

Caption: Key signaling pathways of the dopamine D2 receptor.

A Comparative Guide to the Conformational Analysis of 4-Phenylpiperidine Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics. The orientation of the 4-phenyl group, either axial or equatorial, relative to the piperidine ring, is a critical determinant of analgesic activity. This guide provides a comparative analysis of the conformational preferences of various 4-phenylpiperidine analgesics, supported by experimental and computational data, to elucidate the structure-activity relationships that govern their pharmacological effects.

The Critical Role of Conformation in Analgesic Activity

The interaction of 4-phenylpiperidine analgesics with opioid receptors, primarily the mu-opioid receptor (μOR), is highly dependent on the three-dimensional shape of the molecule. The two primary chair conformations of the piperidine ring place the 4-phenyl substituent in either an axial or an equatorial position. While the equatorial conformation is often sterically favored, the axial conformer is believed to be the bioactive conformation for potent analgesia, mimicking the stereochemistry of rigid opiates like morphine.[1] The energetic barrier between these two conformations and the relative population of the axial versus equatorial conformer can significantly impact a compound's binding affinity and intrinsic efficacy at the μOR.

Comparative Analysis of Conformational Energies and Analgesic Potency

The following tables summarize key quantitative data for a selection of 4-phenylpiperidine analgesics, comparing their conformational energy differences, μ-opioid receptor binding affinities, and analgesic potencies.

Table 1: Conformational Energy and Analgesic Activity of Selected 4-Phenylpiperidine Analgesics

CompoundΔE (Axial - Equatorial) (kcal/mol)μOR Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse hot-plate)
Meperidine0.6[1]>100[2]-
Ketobemidone0.7[1]--
3-Demethylprodine1.9[1]--
α-Prodine2.8[1]--
β-Prodine3.4[1]--
Fentanyl-1.23 - 1.4[3]-
Sufentanil-0.138[3]-
Alfentanil-~1.1[3]-
Remifentanil---
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide--0.44[4]

Table 2: μ-Opioid Receptor Binding Affinities of Various Opioid Analgesics

CompoundKi (nM)
Sufentanil0.138[2]
Buprenorphine<1[2]
Hydromorphone<1[2]
Oxymorphone<1[2]
Levorphanol<1[2]
Butorphanol<1[2]
Morphine1-100[2]
Fentanyl1-100[2]
Nalbuphine1-100[2]
Methadone1-100[2]
Diphenoxylate1-100[2]
Oxycodone1-100[2]
Hydrocodone1-100[2]
Meperidine>100[2]
Codeine>100[2]
Tramadol>100[2]
Propoxyphene>100[2]
Pentazocine>100[2]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to study these compounds, the following diagrams illustrate the opioid receptor signaling pathway and a typical experimental workflow for conformational analysis.

opioid_signaling_pathway Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Agonist Opioid Agonist (e.g., 4-Phenylpiperidine) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates ATP ATP cAMP cAMP Ca_Influx Ca2+ Influx K_Efflux K+ Efflux ATP->cAMP Conversion Reduced_Neurotransmission Reduced Neurotransmitter Release cAMP->Reduced_Neurotransmission Leads to Hyperpolarization Hyperpolarization Analgesia Analgesia

Caption: Opioid receptor signaling cascade leading to analgesia.

experimental_workflow Experimental Workflow for Conformational Analysis Synthesis Synthesis of 4-Phenylpiperidine Analogs Purification Purification and Characterization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy Computational_Modeling Computational Modeling (e.g., MM, DFT) Purification->Computational_Modeling XRay_Diffraction X-ray Crystallography Crystal_Growth->XRay_Diffraction Structure_Determination Solid-State Conformation XRay_Diffraction->Structure_Determination SAR_Analysis Structure-Activity Relationship Analysis Structure_Determination->SAR_Analysis Solution_Conformation Solution-State Conformation and Dynamics NMR_Spectroscopy->Solution_Conformation Solution_Conformation->SAR_Analysis Energy_Calculation Conformational Energy and Population Analysis Computational_Modeling->Energy_Calculation Energy_Calculation->SAR_Analysis

Caption: Integrated workflow for conformational analysis.

logical_relationship Conformation-Activity Relationship Conformation Molecular Conformation (Axial vs. Equatorial) Receptor_Binding Opioid Receptor Binding Affinity (Ki) Conformation->Receptor_Binding Determines Signaling Signal Transduction Efficacy Receptor_Binding->Signaling Influences Analgesic_Potency Analgesic Potency (ED50) Signaling->Analgesic_Potency Dictates Substituents Substituents on Piperidine Ring and Nitrogen Substituents->Conformation Influences

Caption: Relationship between conformation and analgesic activity.

Experimental Protocols

A comprehensive conformational analysis of 4-phenylpiperidine analgesics requires a combination of experimental and computational techniques.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional structure of the analgesic molecule in the solid state, providing a definitive conformation.

  • Protocol:

    • Crystallization: Single crystals of the 4-phenylpiperidine derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

    • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to low temperature (typically 100 K) in a stream of nitrogen gas to minimize radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the conformation and dynamic behavior of the analgesic molecule in solution, which is more physiologically relevant than the solid-state structure.

  • Protocol:

    • Sample Preparation: A solution of the 4-phenylpiperidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.

    • ¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of the piperidine ring protons.

    • Conformational Analysis:

      • Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) within the piperidine ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair conformation and the orientation of the 4-phenyl group can be determined.

      • Nuclear Overhauser Effect (NOE): Two-dimensional NOESY or ROESY experiments can be used to identify through-space interactions between protons. For example, an NOE between an axial proton and the protons of the 4-phenyl group can provide evidence for the axial orientation of the phenyl ring.

    • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, the thermodynamics of the conformational equilibrium (ΔG°, ΔH°, and ΔS°) between the axial and equatorial conformers can be determined.

Computational Modeling
  • Objective: To calculate the relative energies of different conformers, predict the preferred conformation, and to simulate the interaction of the analgesic with the opioid receptor.

  • Protocol:

    • Conformational Search: A systematic or random conformational search is performed using molecular mechanics (e.g., MMFF or OPLS force fields) to identify all low-energy conformers of the 4-phenylpiperidine derivative.

    • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated at a higher level of theory, such as with density functional theory (DFT) methods (e.g., B3LYP/6-31G*).

    • Solvent Effects: The effect of the solvent on the conformational equilibrium can be included using implicit solvent models (e.g., PCM or SMD).

    • Molecular Docking: The low-energy conformers are docked into the binding site of a model of the μ-opioid receptor (often based on a crystal or cryo-EM structure). The docking scores and binding poses can provide insights into the likely bioactive conformation and key intermolecular interactions.

Conclusion

The conformational analysis of 4-phenylpiperidine analgesics is a multifaceted endeavor that is crucial for understanding their structure-activity relationships. The preference for an axial or equatorial orientation of the 4-phenyl group is a delicate balance of steric and electronic factors, which in turn dictates the molecule's ability to effectively bind to and activate the μ-opioid receptor. By integrating data from X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of these conformational preferences. This knowledge is invaluable for the rational design of novel analgesics with improved potency, selectivity, and reduced side effects, ultimately contributing to the development of safer and more effective pain management therapies.

References

comparing the in vivo effects of different 4-phenylpiperidine-based CNS agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of various 4-phenylpiperidine-based Central Nervous System (CNS) agents. The data presented herein is a synthesis of findings from multiple preclinical studies, offering a comparative overview of the pharmacological profiles of these compounds. Detailed experimental methodologies are provided to support the interpretation of the data and facilitate further research.

Data Presentation: In Vivo Effects

The following tables summarize the in vivo quantitative data for different classes of 4-phenylpiperidine-based CNS agents, focusing on their analgesic, locomotor, and anticonvulsant activities.

Opioid Analgesics: Fentanyl and its Analogs

These compounds primarily act as agonists at the µ-opioid receptor. Their analgesic potency is a key characteristic, often compared to morphine.

CompoundAnalgesic Potency (Tail Withdrawal/Flick Test) ED₅₀ (mg/kg)Reference CompoundAnimal Model
Morphine15-Mouse
Fentanyl0.011 - 0.08Morphine (50-100x more potent)Mouse/Rat
Acetylfentanyl0.021Fentanyl (~30% of the potency)Mouse
α-methylfentanyl0.0058 - 0.0085Fentanyl (similar potency)Mouse
(+)-cis-3-methylfentanyl0.00058Fentanyl (~20x more potent)Mouse
Carfentanil0.00032 - 0.0017Fentanyl (30-100x more potent)Mouse/Rat
Furanylfentanyl-Fentanyl (in vitro 7x higher potency)-
Non-Opioid CNS Agent: Pridopidine

Pridopidine exhibits a unique "dopaminergic stabilizer" profile, acting as a low-affinity antagonist at the dopamine D2 receptor and a high-affinity agonist at the Sigma-1 receptor.[1]

CompoundEffect on Locomotor ActivityDose (mg/kg)Animal Model
PridopidineIncreased spontaneous locomotor activity in habituated animals-Rat
Reduced d-amphetamine-induced hyperlocomotion (ED₅₀ = 54 µmol/kg)-Rat
Improved motor performance30Mouse (HD model)[2]
Improved gait-Mouse (Rett model)[3]
Anticonvulsant 4-Phenylpiperidine Derivatives

This class of compounds is being investigated for its efficacy in seizure models.

Compound Class/ExampleAnticonvulsant Activity (MES Test) ED₅₀ (mg/kg)Animal Model
Phenylglycinamide derivatives (e.g., Compound 14)49.6Mouse[4]
N-substituted α-hydroxyimides (e.g., Compound 1g)29Mouse[5]
Cycloalkanecarboxamide parabanic acid hybrids (e.g., Compound 53)89.7Mouse[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Analgesic Activity: Tail Withdrawal/Flick Test

This test assesses the pain response to a thermal stimulus and is commonly used to evaluate the efficacy of analgesic compounds.

  • Apparatus: A radiant heat source or a warm water bath maintained at a constant temperature (typically 52-55°C).

  • Animal Model: Male Swiss Webster or CD-1 mice are commonly used.

  • Procedure:

    • A baseline latency to tail withdrawal or flick from the heat source is determined for each animal before drug administration.

    • The test compound or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • At predetermined time points after administration, the animal's tail is exposed to the heat source.

    • The latency to withdraw or flick the tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • The dose at which 50% of the animals show a maximal possible effect (MPE) is calculated as the ED₅₀.

Locomotor Activity: Open Field Test

This assay is used to evaluate general locomotor activity, exploratory behavior, and anxiety-like responses in rodents.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid of squares. The apparatus is equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Animal Model: Male Sprague-Dawley rats or Swiss Webster mice are frequently used.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the experiment.

    • The test compound or vehicle is administered.

    • The animal is placed in the center of the open field arena.

    • Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.

    • For assessing the effect on drug-induced hyperlocomotion, a psychostimulant like d-amphetamine is administered prior to the test compound.

Neurotransmitter Levels: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (typically HPLC with electrochemical detection).

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • A guide cannula is surgically implanted into the target brain region (e.g., striatum or prefrontal cortex) and the animal is allowed to recover.

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • The test compound is administered, and sample collection continues to monitor changes in neurotransmitter levels.

    • The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using HPLC-ECD.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.

  • Apparatus: A device capable of delivering a brief electrical stimulus through corneal or ear-clip electrodes.

  • Animal Model: Male mice (e.g., CF-1 or Swiss Webster).

  • Procedure:

    • The test compound or vehicle is administered.

    • At the time of predicted peak effect, an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The ED₅₀, the dose that protects 50% of the animals from the seizure, is determined.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor Opioid Agonist->MOR Binds to G_protein Gαi/o Gβγ MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia beta_arrestin β-Arrestin GRK->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathway.

pridopidine_moa cluster_d2 Dopamine D2 Receptor Pathway cluster_s1r Sigma-1 Receptor Pathway Pridopidine Pridopidine D2R Dopamine D2 Receptor Pridopidine->D2R Low-affinity Antagonist S1R Sigma-1 Receptor Pridopidine->S1R High-affinity Agonist Dopamine_Signaling Modulation of Dopamine Signaling D2R->Dopamine_Signaling Stabilization Dopaminergic Stabilization Dopamine_Signaling->Stabilization Therapeutic_Effects Therapeutic Effects in CNS Disorders Stabilization->Therapeutic_Effects Neuroprotective_Pathways Activation of Neuroprotective Pathways S1R->Neuroprotective_Pathways Neuroprotection Neuroprotection Neuroprotective_Pathways->Neuroprotection Neuroprotection->Therapeutic_Effects

Caption: Pridopidine's Dual Mechanism of Action.

anticonvulsant_pathways cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Glutamate_Vesicle Glutamate Vesicle Ca_Channel->Glutamate_Vesicle Ca2+ influx Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release AMPA_NMDA AMPA/NMDA Receptors Glutamate->AMPA_NMDA Binds GABA_A GABA-A Receptor GABA->GABA_A Binds Excitation ↓ Excitation AMPA_NMDA->Excitation Inhibition ↑ Inhibition GABA_A->Inhibition Anticonvulsant_Agents 4-Phenylpiperidine Anticonvulsants Anticonvulsant_Agents->Na_Channel Block Anticonvulsant_Agents->Ca_Channel Block Anticonvulsant_Agents->AMPA_NMDA Antagonize Anticonvulsant_Agents->GABA_A Enhance

Caption: Anticonvulsant Mechanisms of Action.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_in_vivo_assays In Vivo Assays cluster_data_analysis Data Analysis Acclimation Acclimation Baseline Baseline Measurement Acclimation->Baseline Grouping Grouping & Randomization Baseline->Grouping Vehicle Vehicle Control Grouping->Vehicle Test_Compound 4-Phenylpiperidine Agent Grouping->Test_Compound Positive_Control Reference Compound Grouping->Positive_Control Analgesia Tail Withdrawal / Flick Test Test_Compound->Analgesia Locomotor Open Field Test Test_Compound->Locomotor Neurochemical In Vivo Microdialysis Test_Compound->Neurochemical Anticonvulsant MES Test Test_Compound->Anticonvulsant Data_Collection Data Collection Analgesia->Data_Collection Locomotor->Data_Collection Neurochemical->Data_Collection Anticonvulsant->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis ED50_Calculation ED₅₀ Calculation Statistical_Analysis->ED50_Calculation Comparison Comparative Analysis ED50_Calculation->Comparison

Caption: General Experimental Workflow.

References

Safety Operating Guide

Personal protective equipment for handling 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with standard laboratory safety protocols.

Hazard Assessment

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment and follow strict safety protocols.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemSpecifications and Rationale
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended to provide robust protection against skin contact.[2] Nitrile gloves offer good resistance to a range of chemicals. Change gloves immediately if contaminated.
Eyes/Face Safety goggles or face shieldSafety goggles are the minimum requirement to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory N95 dust mask or respiratorWhen handling the solid compound where dust may be generated, an N95 dust mask or a fitted respirator should be used to prevent inhalation.[1]
Feet Closed-toe shoesRequired to protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.

    • Prepare a designated and clearly labeled waste container for solid and liquid chemical waste.

  • Weighing and Solution Preparation:

    • Conduct all weighing of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Handling:

    • Always wear the recommended PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • For large spills, or if you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Step-by-Step Disposal Procedures

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] The label should include the full chemical name.

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated PPE: Dispose of all used PPE, including gloves and lab coats (if disposable), as hazardous waste in the designated solid waste container.

  • Waste Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of heat or ignition.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[5][6]

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

Safety Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol A Assess Hazards (Review SDS/Chemical Properties) B Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Inspect PPE for Integrity B->C D Don PPE Correctly C->D E Handle Chemical in Fume Hood D->E F Monitor for Spills or Contamination E->F G Segregate Contaminated PPE and Waste Materials F->G K In Case of Exposure or Spill, Follow Emergency Procedures F->K H Place in Labeled Hazardous Waste Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for PPE selection, use, and disposal when handling hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.